molecular formula C15H18F3NO4 B048146 Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 486460-00-8

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B048146
CAS No.: 486460-00-8
M. Wt: 333.3 g/mol
InChI Key: TUAXCHGULMWHIO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral, non-natural amino acid derivative of significant value in medicinal chemistry and drug discovery. Its primary application is as a crucial synthetic intermediate, or "building block," for the construction of peptidomimetics and biologically active compounds. The (R)-stereochemistry at the 3-amino group is essential for conferring specific three-dimensional structure and binding affinity to the resulting molecules. The 2,4,5-trifluorophenyl moiety provides enhanced membrane permeability and metabolic stability, while the Boc (tert-butoxycarbonyl) protecting group ensures selective deprotection during solid-phase peptide synthesis (SPPS) and solution-phase strategies, allowing for the precise elongation of complex peptide chains.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAXCHGULMWHIO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428050
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486460-00-8
Record name N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S9NWB23QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and critical applications of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of important pharmaceutical compounds.

Core Chemical Properties

This compound is a white to yellow or off-white solid.[1][2][3] It is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in peptide synthesis and the creation of complex organic molecules. The compound is sparingly soluble in water but shows slight solubility in solvents like chloroform, DMSO, ethyl acetate, and methanol.[2][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource(s)
IUPAC Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid[5]
CAS Number 486460-00-8[1][6][7]
Molecular Formula C₁₅H₁₈F₃NO₄[6][7][8]
Molecular Weight 333.30 g/mol [5][6][8]
Melting Point 136-138 °C[4][8]
Boiling Point 443.1 ± 45.0 °C at 760 mmHg (Predicted)[4][8][9]
Density 1.292 - 1.293 g/cm³[8][9]
Appearance White to Yellow Solid[1][2]
Flash Point 221.8 °C[4][10]
pKa 4.30 ± 0.10 (Predicted)[4]
Refractive Index 1.494[4][9]
Solubility Sparingly soluble in water.[2] Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol.[4][2][4]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Sitagliptin.[1][8][11] Sitagliptin, marketed as a phosphate salt, was the first dipeptidyl peptidase-4 (DPP-4) inhibitor approved by the FDA for the treatment of type 2 diabetes.[1][4] The purity and quality of this compound directly impact the quality of the final Sitagliptin active pharmaceutical ingredient.[12]

Mechanism of Action of Sitagliptin

The diagram below illustrates the logical relationship from the intermediate to the final drug's mechanism of action.

sitagliptin_mechanism cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action (MoA) Boc_Acid Boc-(R)-3-Amino-4- (2,4,5-trifluorophenyl)butanoic acid Sitagliptin Sitagliptin (Active Pharmaceutical Ingredient) Boc_Acid->Sitagliptin Chemical Synthesis DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Acts on Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Role of the intermediate in Sitagliptin synthesis and its subsequent mechanism of action.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for ensuring high yield and purity. Below are summaries of common synthetic approaches.

Synthesis from Amine Precursor

This protocol involves the protection of the amino group of the corresponding free amine using di-tert-butyl dicarbonate (Boc-anhydride).

Workflow Diagram:

synthesis_workflow start (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid reaction Reaction at 20°C for 10 hours start->reaction reagents Boc-anhydride Triethylamine reagents->reaction solvent Toluene solvent->reaction filtration Filtration reaction->filtration product Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid filtration->product

Caption: General workflow for the Boc-protection synthesis method.

Methodology:

  • Dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in an appropriate water-immiscible organic solvent, such as toluene.[12]

  • Add Boc-anhydride and a base, like triethylamine, to the solution.[12]

  • Allow the reaction mixture to react at a controlled temperature (e.g., 20°C) for a sufficient duration (e.g., 10 hours).[12]

  • Monitor the reaction progress using a suitable analytical technique (e.g., spectroscopy) to confirm the consumption of the starting material.[12]

  • Upon completion, the solid product can be isolated by filtration.[12]

  • Further purification steps may be necessary to remove any unreacted starting materials or byproducts, such as condensation impurities.[12]

Note: The choice of solvent is critical. While solvents like dichloromethane and tetrahydrofuran have been used, they can lead to the formation of significant condensation impurities, complicating purification.[12]

Synthesis by Hydrolysis

Another synthetic route involves the hydrolysis of the corresponding ester precursor.

Methodology:

  • Start with (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester.[1][6]

  • Add Methanol and Lithium Hydroxide monohydrate (LiOH·H₂O) as the reaction reagents to facilitate the hydrolysis of the ester.[1][6]

  • After the reaction is complete, concentrate the mixture.[1][6]

  • Dissolve the concentrate in dichloromethane and adjust the pH to 2 using 2N HCl to protonate the carboxylate.[1][6]

  • The final product, this compound, can then be obtained through further purification steps.[1][6]

References

In-Depth Technical Guide: Physical Properties of Sitagliptin Intermediate 486460-00-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the Sitagliptin intermediate, CAS number 486460-00-8. This compound, chemically identified as (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, is a crucial building block in the synthesis of Sitagliptin, an important therapeutic agent for type 2 diabetes.[1][2][3] A thorough understanding of its physical characteristics is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

Chemical Identity

IdentifierValue
CAS Number 486460-00-8
Chemical Name (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid[2][4]
Synonyms Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, (R)-N-Boc-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid[4][5]
Molecular Formula C₁₅H₁₈F₃NO₄[2][4][6]
Molecular Weight 333.30 g/mol [6]

Physicochemical Properties

The physical properties of this intermediate are critical for its handling, processing, and reactivity in the synthetic pathway to Sitagliptin.

PropertyValue
Appearance White to off-white crystalline powder or solid.[1][3][7]
Melting Point Approximately 150-155 °C.[7]
Boiling Point 443.058 °C at 760 mmHg.[1]
Density 1.293 g/cm³.[1]
Solubility Soluble in water and organic solvents.[7]
Flash Point 221.754 °C.[1]
Vapor Pressure 0 mmHg at 25°C.[1]
Enthalpy of Vaporization 73.842 kJ/mol.[1]
Index of Refraction 1.494.[1]
Molar Refractivity 75.072 cm³.[1]
Surface Tension 40.602 dyne/cm.[1]

Calculated Physicochemical Properties

These computationally derived parameters offer insights into the molecule's behavior in biological and chemical systems.

PropertyValue
ACD/LogP 2.341
ACD/LogD (pH 5.5) 0.98
ACD/LogD (pH 7.4) -0.78
ACD/BCF (pH 5.5) 1.55
ACD/BCF (pH 7.4) 1.00
ACD/KOC (pH 5.5) 19.59
ACD/KOC (pH 7.4) 1.00
#H bond acceptors 5
#H bond donors 2
#Freely Rotating Bonds 7

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of pharmaceutical intermediates like CAS 486460-00-8, based on established international guidelines.

Melting Range Determination (Adapted from USP General Chapter <741> and OECD Guideline 102)

The melting range of a solid is the temperature range over which it transitions from a solid to a liquid.[1] This method utilizes a capillary apparatus.

Apparatus:

  • Melting point apparatus with a heated block and a temperature probe.

  • Glass capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).

  • Thermometer calibrated with USP Melting Point Reference Standards.

Procedure:

  • Sample Preparation: The substance is finely powdered. If it contains water of hydration, it is dried at a temperature specified for the material or over a suitable desiccant for at least 16 hours.

  • Capillary Loading: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.

  • Measurement: The loaded capillary is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, starting from a temperature about 5 °C below the expected melting point.

  • Observation: The temperature at which the substance begins to collapse or form a liquid (onset) and the temperature at which it is completely melted (clear point) are recorded to define the melting range.

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

  • Ebulliometer or a dynamic method apparatus.

  • Heating bath.

  • Calibrated thermometer.

  • Pressure measurement device.

Procedure (Dynamic Method):

  • The substance is placed in a suitable vessel and heated.

  • The pressure in the system is gradually reduced while monitoring the temperature of the liquid.

  • The temperature and pressure are recorded at which the liquid begins to boil.

  • This process is repeated at various pressures to establish a vapor pressure curve, from which the boiling point at standard atmospheric pressure (101.325 kPa) can be determined.

Water Solubility Determination (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[2][9] The flask method is suitable for substances with solubility above 10⁻² g/L.

Apparatus:

  • Shaking flask or mechanical stirrer.

  • Constant temperature water bath (e.g., 20 ± 0.5 °C).

  • Centrifuge or filtration system to separate undissolved solid.

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) for concentration measurement.

Procedure (Flask Method):

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: An excess amount of the solid substance is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.

  • The experiment is performed in triplicate to ensure the reliability of the results.

Visualizations

The following diagrams illustrate the logical workflow for characterizing the physical properties of a pharmaceutical intermediate and a conceptual signaling pathway where a downstream active pharmaceutical ingredient might be involved.

G cluster_0 Physical Property Characterization Workflow A Obtain Pure Intermediate (CAS 486460-00-8) B Visual Inspection (Appearance, Color) A->B C Melting Point Analysis (Capillary Method) A->C D Boiling Point Determination (Dynamic Method) A->D E Solubility Assessment (Flask Method) A->E F Density Measurement A->F G Compile Data and Report B->G C->G D->G E->G F->G

Workflow for Physical Property Characterization.

G cluster_1 Conceptual Signaling Pathway ExtracellularSignal Extracellular Signal Receptor Cell Surface Receptor ExtracellularSignal->Receptor SecondMessenger Second Messenger Production Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TargetProtein Target Protein (e.g., Enzyme inhibited by API) KinaseCascade->TargetProtein API Action Site CellularResponse Cellular Response TargetProtein->CellularResponse

Conceptual API Signaling Pathway.

References

A Technical Guide to (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8): A Key Intermediate in the Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the chemical compound identified by CAS number 486460-00-8, formally known as (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule is a critical chiral building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This document details the physicochemical properties of this intermediate, presents various synthetic methodologies for its preparation, and outlines its subsequent conversion to Sitagliptin. The information is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Physicochemical Properties

(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid is a white to off-white crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
CAS Number 486460-00-8[2][3]
Molecular Formula C₁₅H₁₈F₃NO₄[2][3]
Molecular Weight 333.30 g/mol [2][3]
Synonyms Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, (R)-N-Boc-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, Sitagliptin N-Boc-Acid Impurity[2][4][5]
Melting Point Approximately 150-155 °C[1]
Solubility Soluble in water and organic solvents.[1]

Role in Sitagliptin Synthesis

CAS 486460-00-8 is a pivotal intermediate in the manufacturing of Sitagliptin.[1] The synthesis of Sitagliptin involves the coupling of this β-amino acid derivative with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6]triazolo[4,3-a]pyrazine hydrochloride, followed by the deprotection of the Boc (tert-Butoxycarbonyl) group. The chirality of the final drug molecule is established in this intermediate, making its enantioselective synthesis a critical aspect of the overall process.

Synthetic Pathways and Methodologies

The synthesis of (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid can be achieved through various chemical and enzymatic routes. The choice of a specific pathway often depends on factors such as efficiency, cost-effectiveness, and environmental impact.

Chemical Synthesis

One common chemical synthesis approach involves the protection of the amino group of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with a Boc group.

Experimental Protocol Outline (from Patent CN112500316A):

  • (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is dissolved in a suitable organic solvent (e.g., toluene).

  • Di-tert-butyl dicarbonate (Boc-anhydride) and a base (e.g., triethylamine) are added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 20 °C) for a specified duration (e.g., 10 hours).

  • Upon completion, the product is isolated, for instance, by filtration of the solid.

This method aims to achieve high purity and yield while controlling the formation of condensation impurities.

Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of this chiral intermediate. One prominent enzymatic approach utilizes a transaminase to introduce the amino group stereoselectively.

Experimental Protocol Outline (Multi-Enzymatic Cascade):

  • Screening and Selection: A panel of transaminases (TAs) is screened for their activity towards a substrate like ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate.

  • Reaction Setup: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature (e.g., pH 8.0, 37°C).

  • Reagents: The reaction mixture includes the ketoester substrate, an amino donor (e.g., benzylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor. In some setups, a lipase is used to first hydrolyze the ester to the corresponding β-keto acid.

  • Byproduct Removal: To drive the reaction equilibrium, systems can be designed to remove the aldehyde byproduct. This can be achieved by including an aldehyde reductase and a cofactor regeneration system (e.g., formate dehydrogenase).

  • Workup and Isolation: After the reaction, the mixture is acidified to stop the reaction and precipitate the enzyme. The product is then extracted from the aqueous phase using an organic solvent and purified.

This enzymatic cascade has been shown to achieve high conversions and excellent enantioselectivity.

Conversion to Sitagliptin

The final step in the synthesis of Sitagliptin involves the coupling of the Boc-protected amino acid intermediate with the triazolopiperazine moiety.

Experimental Protocol Outline (Peptide Coupling):

  • Coupling Reaction: (3R)-N-(tert-butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyrazine hydrochloride.

  • Coupling Agents: The reaction is facilitated by standard peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBT).

  • Solvent and Base: A suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (MDC) is used, along with a base such as diisopropylethylamine.

  • Deprotection: The resulting Boc-protected Sitagliptin is then deprotected, typically under acidic conditions, to yield the final Sitagliptin free base.

  • Salt Formation: The free base is then treated with phosphoric acid to form the pharmaceutically used sitagliptin phosphate salt.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Sitagliptin, highlighting the role of the title compound.

G cluster_synthesis Synthesis of Sitagliptin Intermediate cluster_coupling Coupling and Deprotection cluster_final Final Product Formation start Starting Materials (e.g., 2,4,5-trifluorophenylacetic acid derivatives) ketoester Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate start->ketoester Chemical Synthesis intermediate CAS 486460-00-8 This compound ketoester->intermediate Enzymatic Amination (Transaminase) boc_sitagliptin Boc-Protected Sitagliptin intermediate->boc_sitagliptin Peptide Coupling triazolo 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine triazolo->boc_sitagliptin sitagliptin Sitagliptin boc_sitagliptin->sitagliptin Boc Deprotection final_product Sitagliptin Phosphate sitagliptin->final_product phosphate Phosphoric Acid phosphate->final_product

References

Technical Guide: Physicochemical Properties of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, possesses specific physicochemical properties that are critical for its handling, processing, and the development of final drug products. This technical guide provides an in-depth overview of the solubility and melting point of this compound, offering detailed experimental protocols for their determination and a summary of available data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The physical characteristics of this compound are crucial for its application in pharmaceutical manufacturing. The following tables summarize the available data on its melting point and solubility.

Melting Point

The melting point of a substance is a key indicator of its purity. For this compound, a consistent melting range has been reported across various sources, suggesting a stable crystalline form.

ParameterReported ValueReference(s)
Melting Point136-138°C[1][2][3]
Melting Point129-130°C[4]

Note: The slight variation in the reported melting point may be attributed to different experimental conditions or minor impurities in the samples.

Solubility Profile

The solubility of an active pharmaceutical ingredient or its intermediate is a critical factor influencing its bioavailability and formulation. Currently, detailed quantitative solubility data for this compound in various solvents is not widely available in published literature. The table below summarizes the qualitative solubility information that has been reported.

SolventQualitative SolubilityReference(s)
WaterSparingly soluble[5]
MethanolFreely soluble
MethanolSlightly soluble[1]
ChloroformSlightly soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly soluble[1]
Ethyl AcetateSlightly soluble[1]

Note: The conflicting reports on the solubility in methanol ("freely soluble" versus "slightly soluble") highlight the necessity for standardized, in-house determination of this property.

Experimental Protocols

To ensure accurate and reproducible results, standardized methods for determining the melting point and solubility should be followed.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and standard technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, a rapid heating rate (e.g., 10-20°C/min) can be used to determine an approximate melting range.

  • Accurate Determination: For a precise measurement, set the heating rate to 1-2°C per minute once the temperature is within 20°C of the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Replicate Measurements: Perform at least two additional measurements to ensure the reproducibility of the results.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, etc.). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to determine the concentration of the analyte.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.

experimental_workflow cluster_mp Melting Point Determination cluster_sol Solubility Determination (Shake-Flask) mp_start Start: Obtain Compound mp_prep Sample Preparation: Dry and powderize the sample mp_start->mp_prep mp_load Load into Capillary Tube mp_prep->mp_load mp_heat Heat in Apparatus (1-2°C/min) mp_load->mp_heat mp_observe Observe and Record Melting Range (T1-T2) mp_heat->mp_observe mp_end End: Report Melting Point mp_observe->mp_end sol_start Start: Obtain Compound & Solvents sol_add Add Excess Compound to Solvent sol_start->sol_add sol_equil Equilibrate with Agitation (24-72h at constant T) sol_add->sol_equil sol_separate Settle and Filter Supernatant sol_equil->sol_separate sol_quantify Quantify Concentration (e.g., HPLC, UV-Vis) sol_separate->sol_quantify sol_end End: Report Solubility sol_quantify->sol_end

Caption: Workflow for Melting Point and Solubility Determination.

Conclusion

This technical guide provides essential information on the melting point and solubility of this compound. While the melting point is well-documented, quantitative solubility data remains limited, underscoring the importance of conducting thorough in-house experimental verification using standardized protocols such as those detailed herein. Accurate characterization of these physicochemical properties is fundamental for the successful development and formulation of pharmaceuticals containing this important intermediate.

References

Synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a pivotal chiral building block in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the management of type 2 diabetes.[1][2] The stereospecific synthesis of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the prevalent and efficient synthetic routes for the preparation of this compound. Key methodologies, including asymmetric hydrogenation, enzymatic kinetic resolution, and chiral pool synthesis, are discussed in detail. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in the field of pharmaceutical development.

Introduction

The enantiomerically pure β-amino acid, this compound, is a key intermediate whose chirality is crucial for its biological activity in drug candidates.[1] The trifluorophenyl moiety imparts unique electronic properties and can enhance metabolic stability and binding affinity. The development of efficient, scalable, and stereoselective synthetic methods for this compound is of significant interest to the pharmaceutical industry. This whitepaper will explore and compare three prominent synthetic strategies, providing detailed experimental procedures and quantitative data to facilitate informed decisions in a research and development setting.

Synthetic Strategies and Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and challenges. The most notable approaches are:

  • Asymmetric Hydrogenation of Enamines: A highly efficient method that creates the desired stereocenter through a catalyzed hydrogenation reaction.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to resolve a racemic mixture.

  • Chiral Pool Synthesis: A multi-step synthesis starting from a readily available enantiomerically pure starting material, such as an amino acid.

The logical workflow for these synthetic approaches is illustrated below.

cluster_0 General Synthetic Workflow Start Start Synthetic Route Synthetic Route Start->Synthetic Route Select Strategy Intermediate Intermediate Synthetic Route->Intermediate Execute Synthesis Purification Purification Intermediate->Purification Isolate & Purify Final Product Final Product Purification->Final Product Characterize

Caption: A generalized workflow for the synthesis of the target compound.

Asymmetric Hydrogenation of Enamines

This approach involves the rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester. The key to this method is the use of a chiral phosphine ligand, such as a Josiphos-type ligand, which directs the hydrogenation to stereoselectively form the (R)-enantiomer.

A schematic of this synthetic pathway is presented below:

Start β-keto ester + NH4OAc Enamine (Z)-β-enamino ester Start->Enamine Hydrogenation Asymmetric Hydrogenation [Rh(COD)Cl]2, Chiral Ligand, H2 Enamine->Hydrogenation Amino_ester (R)-β-amino ester Hydrogenation->Amino_ester Boc_protection Boc Protection Boc2O, Base Amino_ester->Boc_protection Boc_ester Boc-(R)-β-amino ester Boc_protection->Boc_ester Hydrolysis Hydrolysis LiOH, MeOH/H2O Boc_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the asymmetric hydrogenation route.

Experimental Protocol:

  • Synthesis of (Z)-β-enamino ester: A mixture of the corresponding β-keto ester and ammonium acetate in a suitable solvent (e.g., methanol) is heated to reflux. The product is typically isolated by crystallization.

  • Asymmetric Hydrogenation: The enamino ester is dissolved in a degassed solvent (e.g., 2,2,2-trifluoroethanol) in a high-pressure reactor. A rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral Josiphos-type ligand are added. The mixture is hydrogenated under pressure (e.g., 90-100 psig H₂) at a controlled temperature (e.g., 50 °C) for a specified time.[3]

  • In situ Boc Protection: After hydrogenation, the resulting (R)-β-amino ester can be directly protected without isolation. Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added to the reaction mixture.

  • Hydrolysis: The crude Boc-(R)-β-amino ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of methanol and water.

  • Work-up and Purification: The reaction mixture is acidified (e.g., with 2N HCl) and extracted with an organic solvent (e.g., dichloromethane).[1][4] The organic layer is dried and concentrated to yield the final product, which can be further purified by crystallization.

Enzymatic Kinetic Resolution

This method employs a lipase to selectively hydrolyze one enantiomer of a racemic mixture of a β-amino ester, leaving the desired enantiomer unreacted. Lipase PSIM from Burkholderia cepacia has been shown to be highly effective for this transformation.

The workflow for this enzymatic resolution is as follows:

Start Racemic β-amino ester hydrochloride Resolution Enzymatic Hydrolysis Lipase PSIM, iPr2O, H2O, Et3N, 45 °C Start->Resolution Separation Separation Resolution->Separation Unreacted_ester (R)-β-amino ester Separation->Unreacted_ester Unreacted Hydrolyzed_acid (S)-β-amino acid Separation->Hydrolyzed_acid Hydrolyzed Boc_protection Boc Protection Boc2O, Base Unreacted_ester->Boc_protection Boc_ester Boc-(R)-β-amino ester Boc_protection->Boc_ester Hydrolysis Hydrolysis LiOH, MeOH/H2O Boc_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the enzymatic kinetic resolution route.

Experimental Protocol:

  • Enzymatic Resolution: The racemic β-amino ester hydrochloride is dissolved in diisopropyl ether (iPr₂O). Lipase PSIM, triethylamine (Et₃N), and water are added to the mixture. The suspension is shaken at 45 °C until approximately 50% conversion is achieved.[5]

  • Separation: The enzyme is filtered off, and the unreacted (R)-β-amino ester is separated from the hydrolyzed (S)-β-amino acid.

  • Boc Protection: The isolated (R)-β-amino ester is then protected with Boc-anhydride in the presence of a base.

  • Hydrolysis: The resulting Boc-(R)-β-amino ester is hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in methanol/water).

  • Purification: The final product is purified by standard techniques such as crystallization.

Chiral Pool Synthesis from (S)-Serine

This multi-step synthesis utilizes the readily available and inexpensive chiral building block, (S)-serine. The synthesis involves the formation of a key aziridine intermediate, followed by a nucleophilic ring-opening reaction.

A simplified workflow for this route is depicted below:

Start (S)-Serine Protection1 N- and O-Protection Start->Protection1 Protected_Serine Protected (S)-Serine derivative Protection1->Protected_Serine Aziridination Aziridination Protected_Serine->Aziridination Aziridine (R)-Aziridin-2-methanol derivative Aziridination->Aziridine Ring_Opening Ring Opening (2,4,5-trifluorophenyl)magnesium bromide Aziridine->Ring_Opening Amino_Alcohol (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol derivative Ring_Opening->Amino_Alcohol Deprotection_Oxidation Deprotection & Oxidation Amino_Alcohol->Deprotection_Oxidation Final_Product This compound Deprotection_Oxidation->Final_Product

Caption: Simplified workflow for the chiral pool synthesis from (S)-Serine.

Experimental Protocol Outline:

The synthesis from (S)-serine is a ten-step process.[6][7] The key transformations include:

  • Protection of the amino and carboxyl groups of (S)-serine.

  • Reduction of the ester to the corresponding alcohol.

  • Conversion of the hydroxyl group to a good leaving group (e.g., tosylate).

  • Intramolecular cyclization to form the N-protected (R)-aziridin-2-methanol.

  • Ring-opening of the aziridine with (2,4,5-trifluorophenyl)magnesium bromide.

  • A series of deprotection and oxidation steps to yield the final Boc-protected β-amino acid.

Quantitative Data Summary

The efficiency of each synthetic route can be evaluated based on key quantitative metrics such as chemical yield and enantiomeric excess (ee). The following table summarizes typical data for the discussed methodologies.

Synthetic RouteKey Reagents/CatalystsTypical YieldEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation [Rh(COD)Cl]₂, Josiphos-type ligandHigh>97% (can be >99% after crystallization)[8]
Enzymatic Kinetic Resolution Lipase PSIM (Burkholderia cepacia)>48% (for the desired enantiomer)≥99%[5]
Chiral Pool Synthesis (S)-Serine~30% (overall for 10 steps)High (chirality from starting material)[6][7]

Boc Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

For routes that yield the free amino acid, a subsequent Boc protection step is necessary.

Experimental Protocol:

  • (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10g) is dissolved in a mixture of an organic solvent immiscible with water (e.g., toluene, 20g) and water (25g) containing an inorganic base (e.g., sodium hydroxide, 3.5g).[9]

  • The solution is cooled to 20 °C.

  • A solution of di-tert-butyl dicarbonate (Boc₂O, 10.29g) in the same organic solvent is added dropwise while maintaining the temperature at 20 °C.[9]

  • The reaction is stirred for approximately 10 hours.

  • Upon completion, the product can be isolated by filtration or extraction, depending on the solvent system used. This method has been reported to yield the product with high purity (e.g., 96.95%) and minimal condensation impurities.[9]

Conclusion

The synthesis of this compound can be achieved through several effective strategies. The choice of a particular route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment. Asymmetric hydrogenation offers a direct and highly enantioselective route, while enzymatic resolution provides excellent stereopurity through a biocatalytic process. The chiral pool synthesis, although longer, relies on an inexpensive and readily available starting material. The detailed protocols and comparative data presented in this whitepaper are intended to guide researchers in selecting and implementing the most suitable synthetic approach for their specific needs.

References

Spectroscopic and Synthetic Profile of (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

Identifier Value
IUPAC Name (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
CAS Number 486460-00-8[1]
Molecular Formula C₁₅H₁₈F₃NO₄[1]
Molecular Weight 333.31 g/mol [1]
Physical Form White to off-white solid
Melting Point 136-138 °C

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the title compound. It should be noted that while predicted ¹H NMR data is available, complete experimental datasets for all techniques are not readily found in publicly accessible literature. The data presented for ¹³C NMR, FT-IR, and Mass Spectrometry are based on characteristic values for the functional groups present in the molecule and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.09d7.71HAr-H
6.91d6.71HAr-H
5.03d4.01HNH
4.36s-1HCH-N
3.06 - 2.75m-3HCH₂-Ar, CH₂-COOH
2.62dd16.4, 5.61HCH₂-COOH
1.33s-9HC(CH₃)₃
Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
170 - 180C=O (Carboxylic Acid)
155 - 157C=O (Boc Carbamate)
140 - 160C-F (Aromatic)
115 - 130C-H (Aromatic)
79 - 81C (CH₃)₃ (Boc)
45 - 55C H-N
35 - 45C H₂-Ar
30 - 40C H₂-COOH
28 - 29C(C H₃)₃ (Boc)
Table 3: FT-IR Spectroscopic Data (Expected Absorption Bands)
Wavenumber (cm⁻¹)Functional GroupDescription
3200 - 3550O-H stretchCarboxylic acid, broad due to hydrogen bonding
3300 - 3400N-H stretchAmine (carbamate)
2840 - 3000C-H stretchAlkane
1710 - 1740C=O stretchCarboxylic acid
1680 - 1700C=O stretchCarbamate (Boc group)
1500 - 1550N-H bendAmine (carbamate)
1365 - 1395C-H bendgem-dimethyl of Boc group
1150 - 1250C-O stretchCarbamate
1000 - 1100C-F stretchAryl fluoride
Table 4: Mass Spectrometry Data (Expected Fragmentation)

Ionization Mode: Electrospray (ESI), Positive Ion

m/zIonDescription
334.1[M+H]⁺Protonated molecular ion
278.1[M-C₄H₈+H]⁺Loss of isobutylene (56 Da) from the Boc group
234.1[M-Boc+H]⁺Loss of the entire Boc group (100 Da)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are provided below. These protocols are based on established synthetic methods and standard analytical procedures.

Synthesis Protocol

This protocol is adapted from publicly available patent literature.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 equivalent) in an appropriate organic solvent immiscible with water (e.g., toluene or methyl tert-butyl ether) at a concentration of approximately 15 g/L.

  • Reagent Addition: To the solution, add triethylamine (approximately 1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc-anhydride, approximately 1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature (approximately 20 °C) for 10-12 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Workup: Upon completion of the reaction, if a solid precipitate (triethylammonium salt) has formed, remove it by filtration.

  • Extraction: If no precipitate is formed, or after filtration, wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 or 500 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 or 125 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride). Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this solution to a final concentration of approximately 10 µg/mL in the same solvent. If necessary, add a small amount of formic acid to aid in protonation for positive ion mode.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure_elucidation Structure Confirmation nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic analysis.

References

A Technical Guide to the Retrosynthetic Analysis of the Sitagliptin Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sitagliptin, an orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, is a widely used therapeutic agent for the management of type 2 diabetes. The synthesis of its chiral β-amino acid core has been a subject of extensive research, leading to the development of progressively more efficient and environmentally benign manufacturing processes. This technical guide provides an in-depth exploration of the key retrosynthetic strategies for the Sitagliptin precursor, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Retrosynthetic Strategies

The synthesis of Sitagliptin has evolved through three major generations, each representing a significant advancement in asymmetric synthesis and process chemistry. The primary challenge lies in the stereoselective construction of the chiral amine.

First-Generation Synthesis: Asymmetric Hydrogenation of a β-Keto Ester

The initial manufacturing route established the chiral center through the asymmetric hydrogenation of a β-keto ester intermediate. This approach, while effective for early clinical supplies, involved multiple steps and generated a considerable amount of waste.[1][2][3]

Retrosynthetic Analysis:

Sitagliptin Sitagliptin Amide_Coupling Amide Coupling Sitagliptin->Amide_Coupling Triazolopiperazine Triazolopiperazine Amide_Coupling->Triazolopiperazine Chiral_Amine_Intermediate Chiral β-Amino Acid Precursor Amide_Coupling->Chiral_Amine_Intermediate Deprotection Deprotection Chiral_Amine_Intermediate->Deprotection Protected_Amine Protected Chiral β-Amino Acid Deprotection->Protected_Amine Amination Amination Protected_Amine->Amination Chiral_Hydroxy_Acid Chiral β-Hydroxy Acid Amination->Chiral_Hydroxy_Acid Asymmetric_Hydrogenation Asymmetric Hydrogenation (Ru-cat) Chiral_Hydroxy_Acid->Asymmetric_Hydrogenation Beta_Keto_Ester β-Keto Ester Asymmetric_Hydrogenation->Beta_Keto_Ester

Caption: First-Generation Retrosynthesis of Sitagliptin.

Second-Generation Synthesis: Asymmetric Hydrogenation of an Enamine

A more efficient and "greener" approach was developed based on the asymmetric hydrogenation of a key enamine intermediate, dehydrositagliptin.[4][5][6] This route significantly reduced the number of steps and waste streams.[5][6]

Retrosynthetic Analysis:

Sitagliptin Sitagliptin Asymmetric_Hydrogenation Asymmetric Hydrogenation (Rh-cat) Sitagliptin->Asymmetric_Hydrogenation Dehydrositagliptin Dehydrositagliptin (Enamine Intermediate) Asymmetric_Hydrogenation->Dehydrositagliptin Condensation Condensation Dehydrositagliptin->Condensation Beta_Keto_Amide β-Keto Amide Condensation->Beta_Keto_Amide Triazolopiperazine Triazolopiperazine Beta_Keto_Amide->Triazolopiperazine Trifluorophenylacetic_Acid_Derivative 2,4,5-Trifluorophenylacetic Acid Derivative Beta_Keto_Amide->Trifluorophenylacetic_Acid_Derivative

Caption: Second-Generation Retrosynthesis of Sitagliptin.

Third-Generation Synthesis: Biocatalytic Transamination

The most recent and highly acclaimed manufacturing process utilizes a specifically engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[2][7] This biocatalytic approach is a landmark in green chemistry, offering high efficiency and stereoselectivity.[8][9][10]

Retrosynthetic Analysis:

Sitagliptin Sitagliptin Biocatalytic_Transamination Biocatalytic Transamination Sitagliptin->Biocatalytic_Transamination Prositagliptin_Ketone Prositagliptin Ketone Biocatalytic_Transamination->Prositagliptin_Ketone Amide_Formation Amide Formation Prositagliptin_Ketone->Amide_Formation Triazolopiperazine Triazolopiperazine Amide_Formation->Triazolopiperazine Beta_Keto_Acid_Derivative β-Keto Acid Derivative Amide_Formation->Beta_Keto_Acid_Derivative

Caption: Third-Generation Retrosynthesis of Sitagliptin.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic generations, allowing for a direct comparison of their efficiencies.

ParameterFirst GenerationSecond GenerationThird Generation (Biocatalytic)
Overall Yield 52%[2][3]up to 65%[4][5][6]92%[2]
Key Step Ru-catalyzed asymmetric hydrogenation of a β-keto ester[1]Rh-catalyzed asymmetric hydrogenation of an enamine[4][5]Engineered transaminase-catalyzed amination of a ketone[2][7]
Enantiomeric Excess (ee) High (after subsequent steps)95% (before crystallization)[2]>99.95%[2]
Key Intermediate Yield Not explicitly stated for a single key intermediateDehydrositagliptin intermediate: 82% yield in a one-pot process[4][5][6]Not applicable (direct conversion)
Catalyst Loading Not specified in detailAs low as 0.15 mol % of Rh(I)/tBu JOSIPHOS[5][6]6 g/L of evolved transaminase[2]
Waste Reduction Significant waste generation[2]Significantly reduced waste compared to the first generation[5]Further reduction in waste[2]

Experimental Protocols

This section provides an overview of the methodologies for the key transformations in each synthetic route.

First-Generation: Asymmetric Hydrogenation of a β-Keto Ester

The key step involves the stereoselective reduction of a β-keto ester using a chiral ruthenium catalyst.

General Procedure: The β-keto ester is dissolved in a suitable solvent (e.g., methanol). A chiral ruthenium catalyst, such as a Ru-BINAP complex, is added. The mixture is then subjected to hydrogenation under pressure. Following the reaction, the product β-hydroxy ester is isolated and purified. This intermediate then undergoes several further transformations, including amination and coupling with the triazolopiperazine moiety, to yield Sitagliptin.[1][2]

Second-Generation: Asymmetric Hydrogenation of Dehydrositagliptin

This process involves the highly enantioselective hydrogenation of the enamine intermediate, dehydrositagliptin.

Experimental Workflow:

Start Dehydrositagliptin in Methanol Catalyst_Addition Add Rh(I)/tBu JOSIPHOS (0.15 mol%) Start->Catalyst_Addition Hydrogenation Hydrogenate (e.g., 100 psig H2) Catalyst_Addition->Hydrogenation Reaction_Completion Reaction Monitoring (e.g., by FT-IR) Hydrogenation->Reaction_Completion Isolation Isolate Sitagliptin (as phosphate salt) Reaction_Completion->Isolation Complete End Final Product Isolation->End

Caption: Second-Generation Hydrogenation Workflow.

General Procedure: The dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[4] For the hydrogenation, this intermediate is dissolved in methanol. The Rh(I)/tBu JOSIPHOS catalyst is added, and the mixture is hydrogenated at a specified pressure and temperature. Upon completion, Sitagliptin is isolated as its phosphate salt.[4][5][6]

Third-Generation: Biocatalytic Transamination

This route employs an engineered (R)-selective transaminase to directly convert the prositagliptin ketone to Sitagliptin.

Experimental Workflow:

Start Prositagliptin Ketone in Buffer/Co-solvent Enzyme_Addition Add Engineered Transaminase (e.g., 6 g/L) Start->Enzyme_Addition Amine_Donor Add Amine Donor (e.g., Isopropylamine) Enzyme_Addition->Amine_Donor Reaction Incubate at controlled pH and Temperature Amine_Donor->Reaction Reaction_Completion Reaction Monitoring (e.g., by HPLC) Reaction->Reaction_Completion Extraction Product Extraction Reaction_Completion->Extraction Complete Isolation Isolate Sitagliptin (as phosphate salt) Extraction->Isolation End Final Product Isolation->End

Caption: Third-Generation Biocatalytic Workflow.

General Procedure: The prositagliptin ketone is dissolved in a buffered aqueous solution, often with a co-solvent like DMSO to aid solubility. The engineered transaminase enzyme and an amine donor (such as isopropylamine) are added. The reaction is maintained at a controlled pH and temperature until completion. The Sitagliptin product is then extracted from the aqueous phase and isolated as the phosphate salt.[2]

Alternative Synthetic Approaches

While the three generations of synthesis developed by Merck are the most prominent, other innovative strategies have been explored.

  • Phase-Transfer Catalytic aza-Michael Addition: This organocatalytic approach introduces the chiral amine via an enantioselective aza-Michael addition.[11][12] This method has demonstrated the potential to achieve high enantioselectivity (96% ee) in 7 steps with a 41% overall yield.[12]

  • Chemical Resolution: Racemic Sitagliptin can be synthesized and then resolved using a chiral resolving agent, such as (-)-di-p-toluoyl-l-tartaric acid.[1][13] One such route reported an overall yield of 11% over five steps.[1][13]

  • Biocatalytic Retrosynthesis of Precursors: Chemo-enzymatic routes have been developed for the synthesis of key precursors to Sitagliptin, such as fluorinated D-phenylalanine derivatives. These routes utilize various biocatalytic steps, including reductive amination, transamination, and deracemisation, achieving high enantiomeric excess (>99%) and isolated yields of 36-62%.[8][9]

  • Electrochemical Synthesis: A novel approach utilizing an electrochemical nickel-catalyzed sp2-sp3 cross-coupling reaction has been reported for the synthesis of a Sitagliptin precursor, with an overall yield of 33% for the final product.[14]

References

The Architectural Pillars of Sitagliptin Synthesis: An In-depth Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal intermediates in the synthesis of Sitagliptin, a leading dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of this complex chiral β-amino acid derivative has evolved significantly, driven by the pursuit of efficiency, cost-effectiveness, and green chemistry principles. This document delves into the core synthetic strategies, detailing the key intermediates, their synthesis, and the associated experimental protocols.

The Heterocyclic Core: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

A common feature in most Sitagliptin syntheses is the early-stage construction of the triazolopiperazine heterocyclic system. The hydrochloride salt of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine serves as a crucial building block, providing the foundational structure for the final drug molecule.[4] Its high purity is paramount for the success of subsequent coupling reactions.[4]

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

A representative synthesis of this key intermediate involves a multi-step sequence starting from 2-chloropyrazine.

Experimental Protocol:

Step 1: Synthesis of 2-Hydrazinopyrazine To a solution of ethanol and hydrazine hydrate, 2-chloropyrazine is added dropwise. The pH is adjusted to 6, and the resulting mixture is purified to yield 2-hydrazinopyrazine.

Step 2: Formation of the Triazole Ring Chlorobenzene and trifluoroacetic anhydride are combined, and 2-hydrazinopyrazine is added under stirring. The mixture is heated, and methanesulfonic acid is introduced, followed by refluxing to distill off trifluoroacetic acid. After the reaction, the mixture is concentrated under reduced pressure. The pH is then adjusted to 12 to separate the organic phase and purify the product.

Step 3: Reduction and Salt Formation The product from the previous step is dissolved in an ethanol solution and subjected to hydrogenation in a high-pressure kettle with a palladium on carbon catalyst under a nitrogen atmosphere. After the reaction, the catalyst is filtered, and the filtrate is washed and concentrated. The residue is mixed with an ethanol solution of hydrogen chloride. The resulting precipitate is separated, washed, and dried to a constant weight to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

Evolution of the Chiral β-Amino Acid Side Chain Synthesis

The primary challenge in Sitagliptin synthesis lies in the stereoselective construction of the (R)-β-amino acid side chain. Several generations of synthesis have been developed, each with distinct key intermediates.

First-Generation Synthesis: Asymmetric Hydrogenation of a β-Keto Ester

Merck's initial manufacturing process established the chiral center early in the synthesis through the asymmetric hydrogenation of a β-keto ester.[1][5][6]

Key Intermediates:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (a β-keto ester)

  • (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid (a β-hydroxy acid)

  • N-Benzyloxy-β-lactam

  • (3R)-3-(Benzyloxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid

Logical Flow of the First-Generation Synthesis:

G A Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate B (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid A->B Ru-catalyzed asymmetric hydrogenation C N-Benzyloxy-β-lactam B->C Multi-step elaboration D (3R)-3-(Benzyloxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid C->D Hydrolysis E Sitagliptin D->E Coupling with triazolopiperazine & deprotection G A 2,4,5-Trifluorophenylacetic acid B Meldrum's adduct A->B Activation & reaction with Meldrum's acid C β-Ketoamide B->C Coupling with triazolopiperazine D Dehydrositagliptin C->D Ammonolysis E Sitagliptin D->E Rh(I)/tBu JOSIPHOS asymmetric hydrogenation G A Pro-sitagliptin ketone B Sitagliptin A->B (R)-selective transaminase, Amine donor (e.g., Isopropylamine) G A α,β-Unsaturated phenylketone B Aza-Michael adduct A->B Aza-Michael addition with a protected amine C 4-Methoxyphenyl ester B->C Baeyer-Villiger oxidation D Sitagliptin C->D Hydrolysis, amide coupling & deprotections

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone, celebrated for its robustness, ease of introduction, and facile, selective removal under acidic conditions.[1][2][3] Its development in the late 1950s revolutionized peptide synthesis by providing an orthogonal protecting group to the existing benzyl carbamates (Cbz), thereby expanding the repertoire of synthetic strategies.[3] This technical guide provides a comprehensive overview of the Boc group's role in amino acid synthesis, detailing its mechanism of action, experimental protocols, and quantitative data to inform practical applications in research and development.

Core Principles of Amine Protection in Peptide Synthesis

The synthesis of peptides involves the sequential coupling of amino acids to form a polypeptide chain.[] This process necessitates the temporary masking of the α-amino group of one amino acid to prevent self-polymerization and ensure that it selectively reacts with the carboxyl group of another amino acid.[] An ideal protecting group must be stable under the conditions of peptide bond formation and subsequent reaction cycles, yet be removable under specific, mild conditions that do not compromise the integrity of the growing peptide chain.[] The Boc group admirably fulfills these criteria, offering stability in basic and nucleophilic environments while being readily cleaved by acids.[2]

The Boc Protecting Group: Mechanism of Action

The utility of the Boc group lies in the predictable and well-understood mechanisms of its introduction (protection) and removal (deprotection).

Boc Protection of Amino Acids

The introduction of the Boc group onto the nitrogen atom of an amino acid is typically achieved through a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1][5] The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][3] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[1][6] While the reaction can proceed without an external base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide is common to neutralize the protonated amine and drive the reaction to completion.[7]

Diagram 1: Mechanism of Boc Protection

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Boc Deprotection of Amino Acids

The removal of the Boc group is characteristically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] The deprotection mechanism is an acid-catalyzed process initiated by the protonation of the carbonyl oxygen of the Boc group.[8][10] This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10][11] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form the corresponding salt.[8][11]

Diagram 2: Mechanism of Boc Deprotection

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene -H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for these transformations.

Table 1: Typical Conditions for Boc Protection of Primary Amines
Amine Substrate Solvent Base (equiv.) (Boc)₂O (equiv.) Typical Yield (%)
General Primary AmineDichloromethane (DCM) or Tetrahydrofuran (THF)Triethylamine (1.1)1.1>95
Amino AcidWater/THF or DioxaneSodium Hydroxide (1.0-1.5)1.1-1.2>90
ArylamineDichloromethane (DCM)4-(Dimethylamino)pyridine (DMAP) (catalytic)1.1>90
Table 2: Common Reagents and Conditions for Boc Deprotection
Reagent Solvent Temperature (°C) Typical Reaction Time
Trifluoroacetic Acid (TFA) (25-50%)Dichloromethane (DCM)0 to Room Temperature30 min - 2 h
Hydrochloric Acid (4M)1,4-Dioxane or Ethyl AcetateRoom Temperature1 - 4 h
Zinc BromideDichloromethane (DCM)Room TemperatureOvernight

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide generalized procedures for the Boc protection and deprotection of amino acids.

Protocol 1: Boc Protection of a Primary Amine in Solution-Phase

Objective: To protect a primary amine with di-tert-butyl dicarbonate.

Materials:

  • Primary amine (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.1 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as DCM or THF to a concentration of approximately 0.1-0.5 M in a round-bottom flask.[1]

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[1]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Diagram 3: Experimental Workflow for Boc Protection

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation Dissolve_Amine Dissolve Amine in Solvent Add_Base Add Base (e.g., TEA) Dissolve_Amine->Add_Base Add_Boc2O Add (Boc)₂O Add_Base->Add_Boc2O Stir_Monitor Stir and Monitor (TLC/LC-MS) Add_Boc2O->Stir_Monitor Dilute Dilute with Solvent Stir_Monitor->Dilute Wash_NaHCO3 Wash with NaHCO₃ Dilute->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Optional) Concentrate->Purify

Caption: General experimental workflow for the Boc protection of a primary amine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Solution-Phase

Objective: To remove the Boc protecting group from an N-Boc protected amine.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, and rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.[8]

  • Addition of TFA: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]

  • Work-up (for free amine): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

  • Note: If the amine TFA salt is the desired product, the basic work-up (step 7) should be omitted. The crude product can be purified directly or used in the subsequent step.[8]

Diagram 4: Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_isolation Product Isolation Dissolve Dissolve Boc-Amine in DCM Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA Cool->Add_TFA Stir_Monitor Stir and Monitor (TLC/LC-MS) Add_TFA->Stir_Monitor Concentrate Concentrate Stir_Monitor->Concentrate Workup Aqueous Work-up (Optional, for free amine) Concentrate->Workup Dry Dry Organic Layer Workup->Dry Final_Concentrate Concentrate Dry->Final_Concentrate

Caption: General experimental workflow for TFA-mediated N-Boc deprotection.

Applications in Peptide Synthesis and Drug Development

The Boc group has been instrumental in both solution-phase and solid-phase peptide synthesis (SPPS).[][9] In the Boc/Bzl (benzyl side-chain protection) strategy for SPPS, the Nα-Boc group is removed at each cycle with TFA, while the benzyl-based side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[12]

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more prevalent in automated SPPS due to its milder deprotection conditions, the Boc strategy remains highly relevant.[][] It is particularly advantageous for the synthesis of long or complex peptides where aggregation can be an issue, as the acidic deprotection step protonates the N-terminus, which can help to disrupt intermolecular hydrogen bonding.[12] Furthermore, Boc-protected amino acids are often more cost-effective than their Fmoc-protected counterparts.[]

In drug development, the Boc group is widely used to protect amine functionalities in complex intermediates during the synthesis of active pharmaceutical ingredients (APIs).[9][] Its predictable reactivity and orthogonality to many other protecting groups make it an invaluable tool for medicinal chemists.[1]

Conclusion

The tert-butoxycarbonyl protecting group is a versatile and indispensable tool in the arsenal of the synthetic chemist. Its well-defined mechanisms of protection and deprotection, coupled with its orthogonality to other common protecting groups, have solidified its role in the synthesis of peptides and complex organic molecules. This guide has provided a technical overview of the core principles, quantitative data, and experimental protocols associated with the use of the Boc group, intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of the Sitagliptin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the key chiral amine intermediate of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Sitagliptin requires the stereoselective formation of a β-amino acid derivative, and various efficient methods have been developed to achieve high enantiopurity. This guide covers the two primary industrial strategies: biocatalytic transamination and rhodium-catalyzed asymmetric hydrogenation.

Biocatalytic Asymmetric Synthesis using Transaminases

The use of transaminase (TA) enzymes offers a green and highly selective approach for the synthesis of the Sitagliptin intermediate. This method typically involves the asymmetric amination of a prochiral ketone precursor. Engineered ω-transaminases are often employed to achieve high conversion and enantiomeric excess.

Overview of the Enzymatic Approach

The enzymatic process utilizes an (R)-selective transaminase to convert a prositagliptin ketone to the desired chiral amine.[1] This biocatalytic route is environmentally friendly and can operate under mild reaction conditions.[2][3] To drive the reaction equilibrium towards the product, an amine donor, such as isopropylamine, is used in excess. The process can be conducted using whole cells expressing the transaminase or with the isolated and sometimes immobilized enzyme.

Data Presentation: Comparison of Biocatalytic Methods
MethodEnzymeSubstrateAmine DonorKey ConditionsConversion (%)Enantiomeric Excess (ee, %)Isolated Yield (%)Reference
Whole-Cell BiotransformationTransaminase from Roseomonas deserti (TARO) and Esterase from Pseudomonas stutzeri (Est PS) co-expressed in E. coliEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoateBenzylaminepH 8.0, 37°C, with AHR/FDH system for cofactor regeneration70-91>9961[4][5]
Multi-Enzymatic Cascadeω-Transaminase from Ilumatobacter coccineus (ω-TAIC) and Lipase from Candida rugosa (CRL)Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate(S)-α-methylbenzylaminepH 7.092.3 (at 100 mM substrate)99Not Reported[6]
Immobilized EnzymeTransaminase EMIN041 immobilized on epoxy-functionalized methacrylic resinPro-sitagliptin ketoneIsopropylaminepH 9.0, 40°C99>99Not Reported[2]
Directed EvolutionEngineered (R)-selective transaminase (variant ATA5/F189H/S236T/M121H)Pro-sitagliptin ketone analogIsopropylamine40% DMSO, pH 9.093.1 (at 700 mM substrate)>99Not Reported[7]
Experimental Protocol: Whole-Cell Biotransformation

This protocol is adapted from the multi-enzymatic cascade system for the synthesis of the Sitagliptin intermediate using benzylamine as the amine donor.[4][5][8]

Materials:

  • E. coli whole cells co-expressing transaminase (TARO) and esterase (Est PS)

  • E. coli whole cells co-expressing aldehyde reductase (AHR) and formate dehydrogenase (FDH)

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (substrate)

  • Benzylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Sodium formate

  • Tris-HCl buffer (200 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a reaction mixture in a final volume of 40 mL containing:

    • 100 mM Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 g)

    • 300 mM Benzylamine

    • 0.5 mM PLP

    • 60 mg (CDW)/mL of TARO-Est PS co-expressing cells

    • 60 mg (CDW)/mL of AHR/FDH co-expressing cells

    • 200 mM Sodium formate

    • 200 mM Tris-HCl buffer (pH 8.0)

  • Incubate the reaction mixture at 37°C with shaking.

  • Monitor the progress of the reaction by taking samples at different time intervals and analyzing them by HPLC.

  • Upon completion (approximately 24 hours), quench the reaction.

  • Centrifuge the reaction mixture to separate the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the Sitagliptin intermediate.

Visualization: Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reaction Whole-Cell Bioreactor cluster_cofactor Cofactor Regeneration Substrate Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Keto_Acid β-Keto Acid Intermediate Substrate->Keto_Acid Esterase (Est PS) Sitagliptin_Intermediate (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Keto_Acid->Sitagliptin_Intermediate Transaminase (TARO) Pyridoxal-5'-phosphate (PLP) Byproduct Benzaldehyde Keto_Acid->Byproduct Final_Product Sitagliptin Sitagliptin_Intermediate->Final_Product Further Processing Amine_Donor Benzylamine Amine_Donor->Keto_Acid Benzyl_Alcohol Benzyl Alcohol Byproduct->Benzyl_Alcohol Aldehyde Reductase (AHR) NADH -> NAD+ Formate Formate FDH Formate Dehydrogenase (FDH) Formate->FDH FDH->Byproduct NAD+ -> NADH

Caption: Workflow of the multi-enzymatic cascade for Sitagliptin intermediate synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation

A highly efficient and scalable chemical approach for the synthesis of Sitagliptin involves the asymmetric hydrogenation of a prochiral enamine intermediate. This method utilizes a rhodium catalyst complexed with a chiral phosphine ligand.

Overview of the Chemical Approach

This "green" synthesis route features a one-pot, three-step preparation of the key dehydrositagliptin intermediate, followed by a highly enantioselective hydrogenation.[9][10] The use of a Rh(I) catalyst with a specific chiral ligand, such as tBu JOSIPHOS, allows for low catalyst loading and produces the desired enantiomer with high purity.[9][11] This process significantly reduces waste compared to earlier synthetic generations.[10]

Data Presentation: Rhodium-Catalyzed Hydrogenation

| Catalyst System | Substrate | Key Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Isolated Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rh(I) / tBu JOSIPHOS | Dehydrositagliptin | 0.15 mol % catalyst, MeOH, 100 psig H₂, 50°C | >99 | >99 | up to 65 (overall) |[9][10] | | [Rh(COD)Cl]₂ / Chiral Ligand | Dehydrositagliptin | Not specified in detail | High | 85-99.9 | Not Reported |[12] | | Rh(I) / Josiphos | Benzophenone imine and allene derivative | Not specified in detail | 78 (for intermediate) | 99.2 (for intermediate) | 47 (overall) |[13] |

Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on the highly efficient synthesis of Sitagliptin developed by Merck.[9][11]

Materials:

  • Dehydrositagliptin intermediate

  • [Rh(COD)Cl]₂

  • tBu JOSIPHOS ligand

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge a pressure reactor with [Rh(COD)Cl]₂ and the tBu JOSIPHOS ligand in degassed methanol. Stir the mixture to form the active catalyst complex.

  • Hydrogenation: Add a solution of the dehydrositagliptin intermediate in methanol to the reactor.

  • Pressurize the reactor with hydrogen gas to 100 psig.

  • Heat the reaction mixture to 50°C and stir until the reaction is complete (monitor by HPLC or FT-IR).

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting Sitagliptin free base can be isolated or directly converted to its phosphate salt.

  • For the phosphate salt, dissolve the crude product in an appropriate solvent mixture (e.g., isopropanol/water) and treat with phosphoric acid.

  • Cool the solution to induce crystallization.

  • Filter the crystals, wash with a cold solvent, and dry under vacuum to obtain Sitagliptin phosphate with high chemical and optical purity.

Visualization: Rhodium-Catalyzed Synthesis Pathway

Rhodium_Catalyzed_Pathway cluster_one_pot One-Pot Synthesis cluster_hydrogenation Asymmetric Hydrogenation Start_Material 2,4,5-Trifluorophenylacetic acid Keto_Amide β-Keto Amide Intermediate Start_Material->Keto_Amide Step 1 & 2 Enamine_Amide Dehydrositagliptin Intermediate Keto_Amide->Enamine_Amide Step 3 Sitagliptin_Base Sitagliptin (Free Base) Enamine_Amide->Sitagliptin_Base Catalyst Rh(I) / tBu JOSIPHOS Catalyst->Enamine_Amide Hydrogen H₂ Gas Hydrogen->Enamine_Amide Salt_Formation Sitagliptin Phosphate Sitagliptin_Base->Salt_Formation Phosphoric Acid

Caption: Key steps in the rhodium-catalyzed asymmetric synthesis of Sitagliptin.

References

Application Notes: Synthesis of DPP-4 Inhibitors Using Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid as a critical chiral intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus (T2DM).[1][2] This intermediate is notably used in the synthesis of Sitagliptin, the first DPP-4 inhibitor approved by the FDA.[3] These notes cover the mechanism of action, a detailed synthetic workflow, experimental protocols for synthesis and in-vitro evaluation, and relevant quantitative data to guide researchers in the development of novel DPP-4 inhibitors.

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[4] It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][4] These incretins are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, prolonging their physiological effects and leading to improved glycemic control with a low risk of hypoglycemia.[2][4]

This compound (CAS: 486460-00-8) is a key chiral building block for the synthesis of several potent DPP-4 inhibitors.[3][5] Its trifluorophenyl moiety and the specific (R)-stereochemistry of the β-amino acid are crucial for high-affinity binding to the active site of the DPP-4 enzyme. The most prominent application of this intermediate is in the synthesis of Sitagliptin.[3][6]

Mechanism of Action: DPP-4 Signaling Pathway

The inhibition of the DPP-4 enzyme is a validated therapeutic strategy for managing T2DM. The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food Intake->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Beta-Cells Pancreatic β-Cells Incretins->Beta-Cells Stimulates Alpha-Cells Pancreatic α-Cells Incretins->Alpha-Cells Inhibits Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Degradation Insulin ↑ Insulin Secretion Beta-Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha-Cells->Glucagon DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibits

Caption: DPP-4 inhibitor mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material is provided below.

PropertyValue
CAS Number 486460-00-8[3]
Molecular Formula C₁₄H₁₆F₃NO₄
Molecular Weight 335.28 g/mol
Appearance White to Yellow Solid[3]
Chirality (R)-enantiomer

Synthetic Workflow

The synthesis of DPP-4 inhibitors like Sitagliptin from this compound primarily involves an amide coupling reaction with a heterocyclic amine moiety, followed by the deprotection of the Boc (tert-Butoxycarbonyl) group.

Synthesis_Workflow Start Boc-(R)-3-Amino-4- (2,4,5-trifluorophenyl)butanoic acid Coupling Amide Coupling (e.g., EDC, HOBT) Start->Coupling Amine 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Amine->Coupling Intermediate Boc-Protected Sitagliptin Coupling->Intermediate Deprotection Boc Deprotection (e.g., HCl in Methanol) Intermediate->Deprotection Final Sitagliptin (DPP-4 Inhibitor) Deprotection->Final

Caption: General synthesis workflow for Sitagliptin.

Experimental Protocols

Protocol 5.1: Synthesis of Sitagliptin

This protocol describes the coupling of this compound with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][7]triazolo[4,3-a]pyrazine hydrochloride, followed by deprotection.

Materials and Reagents:

  • This compound

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][7]triazolo[4,3-a]pyrazine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBT)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) solution in methanol or dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

Step 1: Amide Coupling to form Boc-Sitagliptin [8][9]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add HOBT (approx. 1.2 eq) and EDC (approx. 1.2-1.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • In a separate flask, suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][7]triazolo[4,3-a]pyrazine hydrochloride (1.0-1.1 eq) in DCM/THF and add DIPEA or TEA (2.5-3.0 eq) to neutralize the hydrochloride salt and create the free base. Stir for 10 minutes.

  • Cool the activated acid mixture from step 2 to 0 °C using an ice bath.

  • Slowly add the free base solution from step 3 to the activated acid mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude Boc-Sitagliptin.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Boc Group Deprotection [8][10]

  • Dissolve the crude or purified Boc-Sitagliptin from Step 1 in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in methanol (e.g., 1.25 M) or dioxane (e.g., 4 M) in excess (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure to yield the crude Sitagliptin hydrochloride salt.

  • The crude salt can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether, hexane) to afford pure Sitagliptin as its salt.

Protocol 5.2: In-Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.

Principle: The assay measures the activity of the DPP-4 enzyme by monitoring the cleavage of a fluorogenic substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC). The cleaved 7-amino-4-methylcoumarin (AMC) product is highly fluorescent, and the rate of its formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • H-Gly-Pro-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.6)[11]

  • Synthesized inhibitor compound (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplate (for fluorescence)

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., from 10⁻⁴ M to 10⁻¹¹ M).[11] A positive control (known inhibitor like Sitagliptin) and a negative control (buffer with DMSO, no inhibitor) should be included.

  • In the wells of the 96-well plate, add 25 µL of each inhibitor dilution.

  • Add 50 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to an appropriate working concentration) to each well.

  • Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the H-Gly-Pro-AMC substrate solution (in assay buffer) to all wells.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37 °C, or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes).[1][11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the negative control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Quantitative Data

The following table summarizes the reported in-vitro DPP-4 inhibitory activity for Sitagliptin and other related compounds.

CompoundTargetIC₅₀ (nM)Notes
Sitagliptin DPP-418[12]A potent and selective DPP-4 inhibitor.[13]
Vildagliptin DPP-4>16.8 ± 2.2For comparison; Neogliptin was found to be more potent.[1][11]
Neogliptin (12a) DPP-416.8 ± 2.2A novel inhibitor also synthesized from an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative.[1][11]
Compound 2f DPP-41.266 ± 0.264A highly potent experimental thiosemicarbazone-based inhibitor.[14][15]
Compound 2g DPP-44.775 ± 0.296An experimental thiosemicarbazone-based inhibitor with potency similar to Sitagliptin.[14]

Conclusion

This compound is a versatile and indispensable intermediate for the stereoselective synthesis of potent DPP-4 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents for type 2 diabetes, using Sitagliptin as a benchmark example. The established synthetic routes are robust, and the in-vitro assays are well-characterized, facilitating the efficient evaluation of novel drug candidates.

References

Application Notes and Protocols for Boc Deprotection of Trifluorophenyl Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. In the synthesis of complex molecules, such as pharmaceuticals containing a trifluorophenyl butanoic acid moiety, the efficient and clean removal of the Boc group is a critical step. This document provides detailed application notes and protocols for the deprotection of N-Boc-trifluorophenyl butanoic acid derivatives, focusing on common acidic methodologies and including alternative thermolytic procedures.

Signaling Pathway of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.

Boc_Deprotection_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine N-Boc-trifluorophenyl butanoic acid derivative Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Acid Acid (TFA or HCl) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Amine_Salt Amine Salt Carbamic_Acid->Amine_Salt - CO2 + H+ CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+

Caption: Acid-catalyzed signaling pathway for Boc deprotection.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the deprotection of various N-Boc protected anilines, which serve as structural analogs to trifluorophenyl-containing substrates. The data is adapted from a study by Choy et al. on thermolytic deprotection using fluorinated alcohols, offering a comparison to traditional acidic methods.

EntrySubstrateReagent/SolventTimeProductYield (%)
1N-Boc-4-chloroanilineTFE1.5 h4-chloroaniline98
2N-Boc-4-chloroanilineHFIP1 h4-chloroaniline80
3N-Boc-4-bromo-3-chloroanilineTFE1 h4-bromo-3-chloroaniline97
4N-Boc-4-bromo-3-chloroanilineHFIP15 min4-bromo-3-chloroaniline77
5N-Boc-4-nitroanilineTFE1 h4-nitroaniline95
6N-Boc-4-nitroanilineHFIP5 min4-nitroaniline76
7N-Boc-4-methoxyanilineTFE2 h4-methoxyaniline98
8N-Boc-4-methoxyanilineHFIP0.5 h4-methoxyaniline85

TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoroisopropanol. Reactions were conducted at the reflux temperature of the solvent.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of a Boc group using a solution of TFA in DCM.

Materials:

  • N-Boc-trifluorophenyl butanoic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-trifluorophenyl butanoic acid derivative in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method using a solution of HCl in 1,4-dioxane, which often results in the precipitation of the hydrochloride salt of the deprotected amine.

Materials:

  • N-Boc-trifluorophenyl butanoic acid derivative

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-trifluorophenyl butanoic acid derivative in a minimal amount of 1,4-dioxane or a suitable co-solvent like methanol.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate at room temperature with stirring.

  • Continue stirring and monitor the reaction by TLC or LC-MS. The deprotected amine hydrochloride salt may precipitate during the reaction. Reaction times typically range from 30 minutes to 2 hours.

  • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.

  • If the product remains in solution, remove the solvent in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation.

  • Dry the isolated solid under vacuum to obtain the deprotected amine hydrochloride.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical Boc deprotection experiment followed by purification.

Boc_Deprotection_Workflow Start Start: N-Boc protected substrate Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA or HCl solution) Dissolve->Add_Reagent Reaction Stir at specified temperature and time Add_Reagent->Reaction Monitor Monitor reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Neutralization, Extraction) Monitor->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification End Final Product: Deprotected Amine Purification->End

Caption: General experimental workflow for Boc deprotection.

Application Notes: Amide Coupling Reactions with (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in the synthesis of various pharmaceuticals, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin, which is used for the treatment of type 2 diabetes.[1][2] The efficient formation of an amide bond with its hydrochloride salt form is a key synthetic step that often requires careful optimization due to steric hindrance and the electronic effects of the trifluorophenyl ring. This document provides detailed protocols, comparative data on various coupling methods, and troubleshooting guidance for performing amide coupling reactions with this important intermediate.

Introduction and General Considerations

The primary challenge in coupling (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride lies in the activation of the carboxylic acid partner and the effective reaction with the relatively hindered and electron-deficient amine. The starting material is a hydrochloride salt, necessitating the use of a non-nucleophilic base to liberate the free amine in situ. The choice of coupling reagent, base, and solvent system is crucial for achieving high yield, purity, and minimal racemization.

Common strategies involve the use of carbodiimides, phosphonium salts, uronium/aminium salts, or the in situ formation of highly reactive acyl fluorides for particularly challenging substrates.[3][4][5]

General Experimental Workflow

The overall process for the amide coupling reaction can be generalized into several key stages, from starting material preparation to the isolation of the final product.

G cluster_start Preparation cluster_reaction Reaction cluster_end Isolation A Starting Materials - Amino Acid HCl - Carboxylic Acid / Amine - Coupling Reagent - Base B Reaction Setup (Solvent, Temp.) A->B C Amide Coupling (Activation & Nucleophilic Attack) B->C D Workup & Quenching C->D E Purification (e.g., Crystallization, Chromatography) D->E F Final Amide Product E->F

Caption: General workflow for amide coupling reactions.

Biological Context: Mechanism of DPP-4 Inhibition

The primary application for the amide products derived from this amino acid is the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, drugs like Sitagliptin prolong the action of these hormones, leading to glucose-dependent insulin secretion and improved glycemic control.

G cluster_pathway Incretin Pathway GLP1 Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive Inactive Metabolites DPP4->Inactive Insulin Increased Insulin Secretion Pancreas->Insulin Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibits

Caption: Simplified mechanism of action of DPP-4 inhibitors.

Comparative Data of Coupling Reagents

The selection of the coupling reagent is paramount for success. The following table summarizes common reagents used for forming amides with substrates similar to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Coupling ReagentActivating AgentBase (Typical)SolventTemp (°C)Typical YieldNotes
EDC·HCl CarbodiimideDIPEA, Et₃NDMF, DCM0 to 25GoodWater-soluble byproducts simplify workup. Often used with HOBt to suppress racemization.[3][6]
DCC CarbodiimideDIPEADMF, DCM0 to 25Good-ExcellentDicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[7][8]
HATU / HBTU Uronium/Aminium SaltDIPEA, NMMDMF, NMP0 to 25ExcellentHighly efficient and fast, even for hindered amino acids.[3][7] Can be more expensive.
CDI Imidazole Active EsterNone or Et₃NTHF, DMF25 to 60Moderate-GoodCost-effective; reaction can be slower.[9]
T3P® Cyclic AnhydridePyridine, DIPEAEtOAc, DCM0 to 50Good-ExcellentByproducts are water-soluble; considered a green reagent.
Acyl Fluoride TFFH, BTFFHDIPEA, CollidineDCM, THF0 to 80ExcellentIdeal for sterically hindered and electron-deficient amines where other methods fail.[4][5][10]

Yields are generalized and highly dependent on the specific coupling partners and reaction conditions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a widely applicable method for standard amide bond formation. It is based on the coupling of the N-Boc protected amino acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][11][12]triazolo[4,3-a]pyrazine.

Materials:

  • (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][11][12]triazolo[4,3-a]pyrazine hydrochloride (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (3R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of amino acid).

  • Add 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][11][12]triazolo[4,3-a]pyrazine hydrochloride (1.05 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture until all solids dissolve.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Advanced Coupling via in situ Acyl Fluoride Formation

This protocol is designed for challenging couplings where steric hindrance or poor nucleophilicity of the amine component leads to low yields with standard methods.[4][5]

Materials:

  • (3R)-N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)

  • Amine coupling partner (e.g., a sterically hindered amine) (1.1 eq)

  • N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TFFH) or Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.1 eq)

  • 2,4,6-Collidine or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the (3R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous DCM.

  • Add collidine or DIPEA (1.5 eq) and cool the solution to 0 °C.

  • Add TFFH (or BTFFH) (1.1 eq) and stir the mixture at 0 °C for 20-30 minutes to form the acyl fluoride intermediate.

  • In a separate flask, dissolve the amine coupling partner (1.1 eq) and the remaining collidine or DIPEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the activated acyl fluoride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature. For particularly hindered substrates, the reaction may be gently heated to 40-50 °C and stirred for 4-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols for HPLC Analysis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The chemical purity and enantiomeric excess of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound. This document provides a detailed protocol for the determination of chemical purity by reversed-phase HPLC (RP-HPLC) and the assessment of enantiomeric purity by chiral HPLC.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 486460-00-8
Molecular Formula C15H18F3NO4
Molecular Weight 333.30 g/mol
Appearance White to off-white powder
Solubility Freely soluble in methanol

Experimental Protocols

Reversed-Phase HPLC for Chemical Purity Analysis

This method is designed to separate and quantify this compound from its process-related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and prepare it in the same manner as the standard solution.

Data Analysis:

The purity of the sample is calculated by the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Typical Purity Specifications:

ParameterSpecification
Purity (by HPLC) ≥ 99.0%[3]
Maximum Single Impurity ≤ 0.2%[3]
Total Impurities ≤ 1.0%[3]
Chiral HPLC for Enantiomeric Purity Analysis

This method is crucial to ensure the correct stereochemistry of the intermediate, as the pharmacological activity of Sitagliptin is specific to the (R)-enantiomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • Hexane or Heptane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards for both (R)- and (S)-enantiomers (if available)

Chromatographic Conditions (Normal Phase):

ParameterRecommended Conditions
Column Chiralpak AD-H or equivalent polysaccharide-based column
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Prepare a solution of the reference standard in the mobile phase. If available, also prepare a solution of the (S)-enantiomer or a racemic mixture to confirm the elution order and resolution.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the mobile phase at the same concentration as the standard solution.

Data Analysis:

The enantiomeric excess (e.e.) is calculated as follows:

e.e. (%) = [(Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

Typical Enantiomeric Purity Specifications:

ParameterSpecification
Enantiomeric Impurity (S-isomer) ≤ 0.5%[3]

Experimental Workflow Diagram

HPLC_Analysis_Workflow start Start: Receive Sample of This compound prep_samples Sample and Standard Preparation (0.5 mg/mL in diluent) start->prep_samples hplc_setup HPLC System Setup (Column, Mobile Phase, Parameters) prep_samples->hplc_setup analysis_type Select Analysis Type hplc_setup->analysis_type rp_hplc Reversed-Phase HPLC Analysis (C18 Column) analysis_type->rp_hplc Chemical Purity chiral_hplc Chiral HPLC Analysis (Chiral Stationary Phase) analysis_type->chiral_hplc Enantiomeric Purity rp_data Data Acquisition and Integration (Peak Areas) rp_hplc->rp_data rp_calc Calculate Chemical Purity (% Area Normalization) rp_data->rp_calc report Generate Analysis Report rp_calc->report chiral_data Data Acquisition and Integration (Enantiomer Peak Areas) chiral_hplc->chiral_data chiral_calc Calculate Enantiomeric Purity (% Enantiomeric Excess) chiral_data->chiral_calc chiral_calc->report

Caption: Workflow for HPLC purity analysis.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship for purity analysis.

References

Application Notes and Protocols for the Large-Scale Preparation of the Chiral Intermediate for Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A critical step in its synthesis is the efficient and stereoselective preparation of its chiral β-amino acid intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, or its derivatives. This document outlines two major industrial-scale methodologies for the synthesis of this key chiral intermediate: a rhodium-catalyzed asymmetric hydrogenation of an enamine and a more recent, greener biocatalytic approach using an engineered transaminase.

Key Synthetic Methodologies

The large-scale synthesis of the Sitagliptin chiral intermediate has evolved significantly, moving towards more efficient, cost-effective, and environmentally friendly processes. The two most prominent methods employed in industrial settings are chemical catalysis and biocatalysis.

Rhodium-Catalyzed Asymmetric Hydrogenation

A highly successful second-generation synthesis of Sitagliptin relies on the asymmetric hydrogenation of a prochiral enamine intermediate.[1][2] This method offers high efficiency and enantioselectivity, representing a significant improvement over earlier synthetic routes. The process is characterized by the use of a rhodium catalyst complexed with a chiral bisphosphine ligand, such as t-Bu JOSIPHOS.[1][3]

G cluster_prep Intermediate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_purification Product Isolation start 2,4,5-Trifluorophenylacetic acid intermediate1 Formation of β-keto ester start->intermediate1 intermediate2 Condensation with triazolopiperazine intermediate1->intermediate2 enamine Prochiral Enamine Intermediate intermediate2->enamine reaction Hydrogenation Reaction enamine->reaction Substrate catalyst Rh(I)/tBu JOSIPHOS catalyst catalyst->reaction hydrogen H₂ (High Pressure) hydrogen->reaction crude Crude Sitagliptin reaction->crude Product purification Purification (e.g., crystallization) crude->purification final_product Chiral Sitagliptin Intermediate purification->final_product

References

Green Chemistry in Focus: Advanced Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of this chiral β-amino acid derivative has been a showcase for the successful implementation of green chemistry principles in pharmaceutical manufacturing. This document details two prominent green synthetic routes to Sitagliptin: an asymmetric hydrogenation approach and a biocatalytic transamination method. These approaches offer significant advantages over traditional synthetic methods by reducing waste, improving efficiency and safety, and minimizing environmental impact.

Asymmetric Hydrogenation of an Unprotected Enamine

This award-winning second-generation synthesis developed by Merck represents a significant leap forward in green chemistry.[1] It hinges on the highly enantioselective hydrogenation of a key enamine intermediate without the need for a protecting group on the nitrogen atom, a transformation that was previously challenging.[2]

Key Advantages:

  • Atom Economy: Eliminates the need for protecting groups, reducing the number of synthetic steps and associated waste.[1]

  • Reduced Waste: This environmentally friendly synthesis dramatically reduces the total waste generated per kilogram of Sitagliptin produced and completely eliminates aqueous waste streams.[3][4][5] The implementation of this route on a manufacturing scale has led to over an 80% reduction in waste.[1][6]

  • Increased Efficiency: The synthesis is highly efficient, with an overall yield of up to 65%.[3][4][5] The key dehydrositagliptin intermediate is prepared in three steps in one pot and isolated in 82% yield.[3][4][5]

  • Catalyst Efficiency: The reaction proceeds with a very low catalyst loading of as little as 0.15 mol % of the Rh(I)/tBu JOSIPHOS catalyst.[3][4] Furthermore, over 95% of the valuable rhodium catalyst can be recovered and recycled.[1]

Quantitative Data Summary:

ParameterValueReference
CatalystRh(I)/tBu JOSIPHOS[3][4]
Catalyst Loading0.15 mol %[3][4]
Overall Yieldup to 65%[3][4][5]
Intermediate Yield82% (for dehydrositagliptin)[3][4][5]
Waste Reduction>80%[1][6]
Aqueous WasteEliminated[3][4][5]
Rhodium Recycling>95%[1]

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Dehydrositagliptin intermediate

  • [Rh(COD)Cl]₂

  • tBu JOSIPHOS ligand

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Ammonium chloride (NH₄Cl) (optional, for salt formation)

  • Pressurized hydrogenation reactor

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a suitable pressure reactor with the dehydrositagliptin intermediate (1.0 equiv). In a separate vial, prepare the catalyst by dissolving [Rh(COD)Cl]₂ and tBu JOSIPHOS ligand in methanol.

  • Reaction Setup: Add the catalyst solution to the reactor containing the substrate.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 100 psig with hydrogen gas.[4]

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 14 hours.[4]

  • Monitoring: Monitor the reaction progress by suitable analytical techniques (e.g., HPLC, FT-IR) until completion.

  • Work-up and Isolation: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. The product, Sitagliptin, can be isolated as its phosphate salt by the addition of phosphoric acid, followed by crystallization.

Logical Workflow for Asymmetric Hydrogenation Synthesis

A Dehydrositagliptin Intermediate B Asymmetric Hydrogenation A->B C Sitagliptin B->C D Rh(I)/tBu JOSIPHOS Catalyst (0.15 mol%) D->B E H₂, 100 psig, 50°C MeOH E->B

Caption: Workflow of the asymmetric hydrogenation route to Sitagliptin.

Biocatalytic Transamination

A further evolution in the green synthesis of Sitagliptin was achieved through a collaboration between Merck and Codexis, leading to a highly efficient enzymatic process.[7] This route utilizes a specifically engineered (R)-selective ω-transaminase (ω-TA) to directly convert a prositagliptin ketone to the desired chiral amine.[8] This biocatalytic method won the 2010 Presidential Green Chemistry Challenge Award for Greener Reaction Conditions.[7]

Key Advantages:

  • High Selectivity: The engineered transaminase exhibits exceptional enantioselectivity, producing Sitagliptin with >99.95% enantiomeric excess (ee), which eliminates the need for a separate chiral purification step.[9]

  • Mild Reaction Conditions: The enzymatic reaction proceeds under mild, ambient conditions of temperature and pressure, enhancing safety and reducing energy consumption.[9]

  • Elimination of Metal Catalysts: This route completely avoids the use of heavy metal catalysts like rhodium, further improving the environmental profile of the synthesis.[7]

  • Improved Yield and Productivity: The enzymatic process leads to a 10-13% increase in overall yield and a 56% improvement in productivity.[7]

  • Further Waste Reduction: This method achieves an additional 19% reduction in waste compared to the already green asymmetric hydrogenation process.[7]

  • Enzyme Immobilization and Reuse: Studies have shown that the transaminase can be immobilized on supports, allowing for easy recovery and reuse over multiple cycles without significant loss of activity.[9]

Quantitative Data Summary:

ParameterValueReference
EnzymeEngineered (R)-selective ω-transaminase (e.g., ATA-117-Rd11)[8][10]
SubstratePrositagliptin Ketone[8]
Enantiomeric Excess (ee)>99.95%[9]
Overall Yield Increase10-13%[7]
Productivity Improvement56%[7]
Waste Reduction19% (vs. hydrogenation route)[7]
Conversion (Immobilized Enzyme)99%[9]
Conversion (ω-TAIC)up to 92.3%[11]

Experimental Protocol: Enzymatic Transamination

Materials:

  • Prositagliptin ketone

  • Engineered ω-transaminase (e.g., whole-cell biocatalyst or isolated enzyme)

  • Isopropylamine (IPAm) or other suitable amino donor

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Bioreactor or suitable reaction vessel

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reactor, prepare a buffered solution (e.g., 1 M potassium phosphate, pH 7.5).

  • Addition of Reagents: Add the prositagliptin ketone substrate, typically dissolved in a minimal amount of a co-solvent like DMSO. Add the amino donor (e.g., isopropylamine).

  • Enzyme Addition: Introduce the ω-transaminase enzyme (as a lyophilisate, solution, or immobilized on a solid support) and the PLP cofactor to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-45 °C) with gentle agitation for 24 hours.[9]

  • Monitoring: Monitor the conversion of the ketone to the amine product and the enantiomeric excess using HPLC.

  • Work-up and Isolation: Once the reaction reaches completion, the enzyme can be removed by filtration (especially if immobilized). The product, Sitagliptin, is then isolated from the aqueous reaction mixture through extraction and subsequent crystallization as the phosphate salt.

Biocatalytic Transamination Pathway

ProKetone Prositagliptin Ketone Transamination Enzymatic Transamination ProKetone->Transamination Sitagliptin Sitagliptin (>99.95% ee) Transamination->Sitagliptin Byproduct Ketone Byproduct (e.g., Acetone) Transamination->Byproduct Enzyme Engineered ω-Transaminase + PLP Enzyme->Transamination Donor Amino Donor (e.g., IPAm) Donor->Transamination

Caption: The biocatalytic pathway for Sitagliptin synthesis.

Conclusion

The evolution of the Sitagliptin synthesis from a traditional multi-step chemical process to highly efficient asymmetric hydrogenation and ultimately to a state-of-the-art biocatalytic route exemplifies the power of green chemistry. These advanced methods not only provide substantial environmental and economic benefits but also serve as a blueprint for the development of sustainable manufacturing processes for other pharmaceuticals. The detailed protocols and comparative data presented herein are intended to aid researchers in applying these green principles to their own work in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the production of sitagliptin, achieving high yield and purity is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction's efficiency. Using a less effective base or a solvent in which the starting materials are not fully soluble can hinder the reaction rate.

  • Side Reactions: The formation of byproducts, such as condensation impurities or di-Boc protected amine, can consume the starting material and reduce the yield of the desired product.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps.

Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A2: A common issue in this synthesis is the formation of a "condensation impurity A".[1] This impurity is particularly problematic as it can be carried through to the final active pharmaceutical ingredient, sitagliptin, affecting its quality.[1] The formation of this impurity is highly dependent on the reaction conditions, particularly the solvent and base used.

Q3: How can I minimize the formation of the condensation impurity?

A3: The choice of solvent and base is critical in controlling the formation of the condensation impurity. Studies have shown that using a biphasic system with an aqueous solution of a strong base like sodium hydroxide and a water-immiscible organic solvent such as toluene can significantly reduce the formation of this impurity to as low as 0.117%.[1] In contrast, using organic bases like triethylamine in solvents like toluene or methyl t-butyl ether can lead to much higher levels of the condensation impurity (up to 15.08%).[1]

Q4: What is the optimal temperature and reaction time for the Boc-protection step?

A4: The optimal temperature and reaction time can vary depending on the specific protocol. For the high-yield method using sodium hydroxide and toluene, a reaction temperature of 20°C for 10 hours has been shown to be effective.[1] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for your specific setup.

Q5: My product is difficult to purify. What are some effective purification strategies?

A5: Purification can be challenging due to the presence of closely related impurities. Common purification methods include:

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is crucial for effective purification.

  • Flash Column Chromatography: This technique is effective for separating the desired product from impurities. The selection of the appropriate mobile phase is key to achieving good separation. Common mobile phases for Boc-protected amino acids include mixtures of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Ensure adequate stirring to maintain a homogenous reaction mixture.- Consider a moderate increase in temperature, but be cautious as this may also increase side reactions.
Suboptimal reaction conditions.- Switch to a biphasic solvent system (e.g., toluene/water) with a strong inorganic base (e.g., sodium hydroxide).- Ensure the starting amino acid is fully dissolved in the aqueous base before adding the Boc-anhydride solution.
Product loss during workup.- During extraction, ensure complete phase separation.- Back-extract the aqueous layer with the organic solvent to recover any dissolved product.- Be cautious during solvent removal to avoid loss of product.
High Levels of Condensation Impurity Use of organic bases (e.g., triethylamine).- Replace the organic base with an inorganic base like sodium hydroxide or sodium bicarbonate.
Homogeneous reaction in an organic solvent.- Employ a two-phase system (e.g., toluene and water) which has been shown to suppress the formation of this impurity.[1]
Formation of Di-Boc Product Excess Boc-anhydride.- Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of Boc-anhydride.
Prolonged reaction time at elevated temperatures.- Monitor the reaction closely and stop it once the starting material is consumed.- Maintain the recommended reaction temperature.
Reaction Stalls Poor solubility of starting material.- Ensure the (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is fully dissolved in the aqueous base before the addition of Boc-anhydride.
Inactive Boc-anhydride.- Boc-anhydride can degrade upon exposure to moisture. Use a fresh, high-quality reagent.

Data Presentation

Table 1: Comparison of Reaction Conditions on Yield and Purity

Solvent Base Temperature (°C) Time (h) Product Purity (%) Condensation Impurity (%) Yield (%) Reference
TolueneTriethylamine201080.6815.0881.7[1]
Methyl t-butyl etherTriethylamine201083.756.2381.7[1]
Tetrahydrofuran/WaterSodium BicarbonateRoom Temp2481.9413.82Not Specified[1]
Toluene/WaterSodium Hydroxide201096.950.117Not Specified[1]

Experimental Protocols

High-Yield Synthesis of this compound [1]

Materials:

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Toluene

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • In a reaction vessel, dissolve 10g of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and 3.5g of sodium hydroxide in 25g of water.

  • Stir the mixture until all solids are dissolved.

  • Cool the solution to 20°C.

  • In a separate flask, prepare a solution of 10.29g of Boc-anhydride in 20g of toluene.

  • Slowly add the Boc-anhydride solution to the aqueous solution of the amino acid while maintaining the temperature at 20°C.

  • After the addition is complete, continue to stir the reaction mixture at 20°C for 10 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and acidify to a pH of 2-3 with hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_reaction Boc-Protection Reaction cluster_workup Workup and Purification start Start dissolve_amino_acid Dissolve Amino Acid & NaOH in Water start->dissolve_amino_acid prepare_boc Prepare Boc-anhydride in Toluene start->prepare_boc add_boc Add Boc-anhydride solution to Amino Acid solution at 20°C dissolve_amino_acid->add_boc prepare_boc->add_boc react React for 10 hours at 20°C add_boc->react monitor Monitor reaction by TLC/HPLC react->monitor acidify Acidify to pH 2-3 with HCl monitor->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic phase extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the high-yield synthesis of this compound.

TroubleshootingFlow start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Review Reaction Conditions (Solvent/Base) start->check_conditions incomplete Incomplete Reaction check_reaction->incomplete Starting material remains end_bad Further Investigation Needed check_reaction->end_bad Reaction complete, still low yield/high impurity suboptimal Suboptimal Conditions check_conditions->suboptimal Using organic base or single-phase solvent check_conditions->end_bad Conditions are optimal increase_time Increase Reaction Time incomplete->increase_time optimize_conditions Switch to Toluene/Water with NaOH suboptimal->optimize_conditions end_good Problem Solved increase_time->end_good optimize_conditions->end_good

References

Reducing condensation impurities in Boc protection of amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the tert-butoxycarbonyl (Boc) protection of amino acids, with a focus on minimizing condensation impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of an incomplete Boc protection reaction?

A1: Several factors can lead to an incomplete or failed Boc protection reaction. These include:

  • Low Nucleophilicity of the Amine: Amines that are sterically hindered or electron-deficient may react slowly or not at all with di-tert-butyl dicarbonate (Boc₂O).

  • Poor Solubility: The reaction can be significantly slowed or incomplete if the amino acid, which is a zwitterionic compound, is not fully dissolved in the reaction solvent.

  • Inappropriate Base: The choice and amount of base are crucial. While not always required, a base is often used to neutralize acidic byproducts and drive the reaction to completion. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).

  • Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. The reaction of the amine with Boc₂O is generally faster, but prolonged reaction times in water without a sufficient excess of the anhydride can reduce yields.

Q2: I observe multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products can be due to several side reactions:

  • N,N-di-Boc Formation: Primary amines can react twice with Boc₂O, leading to a di-Boc protected product, especially under forcing conditions or with excess reagent. Using a stoichiometric amount of Boc₂O and careful reaction monitoring can minimize this.

  • Reaction with Other Functional Groups: If the amino acid has other nucleophilic groups in its side chain (e.g., hydroxyl or thiol groups), they may also react with Boc₂O.

  • Dipeptide Formation: In some cases, the activated amino acid can react with another unprotected amino acid molecule, leading to the formation of dipeptide impurities. Using reagents like Boc-benzotriazoles can help afford protected amino acids free of dipeptide and tripeptide impurities.

Q3: Why is my purified Boc-amino acid an oil instead of a solid, and how can I purify it?

A3: It is common for some crude Boc-amino acids to be oils, which can be challenging to purify directly. A highly effective method for purifying these oils is to convert them into a crystalline dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oily product in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the DCHA salt to precipitate as a solid. This salt can then be easily collected and purified by recrystallization. The purified salt can be converted back to the free acid when needed.

Q4: What is the role of scavengers during the TFA-mediated deprotection of the Boc group?

A4: The primary issue during deprotection with trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation. This cation can cause side reactions by alkylating nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers, such as anisole or thioanisole, are added to the TFA cleavage cocktail to trap these carbocations and prevent unwanted alkylation of the peptide.

Troubleshooting Guide

Issue 1: Incomplete Coupling or Reaction

  • Symptom: Analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted amino acid starting material.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Poor Solubility of Amino Acid Ensure the amino acid is fully dissolved before adding Boc₂O. A mixture of solvents like THF/water or dioxane/water can improve solubility.See Protocol 1: General Procedure for Boc Protection of an Amino Acid.
Steric Hindrance For sterically hindered amino acids, consider increasing the reaction temperature or switching to a more potent acylating agent if standard Boc₂O fails.Perform a small-scale test reaction at a slightly elevated temperature (e.g., 40 °C), monitoring carefully for side product formation.
Inefficient Activation/Base If using a base, ensure it is appropriate and used in the correct stoichiometric amount. For poorly nucleophilic amines, the addition of a catalyst like DMAP may be necessary.Use 1.0-1.2 equivalents of base. For difficult cases, add 0.05-0.1 equivalents of DMAP.

Issue 2: Formation of Oily Product That is Difficult to Purify

  • Symptom: The crude product after workup is a viscous oil that resists crystallization.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Inherent Property of the Boc-Amino Acid Convert the oily free acid into a crystalline dicyclohexylamine (DCHA) salt. This solid derivative is typically much easier to purify by recrystallization.See Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation.
Residual Solvent or Impurities Ensure all solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual volatile impurities. Attempt trituration with a non-polar solvent like hexane to induce solidification.After initial solvent evaporation, add toluene and evaporate again. Then, add n-hexane to the oil and stir vigorously to see if a solid precipitates.
Crystallization Difficulty If the product is an oil but expected to be a solid, attempt to induce crystallization by adding seed crystals and then pulping in a weak polar solvent.See Protocol 2: Purification by Recrystallization/Crystallization.

Issue 3: Presence of Dipeptide or Di-Boc Impurities

  • Symptom: Mass spectrometry analysis indicates the presence of species with molecular weights corresponding to the dipeptide or a doubly Boc-protected amino acid.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Over-reaction / Excess Reagent Use a stoichiometric amount (or only a slight excess, e.g., 1.05 eq) of Boc₂O to minimize the formation of N,N-di-Boc products. Monitor the reaction closely by TLC or LC-MS.Carefully weigh and add Boc₂O. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) to check for the disappearance of starting material and the formation of products.
Side Reaction Between Amino Acids Use stable Boc-benzotriazole reagents which have been shown to produce Boc-amino acids with very good yields, free of dipeptide and tripeptide impurities.This requires synthesizing or purchasing the specific Boc-benzotriazole reagent and adapting the reaction protocol.

Data Summary

Table 1: Common Solvents for Boc-Amino Acid Recrystallization

Boc-Amino Acid TypeCommon "Good" SolventsCommon "Poor" SolventsReference
General Non-polar side chainsEthyl Acetate, TolueneHexane, Heptane
General Polar side chainsEthanol, MethanolWater, Diethyl Ether

Note: The ideal solvent system is highly dependent on the specific amino acid side chain and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water or THF and water. Add a suitable base, such as sodium hydroxide (2.0 eq) or triethylamine (1.5 eq), and stir until all solids are dissolved. The typical concentration is 0.1 to 0.5 M.

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the organic co-solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or 10% citric acid).

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude Boc-protected amino acid.

Protocol 2: Purification by Recrystallization/Crystallization

  • Place the crude Boc-amino acid (solid or oil) in a flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) while heating gently to dissolve the compound completely.

  • Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation

  • Salt Formation: Dissolve the crude, oily Boc-amino acid in a suitable solvent like diethyl ether. Add one equivalent of dicyclohexylamine (DCHA) slowly with stirring.

  • Precipitation: Stir the mixture until a solid precipitate forms. This may happen immediately or require some time.

  • Isolation: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization if necessary.

  • Conversion Back to Free Acid:

    • Suspend the purified DCHA salt in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic suspension with an aqueous acid solution (e.g., 10% phosphoric acid or dilute HCl) until the aqueous layer is pH 2-3. This removes the dicyclohexylamine.

    • Wash the organic layer with water until the aqueous wash is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.

Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Byproducts Amine Amino Acid (R-NH₂) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Tetrahedral BocAmine N-Boc-Amino Acid Tetrahedral->BocAmine Collapse of Intermediate Byproducts tert-Butanol + CO₂ Tetrahedral->Byproducts Decomposition of Leaving Group

Caption: General mechanism for the Boc protection of an amino acid.

Troubleshooting_Workflow Start Start: Incomplete Boc Protection Reaction CheckSolubility Is the amino acid fully dissolved? Start->CheckSolubility ImproveSolubility Action: Use co-solvent (e.g., THF/H₂O) or increase temperature. CheckSolubility->ImproveSolubility No CheckBase Is the base appropriate and stoichiometric? CheckSolubility->CheckBase Yes ImproveSolubility->CheckSolubility AdjustBase Action: Verify base choice (e.g., TEA, NaOH) and amount. Consider DMAP. CheckBase->AdjustBase No CheckStoichiometry Is Boc₂O stoichiometry correct (1.1 eq)? CheckBase->CheckStoichiometry Yes AdjustBase->CheckBase AdjustBoc2O Action: Re-check calculation and add reagent if needed. CheckStoichiometry->AdjustBoc2O No End End: Reaction Complete CheckStoichiometry->End Yes AdjustBoc2O->CheckStoichiometry

Caption: Troubleshooting workflow for incomplete Boc protection.

Purification_Strategy Start Start: Crude Boc-Amino Acid IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Action: Purify by recrystallization. IsSolid->Recrystallize Yes IsOil Is the crude product an oil? IsSolid->IsOil No End End: Purified Product Recrystallize->End DCHA_Salt Action: Form DCHA salt, recrystallize the salt, then revert to free acid. IsOil->DCHA_Salt Yes Chromatography Action: Purify by flash chromatography (if other methods fail). IsOil->Chromatography No/Impure DCHA_Salt->End Chromatography->End

Caption: Decision workflow for purifying crude Boc-amino acids.

Troubleshooting low enantioselectivity in asymmetric hydrogenation for Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric hydrogenation route to Sitagliptin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for the asymmetric synthesis of Sitagliptin?

A1: The most prevalent industrial method is the asymmetric hydrogenation of a prochiral enamine intermediate. This reaction typically employs a chiral catalyst, most commonly a rhodium complex with a chiral phosphine ligand, such as Josiphos, to achieve high enantioselectivity.[1] This method is known for its efficiency and high stereoselectivity, making it a cornerstone of Sitagliptin manufacturing.[1]

Q2: What are the critical factors that influence the enantioselectivity of the asymmetric hydrogenation reaction for Sitagliptin?

A2: Several factors are crucial for achieving high enantioselectivity in the asymmetric hydrogenation of the enamine precursor to Sitagliptin:[1]

  • Catalyst System: The choice of the metal (typically rhodium) and the chiral ligand is the most critical factor influencing the diastereomeric ratio.[1]

  • Hydrogen Pressure: The pressure of hydrogen gas can significantly impact the reaction rate and selectivity.[1]

  • Temperature: Reaction temperature affects the kinetics and thermodynamics of the catalytic cycle, thereby influencing enantioselectivity.[1]

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's performance and, consequently, the enantioselectivity.

  • Substrate Purity: The purity of the enamine substrate is important to avoid catalyst poisoning and ensure consistent results.

Q3: Are there alternative synthetic routes to Sitagliptin besides asymmetric hydrogenation?

A3: Yes, several alternative routes have been developed. One notable method is biocatalytic transamination, which uses an engineered (R)-selective transaminase to convert a prositagliptin ketone directly to (R)-Sitagliptin.[1][2] This enzymatic approach is praised for its high stereoselectivity and environmentally friendly conditions.[1] Other methods include the use of chiral auxiliaries to direct stereoselective reduction and phase-transfer catalytic aza-Michael additions.[1][3]

Troubleshooting Guide: Low Enantioselectivity

This guide provides a structured approach to diagnosing and resolving issues of low enantioselectivity in the asymmetric hydrogenation of the Sitagliptin enamine precursor.

Problem: The observed enantiomeric excess (e.e.) is significantly lower than expected.

Below is a troubleshooting workflow to identify and address the potential causes of low enantioselectivity.

TroubleshootingWorkflow start Low Enantioselectivity Observed catalyst Step 1: Catalyst System Integrity start->catalyst conditions Step 2: Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst1 Verify Ligand and Metal Precursor Purity catalyst->sub_catalyst1 sub_catalyst2 Check Catalyst Preparation & Handling (Inert Atmosphere) catalyst->sub_catalyst2 substrate Step 3: Substrate Quality conditions->substrate Conditions Optimized sub_conditions1 Optimize Temperature (Lower T often increases e.e.) conditions->sub_conditions1 sub_conditions2 Optimize Hydrogen Pressure conditions->sub_conditions2 sub_conditions3 Screen Solvents (e.g., MeOH, EtOH, THF) conditions->sub_conditions3 protocol Step 4: Protocol Review substrate->protocol Substrate Pure sub_substrate1 Confirm Purity of Enamine (Check for catalyst poisons) substrate->sub_substrate1 sub_substrate2 Verify Geometric Isomer (Z-isomer is preferred) substrate->sub_substrate2 end Enantioselectivity Improved protocol->end Protocol Verified sub_protocol1 Review Reagent Stoichiometry protocol->sub_protocol1 sub_protocol2 Ensure Proper Mixing/Agitation protocol->sub_protocol2

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Troubleshooting Steps
Potential Cause Recommended Action Expected Outcome
Catalyst System Issues Verify Ligand and Metal Precursor: Use materials of known high purity. Impurities can act as catalyst poisons. Catalyst Preparation: Ensure the catalyst is prepared and handled under strictly inert conditions (e.g., using a glovebox or Schlenk line) to prevent deactivation.Consistent and high enantioselectivity by avoiding catalyst deactivation.
Sub-optimal Reaction Conditions Temperature: Vary the reaction temperature. Lower temperatures often lead to higher selectivity, though reaction times may increase.[1] Hydrogen Pressure: Optimize the hydrogen pressure. This parameter can significantly influence both the rate and selectivity of the hydrogenation.[1] Solvent: Experiment with different solvents of varying polarity and coordinating ability (e.g., methanol, ethanol, THF, dichloromethane).[1]Identification of optimal conditions that favor the desired stereochemical outcome.
Substrate Quality Purity of Enamine: Ensure the starting enamine is of high purity. Purify the substrate if necessary to remove potential catalyst poisons.[1] Geometric Isomer: Confirm that the starting enamine is predominantly the Z-isomer, as the E/Z geometry can influence the facial selectivity of the reduction. The Z-isomer is generally thermodynamically favored.[1]Higher and more reproducible enantioselectivity by starting with a pure, geometrically defined substrate.
Incorrect Stoichiometry Reagent Ratios: Carefully control the stoichiometry of the catalyst, substrate, and any additives.Optimized enantioselectivity by ensuring the desired reaction pathway is favored.

Data on Factors Influencing Enantioselectivity

The following tables summarize reported data on how different reaction parameters can affect the enantioselectivity of the asymmetric hydrogenation for Sitagliptin synthesis.

Table 1: Effect of Chiral Ligand on Enantioselectivity
Ligand Catalyst Precursor Solvent H₂ Pressure (bar) Temperature (°C) Conversion (%) e.e. (%)
FerroLANE (L3)[Rh(COD)₂OTf]Methanol2090>99>99
Josiphos[Rh(COD)Cl]₂Methanol--9895
Ligand L12[Rh(COD)₂OTf]Methanol3045--

Data compiled from multiple sources for illustrative purposes. Specific conditions should be optimized for each setup.[4][5]

Table 2: Influence of Solvent on Enantioselectivity
Solvent Conversion (%) e.e. (%)
Methanol>99>99
Ethanol--
THF--
Dichloromethane--

In a screening of 11 different solvents, methanol was found to be the optimal choice for the Rh-FerroLANE catalyzed hydrogenation.[4]

Key Experimental Protocol

General Procedure for Asymmetric Hydrogenation of Prochiral Enamine

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and equipment.

Materials:

  • Prochiral enamine precursor to Sitagliptin

  • Rhodium precursor (e.g., [Rh(COD)₂]OTf)

  • Chiral phosphine ligand (e.g., FerroLANE, Josiphos)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-pressure hydrogenation reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (under inert atmosphere):

    • In a glovebox, charge a reaction vessel with the rhodium precursor and the chiral ligand in the desired stoichiometric ratio (typically 1:1.1 Rh:Ligand).

    • Add a portion of the degassed solvent and stir the mixture until a homogeneous solution is formed.

  • Reaction Setup:

    • In a separate vessel, dissolve the prochiral enamine substrate in the remaining degassed solvent.

    • Transfer the substrate solution to the hydrogenation reactor.

    • Under a counter-flow of inert gas (e.g., Argon), transfer the prepared catalyst solution to the reactor.

  • Hydrogenation:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 20-30 bar).

    • Heat the reaction mixture to the target temperature (e.g., 45-90 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up and Analysis:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

    • Determine the enantiomeric excess of the purified product using chiral HPLC.

Factors Influencing Enantioselectivity: A Visual Guide

The following diagram illustrates the key parameters that must be controlled to achieve high enantioselectivity in the asymmetric hydrogenation of the Sitagliptin precursor.

EnantioselectivityFactors center High Enantioselectivity catalyst Catalyst System (Rh/Chiral Ligand) catalyst->center pressure Hydrogen Pressure pressure->center temp Temperature temp->center solvent Solvent solvent->center substrate Substrate Quality substrate->center

Caption: Key factors influencing enantioselectivity.

References

Technical Support Center: Troubleshooting Side Reactions in Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during Boc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Boc-SPPS?

A1: The most prevalent side reactions include:

  • Incomplete coupling: Particularly with sterically hindered amino acids.[1]

  • Incomplete Boc deprotection: Leading to deletion sequences.[2][3]

  • Alkylation of sensitive residues: Caused by the tert-butyl cation generated during Boc deprotection.[1][4]

  • Racemization: Loss of chiral integrity, often during the coupling step.[1]

  • Diketopiperazine (DKP) formation: Intramolecular cyclization of a dipeptide, causing chain termination.[4][5]

  • Aspartimide formation: Side-chain cyclization of aspartic acid residues.[1][5]

  • Side-chain reactions: Dehydration of Asn and Gln, and modifications to Arg, Cys, Met, Trp, and Tyr.[1][6]

Q2: How can I detect and quantify side reactions?

A2: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective methods.[4] HPLC separates side products from the desired peptide, allowing for quantification by peak area. MS helps identify the mass of impurities, which provides insight into the nature of the side reaction.[4] Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modification.[4]

Q3: What are scavengers and why are they crucial in Boc-SPPS?

A3: Scavengers are nucleophilic reagents added during the final cleavage step (and sometimes during deprotection) to "trap" reactive carbocations. The deprotection of the Boc group and other tert-butyl-based side-chain protecting groups generates reactive tert-butyl cations.[3][7] These cations can alkylate nucleophilic side chains, especially those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Scavengers are essential to prevent these modifications.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: HPLC/LC-MS analysis of the crude peptide shows significant deletion sequences or the presence of the Boc-protected starting material.[2] This is a clear sign that the Boc group was not fully removed during one or more cycles.

Possible Causes & Solutions:

Possible CauseSolution
Insufficient Acid Strength or Concentration The standard 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may be insufficient.[2][3] Consider increasing the TFA concentration or using a stronger acid if the sequence is known to be difficult.
Inadequate Reaction Time Extend the deprotection time. While 20-30 minutes is standard, challenging sequences may require longer.[1][2] Monitor the reaction progress to optimize the time.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (DCM) before deprotection. Poor swelling prevents the acid from accessing all peptide chains.[2][3]
Steric Hindrance Amino acids with bulky side chains (e.g., Val, Ile) or N-methylated residues can hinder the acid's approach.[2][3] Prolonged deprotection times may be necessary.
Problematic Residues Certain derivatives, like Boc-His(π-Bom), are known to be more resistant to deprotection.[3][8] Special precautions, such as extended deprotection steps or higher TFA concentrations, are needed.[8]
Experimental Protocols

Protocol 1: Standard Boc Deprotection This protocol outlines the general procedure for removing the Nα-Boc group.

  • Reagents:

    • Deprotection Solution: 50% TFA in DCM (v/v). For sensitive sequences containing Trp, Cys, or Met, add 0.5% dithioethane (DTE) as a scavenger.[5][7]

    • Washing Solvent: Dichloromethane (DCM).

    • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v).

  • Procedure:

    • Swell the peptide-resin in DCM for 15-30 minutes.[1]

    • Pre-wash the resin with the deprotection solution for 1-2 minutes.[1]

    • Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

    • Neutralize the resin with the neutralization solution for 1-2 minutes.[1]

    • Wash the resin again with DCM (3-5 times) to remove excess base before the next coupling step.[1]

Protocol 2: Ninhydrin (Kaiser) Test for Free Amines This test is used to qualitatively monitor the completion of both coupling (negative result expected) and deprotection (positive result expected) steps.

  • Reagents:

    • Reagent A: 1.0 mL of a 16.5 mg/mL KCN in distilled water solution diluted with 49 mL of pyridine.[3]

    • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[3]

    • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[3]

  • Procedure:

    • Take a small sample of resin beads (5-10 mg).

    • Wash the beads thoroughly with DMF and then ethanol.[9]

    • Place the washed beads in a small glass test tube.

    • Add 2-3 drops of each Reagent A, B, and C.[3]

    • Heat the test tube at 110°C for 5 minutes.[3]

    • Observe the color:

      • Intense Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[3]

      • Yellow or Colorless Beads/Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[3]

Workflow Diagram

G cluster_0 Troubleshooting Incomplete Boc Deprotection Start Symptom: Deletion sequences in LC-MS Check_Swelling Is resin swelling adequate? Start->Check_Swelling Check_Conditions Are deprotection conditions standard? (50% TFA, 20-30 min) Check_Swelling->Check_Conditions Yes Optimize_Swelling Action: Improve swelling (e.g., change solvent mixture) Check_Swelling->Optimize_Swelling No Difficult_Sequence Is the sequence known to be difficult? Check_Conditions->Difficult_Sequence Yes Monitor Monitor completion (Ninhydrin Test) Check_Conditions->Monitor No Increase_Time Action: Increase deprotection time (e.g., to 60 min) Difficult_Sequence->Increase_Time Yes Optimize_Swelling->Monitor Increase_TFA Action: Increase TFA concentration Increase_Time->Increase_TFA Increase_TFA->Monitor Monitor->Check_Swelling Negative End Proceed to next cycle Monitor->End Positive G cluster_0 Mechanism of Side-Chain Alkylation and Prevention Boc_Peptide Boc-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Boc_Peptide->Deprotected_Peptide Deprotection tButyl_Cation tert-Butyl Cation (Reactive) Boc_Peptide->tButyl_Cation Deprotection TFA TFA (H+) Alkylated_Trp Alkylated Tryptophan (Side Product) tButyl_Cation->Alkylated_Trp Trapped_Cation Trapped Cation (Inactive) tButyl_Cation->Trapped_Cation Trapping Trp_Residue Tryptophan Residue (Nucleophilic) Trp_Residue->Alkylated_Trp Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation G cluster_0 Diketopiperazine (DKP) Formation Pathway Dipeptide_Resin H2N-AA2-AA1-Resin (Free N-terminus) Nucleophilic_Attack Intramolecular Nucleophilic Attack Dipeptide_Resin->Nucleophilic_Attack Desired_Coupling Desired Reaction: Coupling of AA3 Dipeptide_Resin->Desired_Coupling Competition DKP Diketopiperazine (Cyclic Dipeptide) Nucleophilic_Attack->DKP Side Reaction Truncated_Peptide Truncated Peptide Chain (Synthesis Terminated) DKP->Truncated_Peptide Full_Length_Peptide H2N-AA3-AA2-AA1-Resin Desired_Coupling->Full_Length_Peptide

References

Technical Support Center: Improving the Purity of Sitagliptin Precursor 486460-00-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of the Sitagliptin precursor, (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 486460-00-8).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of Sitagliptin precursor 486460-00-8, presented in a question-and-answer format.

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Low Purity After Synthesis My initial product purity is low, with significant side products detected by HPLC. What are the common impurities and how can I minimize them?Formation of Condensation Impurities: During the Boc-protection step, self-condensation of the amino acid or reaction with unreacted starting materials can occur, leading to dimer or oligomer formation. This is particularly an issue in certain solvents like dichloromethane. Incomplete Reaction: The Boc-protection reaction may not have gone to completion, leaving unreacted (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Residual Solvents and Reagents: Trapped solvents or excess reagents from the synthesis can contribute to low purity.Optimize Reaction Conditions: Control the reaction temperature and stoichiometry of reagents carefully. Consider alternative solvent systems to minimize side reactions. A patent suggests that using a biphasic system (e.g., water and an immiscible organic solvent) can control the generation of condensation impurities.[1] Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until all the starting amino acid is consumed. Thorough Work-up: Ensure proper washing and extraction steps are performed to remove residual reagents and byproducts.
Difficulty Removing a Specific Impurity There is a persistent impurity peak in my HPLC that is difficult to remove by standard purification methods. What could it be and how do I remove it?Condensation Impurity: A known issue in the synthesis of this precursor is the formation of a "condensation impurity," which has been reported to be difficult to remove by recrystallization.[1] The exact structure is a dimer or related oligomer.Chromatographic Purification: For high-purity requirements, flash column chromatography on silica gel may be necessary to separate the target compound from structurally similar impurities. A gradient of ethyl acetate in hexane is a common solvent system for purifying Boc-protected amino acids. Alternative Crystallization Solvents: While challenging, extensive screening of different solvent systems for recrystallization might yield a method for selective precipitation of the desired product.
Low Yield After Recrystallization I am losing a significant amount of product during recrystallization. How can I improve my recovery?High Solubility in Recrystallization Solvent: The chosen solvent or solvent mixture may be too good a solvent for the compound, even at low temperatures, leading to significant loss in the mother liquor. Precipitation is Too Rapid: If the solution is cooled too quickly, smaller, less pure crystals can form, and some product may remain in solution. Incorrect Solvent Ratio: In a multi-solvent system, an incorrect ratio can lead to either poor dissolution or incomplete precipitation.Optimize Solvent System: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for Boc-amino acids include ethyl acetate/hexane and ethyl acetate/petroleum ether.[2] Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Seeding with a small crystal of the pure product can also promote crystallization. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product Oiling Out During Crystallization Instead of forming crystals, my product separates as an oil during cooling. What causes this and how can I fix it?Supersaturation is Too High: The concentration of the compound in the solvent is too high, leading to separation as a liquid phase instead of controlled crystallization. Presence of Impurities: Certain impurities can inhibit crystal lattice formation and promote oiling out. Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization of this specific compound.Dilute the Solution: Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then attempt to cool again slowly. Scratching/Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal. Solvent System Modification: Add a co-solvent (an "anti-solvent" in which the compound is less soluble) dropwise to the warm solution until slight turbidity is observed, then allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of the crude Sitagliptin precursor 486460-00-8 after synthesis?

A1: The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. Purity as low as 80-85% has been reported, with the major impurity being a condensation byproduct.[1] However, optimized synthetic processes can yield crude purities significantly higher.

Q2: What is the most effective method for purifying this precursor on a laboratory scale?

A2: For laboratory scale, recrystallization is a common and effective method for improving purity. If recrystallization fails to remove certain impurities, silica gel column chromatography is the next recommended step.

Q3: What analytical techniques are used to assess the purity of 486460-00-8?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this precursor.[3] Other techniques that can be used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4]

Q4: What is the melting point of pure (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid?

A4: The reported melting point for this compound is in the range of 136-138°C.[5] A sharp melting point within this range is a good indicator of high purity.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

Quantitative Data Summary

The following table summarizes the purity of Sitagliptin precursor 486460-00-8 achieved through different synthetic and purification methods as reported in the literature.

MethodInitial Purity (%)Final Purity (%)Key Impurity Level (%)Reference
Synthesis in Toluene80.68-~15.08 (Condensation Impurity)[1]
Synthesis in Methyl t-butyl ether83.75-~6.23 (Condensation Impurity)[1]
Optimized Synthesis-99.80.14 (Condensation Impurity)[1]

Experimental Protocols

Key Experiment: Recrystallization for Purification

This protocol describes a general method for the purification of (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid by recrystallization. The optimal solvent system may need to be determined experimentally.

Objective: To increase the purity of crude Sitagliptin precursor 486460-00-8 by removing synthesis-related impurities.

Materials:

  • Crude (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid

  • Ethyl acetate (reagent grade)

  • Hexane or Petroleum ether (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling the solvent. If the solid does not dissolve completely, add small portions of ethyl acetate until a clear solution is obtained.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Inducing Crystallization (If necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a small seed crystal of the pure product.

  • Anti-Solvent Addition: Once the solution has cooled to room temperature, slowly add hexane or petroleum ether dropwise with stirring until the solution becomes slightly turbid.

  • Complete Crystallization: Cover the flask and allow it to stand at room temperature for several hours, or preferably overnight, to allow for complete crystal growth. Further cooling in an ice bath for 1-2 hours can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold hexane or petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Analysis:

  • Determine the melting point of the dried crystals.

  • Assess the purity of the recrystallized product by HPLC and compare it to the crude material.

Visualizations

experimental_workflow start Crude Sitagliptin Precursor (CAS 486460-00-8) dissolve Dissolve in minimum hot Ethyl Acetate start->dissolve cool Slowly cool to room temperature dissolve->cool crystallize Crystallization cool->crystallize add_antisolvent Add Hexane/Petroleum Ether (Anti-solvent) crystallize->add_antisolvent complete_crystallization Cool in ice bath add_antisolvent->complete_crystallization filter Vacuum Filtration complete_crystallization->filter wash Wash with cold anti-solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product analyze Purity Analysis (HPLC, MP) pure_product->analyze

Caption: Experimental workflow for the purification of Sitagliptin precursor 486460-00-8 by recrystallization.

troubleshooting_workflow start Low Purity of Sitagliptin Precursor hplc Analyze by HPLC start->hplc identify_impurity Identify Impurity Peaks hplc->identify_impurity known_impurity Known Impurity? (e.g., Condensation Impurity) identify_impurity->known_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm column_chromatography Purify by Column Chromatography known_impurity->column_chromatography Yes recrystallization Attempt Recrystallization with different solvents known_impurity->recrystallization No optimize_synthesis Optimize Reaction: - Time - Temperature - Stoichiometry unreacted_sm->optimize_synthesis Yes unreacted_sm->recrystallization No optimize_synthesis->start pure Purity Improved? column_chromatography->pure recrystallization->pure end High Purity Product pure->end Yes end_fail Further Investigation Needed pure->end_fail No

Caption: Troubleshooting workflow for addressing low purity issues of the Sitagliptin precursor.

References

Technical Support Center: Asymmetric Hydrogenation of Dehydrositagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the rhodium-catalyzed asymmetric hydrogenation of dehydrositagliptin, a key step in the synthesis of Sitagliptin.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation reaction.

Issue 1: The hydrogenation reaction is slow or stalls before completion.

  • Possible Cause 1: Catalyst Poisoning. The catalyst's active sites may be blocked by impurities in the starting materials, solvent, or hydrogen gas. Common poisons for rhodium catalysts include sulfur, nitrogen-containing compounds, and heavy metals.[1] These substances can strongly adsorb to the catalyst's active sites, preventing the substrate from binding and reacting.[2]

  • Troubleshooting Steps:

    • Analyze Starting Materials: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to screen the dehydrositagliptin starting material and solvent for trace impurities.

    • Purify Inputs: If poisons are detected, purify the solvent (e.g., by distillation) and the starting material (e.g., by recrystallization or column chromatography). Ensure high-purity hydrogen gas is used.

    • Increase Catalyst Loading: As a temporary measure, a modest increase in catalyst loading may help overcome the effects of low-level poisons, though this is not an economically viable long-term solution.

  • Possible Cause 2: Product Inhibition. The product, sitagliptin, or other amine byproducts can act as inhibitors by coordinating to the rhodium center, slowing down the reaction rate as the product concentration increases.[3][4] This is a known phenomenon in the hydrogenation of N-heterocycles.[2]

  • Troubleshooting Steps:

    • Monitor Reaction Kinetics: Plot the concentration of the starting material over time. A reaction rate that decreases more rapidly than expected from substrate depletion may indicate product inhibition.

    • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the hydrogen pressure might mitigate the extent of product inhibition, although this could also decrease the overall reaction rate.[4]

  • Possible Cause 3: Inactive Catalyst. The catalyst may have been deactivated through improper handling or storage, leading to oxidation.

  • Troubleshooting Steps:

    • Ensure Inert Handling: The Rh(I)/JOSIPHOS catalyst system is sensitive to air.[5] Ensure all catalyst handling, weighing, and addition to the reactor are performed under a strictly inert atmosphere (e.g., in a glovebox).

    • Use Fresh Catalyst: If deactivation is suspected, use a fresh batch of catalyst from a reliable supplier.

Issue 2: The enantiomeric excess (ee%) of the sitagliptin product is lower than expected.

  • Possible Cause 1: Catalyst Poisoning. Certain poisons can interact with the chiral ligand, altering its conformation and diminishing its ability to induce stereoselectivity.

  • Troubleshooting Steps:

    • Screen for Impurities: As with low activity, rigorously check all reagents and the reaction vessel for contaminants.

    • Ligand Selection: While t-Bu-JOSIPHOS is highly effective, other JOSIPHOS-type ligands could be screened for resilience to specific, unavoidable impurities in your substrate.[4][6]

  • Possible Cause 2: Incorrect Reaction Temperature. The optimal temperature for high enantioselectivity is specific to the catalyst-substrate system. Deviations can lead to a drop in ee%. The established temperature for this reaction is around 50 °C.[2]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure the reactor's temperature control system is accurately calibrated.

    • Temperature Optimization Study: If using a modified substrate or ligand, perform a small-scale optimization study to find the ideal temperature for maximizing ee%.

Issue 3: Inconsistent results between batches.

  • Possible Cause: Variation in Raw Material Quality. The purity of the dehydrositagliptin starting material can vary between different synthesis batches, introducing inconsistent levels of catalyst poisons.

  • Troubleshooting Steps:

    • Establish Stringent Specifications: Define strict purity specifications for the starting material and solvents.

    • Implement a Standard Purification Protocol: Apply a consistent purification step to all batches of dehydrositagliptin before use in the hydrogenation step.[7]

    • Retain a Reference Sample: Keep a small, well-characterized sample from a "golden batch" (one that gave excellent results) for comparison.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the dehydrositagliptin hydrogenation? A1: Based on general knowledge of rhodium-catalyzed hydrogenations, the most likely poisons are:

  • Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for noble metal catalysts, even at ppm levels.[8] They can originate from starting materials or reagents used in prior steps.

  • Nitrogen-Containing Compounds: Certain amines, pyridines, or other nitrogenous heterocycles can act as inhibitors by competing with the substrate for coordination to the rhodium center.[2] The product itself, sitagliptin, can also cause inhibition.[3][4]

  • Heavy Metals: Metals like lead, mercury, or arsenic can irreversibly poison the catalyst.

  • Halides: While part of the catalyst precursor ([Rh(COD)Cl]₂), excess halide ions from other sources can interfere with catalyst activity.

Q2: How can I prevent catalyst poisoning? A2: Prevention is the most effective strategy.

  • High-Purity Reagents: Always use high-purity, anhydrous solvents and reagents from reputable suppliers.

  • Starting Material Purification: Implement a robust purification protocol for the dehydrositagliptin intermediate to remove trace impurities.[4]

  • Inert Atmosphere: Handle the catalyst and set up the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Dedicated Glassware: Use clean, oven-dried glassware dedicated to high-purity catalytic reactions to avoid cross-contamination.

Q3: Is it possible to regenerate a poisoned Rh/JOSIPHOS catalyst? A3: Regeneration of homogeneous catalysts like the one used for sitagliptin synthesis is challenging and often impractical on a lab scale. For heterogeneous catalysts, regeneration strategies like thermal treatment or chemical washing are more common.[9][10] In some specific cases of sulfur poisoning on single-site rhodium catalysts, self-recovery has been observed after the poison is removed from the feed.[3] However, for the soluble Rh/JOSIPHOS system, if poisoning is severe, the most practical solution is often to recover the precious metal through refining rather than attempting in-situ regeneration. Merck's manufacturing process includes a step to recover and recycle over 95% of the rhodium.[4]

Q4: What analytical methods are recommended for monitoring the reaction and detecting potential poisons? A4: A combination of methods is ideal:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring the conversion of dehydrositagliptin to sitagliptin and for determining the enantiomeric excess (ee%) using a chiral column.[11]

  • Poison Detection:

    • GC-MS: Useful for identifying volatile organic impurities (including sulfur and nitrogen compounds) in solvents and starting materials.

    • ICP-MS or Atomic Absorption (AA): The preferred methods for quantifying trace metal impurities.

    • Elemental Analysis: Can provide total sulfur and nitrogen content in the starting material.

Data on Catalyst Performance

The following table provides an illustrative summary of the expected qualitative and quantitative impact of different classes of poisons on the asymmetric hydrogenation of dehydrositagliptin. Note: This data is representative and the actual impact may vary based on the specific poison, its concentration, and the reaction conditions.

Poison ClassPotential Source(s)Typical ConcentrationExpected Impact on Conversion RateExpected Impact on Enantioselectivity (ee%)Reversibility
Sulfur Compounds Reagents from prior steps, contaminated solvents> 1 ppmSevere Decrease (>75%)Moderate to Severe DecreaseGenerally Irreversible
Basic N-Compounds Byproducts, impurities in starting materials> 10 ppmModerate Decrease (20-50%)Minor to Moderate DecreaseOften Reversible
Product (Sitagliptin) Reaction ProductIncreases with conversionModerate Decrease (Inhibition)Generally No ImpactReversible
Heavy Metals (As, Pb, Hg) Contaminated reagents, process equipment> 1 ppmSevere Decrease (>90%)Severe DecreaseIrreversible
Water / Oxygen Improper inerting, wet solvents> 50 ppmModerate DecreaseMinor DecreaseIrreversible (Oxidation)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is a representative summary based on published data for the Merck second-generation synthesis.[2][5]

  • Catalyst Pre-formation (in a glovebox):

    • To a clean, dry vial, add [Rh(COD)Cl]₂ (0.0015 eq) and the (R,S)-t-Bu-JOSIPHOS ligand (0.0016 eq).

    • Add degassed, anhydrous methanol (approx. 2 mL per 1 g of substrate) and stir the mixture for 30-60 minutes until a homogeneous solution is formed.

  • Reaction Setup:

    • Charge a high-pressure reactor with the dehydrositagliptin intermediate (1.0 eq).

    • Under a flow of inert gas, transfer the pre-formed catalyst solution to the reactor using a cannula.

    • Rinse the catalyst vial with a small amount of degassed methanol and add it to the reactor to ensure complete transfer.

  • Hydrogenation:

    • Seal the reactor securely.

    • Purge the reactor headspace by pressurizing with hydrogen gas (approx. 50 psig) and venting three times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-200 psig).

    • Heat the reaction mixture to 50°C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (via a sampling valve) and analyzing them by HPLC. The reaction is typically complete within 14-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • The crude reaction mixture containing sitagliptin can then be processed for product isolation and purification (e.g., catalyst removal via carbon treatment, followed by crystallization as the phosphate salt).[5]

Protocol 2: General Screening for Catalyst Poisons

This protocol describes a method to determine if a batch of substrate or solvent contains inhibitors.

  • Establish a Baseline:

    • Run the hydrogenation reaction using Protocol 1 with a trusted, high-purity "reference" batch of dehydrositagliptin and solvent.

    • Monitor the reaction rate and final conversion/ee%. This is your baseline performance.

  • Spiking Experiment:

    • Set up a parallel reaction under identical conditions to the baseline.

    • Before adding the catalyst, add a small amount (e.g., 5-10 wt%) of the "suspect" batch of dehydrositagliptin to the "reference" reaction mixture.

    • If a solvent is being tested, use the "suspect" solvent instead of the "reference" solvent.

  • Analysis:

    • Run the reaction and monitor the rate and final conversion/ee%.

    • Result Interpretation:

      • If the reaction rate and/or final conversion/ee% are significantly lower than the baseline, the suspect batch contains catalyst poisons.

      • If the performance is identical to the baseline, the suspect batch is likely free of significant inhibitors at the tested concentration.

Visualizations

Troubleshooting_Workflow Observe Observe Poor Performance (Low Yield / Low ee% / Slow Rate) Check_Params Verify Reaction Parameters (Temp, Pressure, Stirring, Time) Observe->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Adjust_Params Adjust Parameters & Rerun Params_OK->Adjust_Params No Suspect_Poison Suspect Catalyst Poisoning or Deactivation Params_OK->Suspect_Poison Yes Adjust_Params->Observe Check_Catalyst Check Catalyst Handling (Inert Atmosphere, Fresh Batch) Suspect_Poison->Check_Catalyst Catalyst_OK Handling OK? Check_Catalyst->Catalyst_OK Improve_Handling Improve Handling Protocol & Rerun Catalyst_OK->Improve_Handling No Analyze_Inputs Analyze Inputs for Poisons (Substrate, Solvent, Gas) Catalyst_OK->Analyze_Inputs Yes Improve_Handling->Observe Poison_Found Poison Identified? Analyze_Inputs->Poison_Found Purify_Inputs Purify Contaminated Input(s) & Rerun Poison_Found->Purify_Inputs Yes Consult Consult Literature for Uncommon Poisons or Substrate-Specific Issues Poison_Found->Consult No Success Problem Solved Purify_Inputs->Success

Caption: Troubleshooting workflow for diagnosing catalyst poisoning issues.

Poisoning_Mechanism cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active_Catalyst Active Catalyst [Rh(L*)]+ Substrate_Complex Substrate Coordination [Rh(L*)(Substrate)]+ Active_Catalyst->Substrate_Complex + Substrate Poisoned_Catalyst Poisoned Catalyst [Rh(L*)(P)]+ (Inactive) Active_Catalyst->Poisoned_Catalyst + Poison (P) Product_Complex Hydrogenation & Product Formation [Rh(L*)(Product)]+ Substrate_Complex->Product_Complex + H₂ Product_Complex->Active_Catalyst - Product Poison Poison (P) (e.g., R-S-R')

Caption: General mechanism of catalyst poisoning by a strong binding agent.

References

Scale-up challenges for the synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the production of sitagliptin.

Troubleshooting Guide

Issue 1: High Levels of Condensation Impurity Detected

Symptom: HPLC analysis of the crude product shows a significant peak corresponding to a condensation impurity, leading to low purity of the desired this compound. This impurity can be challenging to remove by simple recrystallization and can affect the quality of the final active pharmaceutical ingredient.[1]

Root Cause Analysis and Solutions:

The formation of condensation impurities is a common challenge during the Boc-protection of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1] The choice of solvent and base plays a critical role in minimizing the formation of these byproducts.

Recommended Actions:

  • Solvent Selection: The use of organic solvents that are immiscible with water has been shown to significantly reduce the formation of condensation impurities. A biphasic system using a solvent like toluene in the presence of an aqueous base solution is highly effective. Solvents such as dichloromethane and tetrahydrofuran have been reported to lead to higher levels of these impurities.[1]

  • Base Selection: The choice of base is crucial. While organic bases like triethylamine are commonly used, inorganic bases such as sodium hydroxide or sodium bicarbonate in an aqueous solution can lead to a cleaner reaction profile with fewer condensation byproducts.[1]

  • Temperature Control: Maintaining a controlled temperature during the reaction is important. The reaction is typically carried out at around 20°C.[1]

  • Stoichiometry: Precise control of the stoichiometry of Boc-anhydride is necessary to ensure complete reaction of the starting material without promoting side reactions.

Issue 2: Low Yield of the Final Product

Symptom: The isolated yield of this compound is lower than expected.

Root Cause Analysis and Solutions:

Low yields can result from incomplete reaction, product loss during workup and purification, or degradation of the product.

Recommended Actions:

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC to ensure the complete consumption of the starting material, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Workup Procedure: During the aqueous workup, ensure the pH is carefully adjusted to precipitate the product. The choice of extraction solvent is also important to minimize product loss.

  • Purification: While the goal is to minimize impurities to avoid column chromatography, if necessary, optimize the recrystallization solvent system to maximize recovery of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up synthesis of this compound?

A1: The most critical parameter is the control of condensation impurity formation.[1] This is best managed by the careful selection of a biphasic solvent system (e.g., toluene and water) and an appropriate inorganic base (e.g., sodium hydroxide).[1] Failure to control this impurity at scale can lead to costly and difficult purification steps.[1]

Q2: Can I use dichloromethane or tetrahydrofuran as the solvent for the Boc-protection step?

A2: While these solvents can be used, they have been shown to result in higher levels of condensation impurities compared to water-immiscible solvents like toluene.[1] For large-scale production where high purity is essential, it is advisable to avoid dichloromethane and tetrahydrofuran.[1]

Q3: What is the recommended method for purifying the crude product?

A3: Ideally, the reaction conditions should be optimized to produce a high-purity product that requires minimal purification. The product can be isolated by filtration after adjusting the pH of the aqueous phase. If further purification is needed, recrystallization is the preferred method for scale-up. Column chromatography is generally not economically viable for large-scale production.[1]

Q4: How does the choice of base affect the reaction?

A4: The base plays a crucial role in the reaction. Organic bases like triethylamine in an organic solvent can lead to higher levels of impurities.[1] An inorganic base like sodium hydroxide in an aqueous solution, used in a biphasic system with a water-immiscible organic solvent, has been demonstrated to yield a product with higher purity and fewer condensation byproducts.[1]

Data Presentation

Table 1: Effect of Solvent and Base on Purity and Condensation Impurity Levels

SolventBaseProduct Purity (%)Condensation Impurity (%)Reference
Toluene/WaterSodium Hydroxide96.950.117[1]
TolueneTriethylamine80.6815.08[1]
Methyl t-butyl etherTriethylamine83.756.23[1]
Tetrahydrofuran/WaterSodium Bicarbonate81.9413.82[1]

Data extracted from patent CN112500316A.[1]

Experimental Protocols

High-Purity Synthesis of this compound

This protocol is based on a method designed to minimize the formation of condensation impurities.

Materials:

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Boc-anhydride (Di-tert-butyl dicarbonate)

  • Sodium Hydroxide

  • Toluene

  • Water

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • In a suitable reaction vessel, dissolve (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and sodium hydroxide in water.

  • Cool the aqueous solution to the desired reaction temperature (e.g., 20°C).

  • Prepare a solution of Boc-anhydride in toluene.

  • Under controlled temperature, slowly add the toluene solution of Boc-anhydride to the aqueous solution of the amino acid.

  • Stir the biphasic mixture vigorously for the required reaction time (e.g., 10 hours), monitoring the reaction progress by HPLC.

  • Upon completion of the reaction, separate the aqueous and organic layers.

  • Wash the aqueous layer with a suitable organic solvent to remove any unreacted Boc-anhydride and other organic-soluble impurities.

  • Cool the aqueous layer and adjust the pH with hydrochloric acid to precipitate the product.

  • Isolate the solid product by filtration.

  • Wash the filter cake with water to remove any inorganic salts.

  • Dry the product under vacuum at an appropriate temperature.

Visualizations

experimental_workflow Experimental Workflow for High-Purity Synthesis cluster_preparation Reactant Preparation cluster_reaction Boc-Protection Reaction cluster_workup Workup and Isolation cluster_analysis Quality Control prep_amino_acid Dissolve Amino Acid and NaOH in Water reaction Combine Solutions and React at Controlled Temperature prep_amino_acid->reaction prep_boc Dissolve Boc-Anhydride in Toluene prep_boc->reaction phase_sep Phase Separation reaction->phase_sep wash Aqueous Layer Wash phase_sep->wash precipitation pH Adjustment and Product Precipitation wash->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying hplc HPLC Analysis drying->hplc

Caption: High-purity synthesis workflow for this compound.

References

Technical Support Center: Selective Cleavage of N-Boc Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective cleavage of N-tert-butyloxycarbonyl (Boc) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-Boc deprotection in complex molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic chemistry endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection reaction is slow or fails to reach completion, even with standard acidic conditions like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What are the possible causes and solutions?

Answer: Several factors can contribute to incomplete or slow N-Boc deprotection:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's concentration, often exhibiting a second-order dependence.[1] A low concentration of TFA may be insufficient to efficiently cleave the Boc group.[2]

    • Solution: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[3] For substrates that are not acid-sensitive, using a higher concentration of TFA or even neat TFA for a short period can drive the reaction to completion.[2][4] Alternatively, a stronger acid system like hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or ethyl acetate) can be more effective.[2][3]

  • Low Reaction Temperature: Performing the reaction at low temperatures, such as 0°C, can significantly reduce the reaction rate.[2]

    • Solution: If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[2] For sterically hindered substrates, elevating the temperature might be necessary, provided the molecule is stable.[1]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1][2]

    • Solution: For sterically hindered substrates, you may need to increase the reaction time, use a stronger acid, or elevate the reaction temperature.[1]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis): Inadequate swelling of the resin in the deprotection solvent can prevent the acid from accessing all the peptide chains.[1]

    • Solution: Ensure the resin is properly swelled before deprotection. In some cases, a solvent mixture like 55% TFA in DCM can lead to better resin swelling and higher purity compared to 100% TFA.[1][5]

Issue 2: Presence of Acid-Sensitive Functional Groups

Question: My molecule contains other acid-sensitive groups (e.g., esters, other protecting groups) that are being cleaved along with the N-Boc group. What are my options for selective deprotection?

Answer: The presence of acid-sensitive functionalities requires a careful selection of deprotection methods to avoid unwanted side reactions.[2][6]

  • Milder Acidic Conditions:

    • Solution: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2][6] Fine-tuning the acidic conditions by using a lower concentration of a strong acid or running the reaction at a lower temperature can also improve selectivity.[6]

  • Lewis Acid-Mediated Deprotection:

    • Solution: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[2][5]

  • Thermal Deprotection:

    • Solution: In some cases, heating the Boc-protected compound in a suitable solvent like water, dioxane, or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[2][5][7] This method has shown promise for selective deprotection in continuous flow setups by carefully controlling temperature and residence time.[7]

  • Other Non-Acidic Methods:

    • Solution: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water.[2][8][9]

Issue 3: Formation of Side Products (Alkylation)

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, suggesting the formation of side products. What is the cause and how can I prevent it?

Answer: The primary cause of side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation.[1][4][10] This carbocation can alkylate nucleophilic residues in your substrate, a side reaction known as t-butylation.[1][11]

  • Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable, including Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][11]

  • Solution: Use of Scavengers: Scavengers are added to the reaction mixture to trap the reactive tert-butyl cations, preventing them from reacting with your desired product.[4][5][11] The choice of scavenger depends on the specific nucleophilic groups present in your molecule.

    • Common Scavengers: Triisopropylsilane (TIS), water, anisole, thioanisole, and 1,2-ethanedithiol (EDT) are commonly used scavengers.[3][5] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method.[1][2] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1][2]

Q2: Can I selectively deprotect one N-Boc group in the presence of another?

A2: Selective deprotection of one N-Boc group over another can be challenging but is achievable under specific conditions.[2] Thermal deprotection methods, especially in continuous flow systems, have demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by precise temperature control.[7][12] The lability of the Boc group is influenced by the electronic nature of the nitrogen atom it is attached to; for instance, N-Boc groups on more electron-deficient nitrogens (like in indoles) are more labile.[2]

Q3: What are the advantages of using TMSI for Boc deprotection?

A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds, and it operates under neutral conditions.[2][5]

Q4: What is the proper work-up procedure after TFA-mediated Boc deprotection?

A4: The work-up procedure aims to remove excess TFA and any scavengers.[1]

  • Evaporation: The solvent and excess TFA can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • Aqueous Work-up: If the deprotected amine is soluble in an organic solvent, an aqueous work-up can be performed. This involves diluting the reaction mixture with an organic solvent and washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer is then dried and concentrated.[1][3]

  • Precipitation: For peptides, precipitation by adding the filtrate to cold diethyl ether is a common isolation method.[4]

Q5: Are there any basic conditions for N-Boc deprotection?

A5: While less common, some N-Boc groups can be deprotected under basic conditions, particularly on primary amines where the R group is electron-withdrawing, or in molecules with highly stabilized anion/leaving groups like indoles and pyrazoles.[13] Bases such as sodium methoxide or cesium carbonate can be used.[13]

Data Presentation: Comparison of Deprotection Conditions

Method Reagent(s) Solvent Temperature Time Substrate Compatibility Notes Citation(s)
Standard Acidic 20-50% TFADCMRoom Temp30 min - 4 hGood for many substrates, but not for acid-sensitive groups.Most common method.[2][3][4]
Strong Acidic Neat TFA-Room Temp5 - 15 minFor less sensitive substrates; rapid deprotection.Higher risk of side products.[4]
Milder Acidic 4M HClDioxaneRoom Temp1 - 4 hMilder alternative to TFA, can be cleaner for some substrates.Product often precipitates as HCl salt.[2][3][5]
Lewis Acid ZnBr₂DCMRoom TempUp to 3 daysGood for substrates with other acid-labile groups.Reaction times can be long.[2]
Neutral TMSIDCM--Mild and efficient, especially for zwitterionic compounds.Operates under neutral conditions.[2][5]
Thermal -Water, TFE, Dioxane100 - 230°C30 min - several hAcid-free; allows for selective deprotection with temperature control.Requires high temperatures.[2][7][12]
Mild/Alternative Oxalyl ChlorideMethanolRoom Temp1 - 4 hTolerant of many functional groups, including some acid-labile ones.Good for sensitive substrates where acidic methods fail.[6][8][14]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM [2][3]

  • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 30 minutes to a few hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[3]

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer and concentrate.[2]

Protocol 2: Boc Deprotection with Scavengers [3][4]

  • Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

Protocol 3: Milder Boc Deprotection using HCl in Dioxane [2][3]

  • Dissolve or suspend the N-Boc protected amine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether, or the solvent can be evaporated under vacuum.[2][3]

Protocol 4: Lewis Acid-Mediated Deprotection using ZnBr₂ [2]

  • Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Reaction times can be up to 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 5: Thermal Deprotection in Water [2][9]

  • Suspend the N-Boc protected amine (1 equivalent) in deionized water.

  • Heat the mixture to reflux (100°C) under an inert atmosphere (e.g., argon).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and extract the product with a suitable organic solvent.

Visualizations

Deprotection_Workflow start Start: N-Boc Protected Complex Molecule check_acid_sensitivity Are other acid-sensitive groups present? start->check_acid_sensitivity standard_acidic Standard Acidic Conditions (e.g., TFA/DCM) check_acid_sensitivity->standard_acidic No milder_methods Select Milder Method check_acid_sensitivity->milder_methods Yes monitor_completion Monitor Reaction Progress (TLC, LC-MS) standard_acidic->monitor_completion incomplete Incomplete Reaction? monitor_completion->incomplete increase_conditions Increase Acid Conc., Temp, or Time incomplete->increase_conditions Yes check_side_products Side Products Observed? incomplete->check_side_products No, Complete increase_conditions->monitor_completion add_scavengers Add Scavengers (TIS, Water, etc.) check_side_products->add_scavengers Yes workup Work-up and Isolation check_side_products->workup No add_scavengers->standard_acidic end End: Deprotected Product workup->end lewis_acid Lewis Acids (ZnBr2, TMSI) milder_methods->lewis_acid thermal Thermal Deprotection milder_methods->thermal other_non_acidic Other Non-Acidic (Oxalyl Chloride/MeOH) milder_methods->other_non_acidic lewis_acid->monitor_completion thermal->monitor_completion other_non_acidic->monitor_completion

Caption: A decision-making workflow for selecting an appropriate N-Boc deprotection strategy.

Side_Reaction_Mitigation start Acidic N-Boc Deprotection tbutyl_cation Generation of tert-Butyl Cation start->tbutyl_cation alkylation Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr) tbutyl_cation->alkylation mitigation Mitigation Strategy tbutyl_cation->mitigation side_products Formation of Side Products alkylation->side_products clean_product Clean Deprotected Product side_products->clean_product if not mitigated add_scavengers Add Scavengers to Reaction mitigation->add_scavengers Implement scavengers Scavengers (TIS, Water, Anisole, etc.) Trap tert-Butyl Cation add_scavengers->scavengers scavengers->clean_product

Caption: Logical pathway illustrating the cause and mitigation of t-butylation side reactions.

References

Technical Support Center: Optimizing Boc Deprotection and Preventing Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Boc deprotection?

A1: The primary side products arise from the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2][3] This electrophilic cation can lead to several unwanted reactions:

  • t-Butylation: Alkylation of nucleophilic residues is a significant issue, particularly with amino acids like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[2][3] Electron-rich aromatic rings are also susceptible to this side reaction.[1]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen. This is more prevalent when the following amino acid is glycine, asparagine, or arginine and can lead to a mixture of α- and β-peptides and potential racemization.[1][2]

  • Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters and trityl groups can be unintentionally removed by the strong acidic conditions used for Boc deprotection.[1]

Q2: How can I prevent t-butylation of sensitive amino acid residues?

A2: The most effective way to prevent t-butylation is to use "scavengers" in the deprotection cocktail.[1][3] Scavengers are nucleophilic compounds added in excess to trap the tert-butyl cation before it can react with your substrate.[3]

Sensitive ResidueRecommended ScavengersRationale
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers. EDT also helps prevent acid-catalyzed oxidation of tryptophan.[3]
Methionine (Met)ThioanisoleThe thioether side chain can be alkylated to form a sulfonium salt.[2] Thioanisole acts as a scavenger.
Cysteine (Cys)Thioanisole, 1,2-Ethanedithiol (EDT)The free thiol group is a target for alkylation.[2]
Tyrosine (Tyr)Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[3]

Q3: My Boc deprotection reaction is incomplete. What are the likely causes?

A3: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for your specific substrate.[1][4]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a suitable temperature.[1]

  • Poor Solubility: The substrate must be fully dissolved in the reaction solvent for the deprotection to proceed efficiently.[1]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate.[3][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin does not swell properly in the solvent, the acid cannot efficiently access all the peptide chains.[3][4]

Q4: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?

A4: Yes, for substrates sensitive to strong acids, several milder methods can be employed. The choice of reagent can significantly reduce side product formation.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
4M HCl in 1,4-dioxane Room temperature, 0.5-4 hoursCommon and effective alternative to TFA.[1][5] Can be more selective in some cases.[6][7]Dioxane is a suspected carcinogen.[8]
Aqueous Phosphoric Acid THF, Room temperatureEnvironmentally friendly option.[1][9]May require longer reaction times.
Formic Acid Neat or in DCM, Room temp, 1-16 hoursMilder than TFA, can be advantageous for sensitive substrates.[5][10]Slower reaction times compared to TFA.[5]
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric, DCM or MeCN, RT, 10 min - 2 hoursGood alternative to TFA for eco-friendly procedures.[5][11]May require optimization of catalyst loading.
Zinc Bromide (ZnBr₂) (Lewis Acid) 2-3 equivalents in DCM, 24-72 hoursMild Lewis acid, selective for secondary N-Boc groups.[1]Slow reaction times, requires stoichiometric or excess reagent.[1]
Trimethylsilyl Iodide (TMSI) (Lewis Acid) Anhydrous chloroform or acetonitrile, 30 minMild, efficient, and useful for water-soluble zwitterionic compounds, allowing for direct isolation without aqueous workup.[12][13][14]Reagent is sensitive to moisture.
Oxalyl Chloride in Methanol Room temperature, 1-4 hoursEfficient at room temperature and tolerant of some acid-labile esters.[1][9]May generate carbon monoxide as a side product.[9]
Thermal Deprotection (in Water) Reflux (100 °C), < 15 minutesEnvironmentally benign and catalyst-free.[1][15]Limited to water-soluble or stable substrates; high temperatures may cause other side reactions like racemization.[1]

Troubleshooting Guide

Issue 1: Appearance of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.

  • Possible Cause: t-Butylation of nucleophilic residues.[3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Refer to the scavenger table in the FAQs to select the appropriate one for your substrate.[3]

Issue 2: Incomplete reaction, starting material still present.

  • Possible Cause: Insufficient acid strength, reaction time, or poor solubility.[1][4]

  • Solution:

    • Increase the acid concentration or switch to a stronger acid system (e.g., from TFA/DCM to 4M HCl in dioxane).[4][12]

    • Increase the reaction time and monitor progress by TLC or LC-MS.[4]

    • Ensure your substrate is fully dissolved, you may need to try a different co-solvent.[1]

Issue 3: Degradation of the desired product.

  • Possible Cause: The substrate is sensitive to the strong acidic conditions.

  • Solution: Switch to a milder deprotection method. Consider using aqueous phosphoric acid, formic acid, a Lewis acid like ZnBr₂, or a non-acidic method like thermal deprotection.[1][12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[12]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes to 2 hours).[2]

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[2]

  • For work-up, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]

Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[1][2]

  • Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[12]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

  • In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[1][9]

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) to the solution.[9]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[1][9]

  • After completion, quench the reaction and proceed with a standard aqueous work-up.

Protocol 4: Thermal Deprotection in Water

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.[1][15]

  • Heat the mixture to reflux (100 °C) with stirring.

  • The reaction is often complete within 15 minutes. Monitor by TLC.[1]

  • After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent like dichloromethane.[1]

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H+ (Acid) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Cleavage Free_Amine Free Amine Carbamic_Acid->Free_Amine -CO2 Side_Products Side Products (e.g., t-Butylation) tButyl_Cation->Side_Products + Nucleophile Scavenged_Cation Trapped Cation tButyl_Cation->Scavenged_Cation + Scavenger

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Deprotection_Decision_Tree Start Start: Boc-Protected Substrate Acid_Sensitive Substrate acid sensitive? Start->Acid_Sensitive Nucleophilic_Residues Contains Trp, Met, Cys? Acid_Sensitive->Nucleophilic_Residues No Milder_Acid Milder Acid: HCl/Dioxane or H3PO4 Acid_Sensitive->Milder_Acid Yes Standard_TFA Standard: TFA/DCM Nucleophilic_Residues->Standard_TFA No TFA_Scavenger TFA/DCM + Scavenger (e.g., TIS) Nucleophilic_Residues->TFA_Scavenger Yes Lewis_Acid Lewis Acid: ZnBr2 or TMSI Milder_Acid->Lewis_Acid Still issues? Non_Acidic Non-Acidic: Thermal or Oxalyl Chloride Lewis_Acid->Non_Acidic Still issues?

Caption: Decision tree for selecting a Boc deprotection method.

Experimental_Workflow Start 1. Dissolve Boc-Protected Substrate Add_Reagent 2. Add Deprotection Reagent (e.g., TFA, HCl/Dioxane) Start->Add_Reagent Reaction 3. Stir at Appropriate Temperature Add_Reagent->Reaction Monitor 4. Monitor Reaction (TLC/LC-MS) Reaction->Monitor Is_Complete Reaction Complete? Monitor->Is_Complete Workup 5. Quench and Work-up Purify 6. Purify Product Workup->Purify Is_Complete->Reaction No Is_Complete->Workup Yes

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of this chiral β-amino acid derivative has been a landmark in pharmaceutical process chemistry, showcasing a remarkable evolution towards more efficient, cost-effective, and environmentally benign manufacturing processes. This guide provides a comparative analysis of the prominent synthetic routes to Sitagliptin, including the three generations of the Merck process and an alternative chemical resolution method.

Executive Summary of Synthetic Routes

The industrial synthesis of Sitagliptin, pioneered by Merck, has undergone significant refinement. The first-generation process, while effective for producing initial clinical supplies, was lengthy and generated considerable waste. The second-generation synthesis marked a significant improvement in efficiency and green chemistry principles by introducing a novel asymmetric hydrogenation of an unprotected enamine. The third-generation process represents a paradigm shift, employing a highly engineered transaminase enzyme for a direct and highly stereoselective conversion, further enhancing the overall yield and environmental profile. An alternative approach involving classical chemical resolution offers a less efficient but viable route that avoids expensive transition metal catalysts.

Data Presentation: Comparison of Key Metrics

The following table summarizes the key quantitative data for the different synthetic routes to Sitagliptin, allowing for a direct comparison of their efficiencies.

ParameterFirst Generation (Merck)Second Generation (Merck)Third Generation (Merck - Enzymatic)Chemical Resolution
Overall Yield ~52%[1][2]Up to 65%[3][4]~70-85% (estimated from key step yield)~11%[5]
Number of Steps 8[1][2]3 (one-pot to key intermediate)[6]1 (for the key chiral amine formation)5[5]
Key Transformation Ru-catalyzed asymmetric hydrogenation of a β-ketoester[6]Rh-catalyzed asymmetric hydrogenation of an unprotected enamine[6]Biocatalytic transamination of a prochiral ketone[7]Resolution of a racemic amine[5]
Catalyst Ruthenium complexRh(I)/tBu JOSIPHOS[3]Engineered ω-transaminase (e.g., CDX-036)[8]Chiral resolving agent (e.g., (-)-di-p-toluoyl-l-tartaric acid)[5]
Enantiomeric Excess (e.e.) High (not specified)>95% (up to >99.9% after crystallization)>99.95%[7]>96% after resolution and crystallization[5]
Key Advantages Established initial supplyHigh efficiency, reduced waste, atom economyExceptional stereoselectivity, mild conditions, green processAvoids expensive metal catalysts
Key Disadvantages Long, high waste, poor atom economyExpensive Rh catalyst, high-pressure equipmentEnzyme development can be resource-intensiveLow overall yield, loss of 50% of material

Synthetic Route Diagrams

The following diagrams illustrate the logical flow of the key synthetic strategies for Sitagliptin.

Merck_First_Gen start 2,4,5-Trifluorophenylacetic acid derivative ketoester β-ketoester start->ketoester Elaboration hydroxy_acid β-hydroxy acid ketoester->hydroxy_acid Asymmetric Hydrogenation (Ru-catalyst) lactam Protected β-lactam hydroxy_acid->lactam Multi-step elaboration coupled Coupled Intermediate lactam->coupled Coupling with Triazolopiperazine sitagliptin Sitagliptin coupled->sitagliptin Deprotection Merck_Second_Gen start 2,4,5-Trifluorophenylacetic acid dehydro Dehydrositagliptin (Enamine intermediate) start->dehydro 3-step, one-pot synthesis sitagliptin Sitagliptin dehydro->sitagliptin Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS) Merck_Third_Gen ketone Prositagliptin Ketone sitagliptin Sitagliptin ketone->sitagliptin Biocatalytic Transamination byproduct Byproduct (e.g., Acetone) amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->sitagliptin enzyme Engineered Transaminase enzyme->sitagliptin

References

A Tale of Two Catalysts: Rhodium vs. Biocatalysis in Sitagliptin Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the chiral β-amino acid intermediate is a critical step in the manufacture of Sitagliptin, a widely used drug for the treatment of type 2 diabetes. The evolution of its synthesis from a rhodium-catalyzed chemical process to a more recent biocatalytic route showcases a paradigm shift in pharmaceutical manufacturing towards greener and more efficient methods. This guide provides a detailed comparison of these two prominent asymmetric synthesis strategies, supported by experimental data, to assist researchers and drug development professionals in understanding the nuances of each approach.

The second-generation synthesis of Sitagliptin employs a rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine intermediate.[1] This method represented a significant improvement over the initial manufacturing process.[1] The third-generation synthesis, however, utilizes a highly engineered transaminase enzyme for the asymmetric amination of a prochiral ketone, offering substantial advantages in terms of environmental impact and process efficiency.[1][2]

Quantitative Performance Comparison

The following table summarizes the key quantitative metrics for both the rhodium-catalyzed and biocatalytic synthesis routes for the Sitagliptin intermediate.

ParameterRhodium-Catalyzed Asymmetric HydrogenationBiocatalytic Asymmetric Synthesis (Transaminase)
Starting Material Dehydrositagliptin (prochiral enamine)Prositagliptin Ketone
Catalyst Rh(I)/tBu JOSIPHOSEngineered (R)-selective ω-transaminase
Yield Intermediate: 82%[3][4] Overall: up to 65%[3][5]Intermediate: 61% (isolated)[6], ~92%[7], up to 99% conversion[8]
Enantiomeric Excess (e.e.) 95% (initial), >99.9% (after crystallization)[9]>99% to >99.9% (directly)[8][10]
Catalyst Loading As low as 0.15 mol %[3][4]Typically low, but depends on enzyme activity
Reaction Conditions High pressure (e.g., 100-250 psi H₂)[4][5], elevated temperature (e.g., 50°C)[4]Mild, aqueous conditions (e.g., 37-40°C, ambient pressure)[1][11]
Reaction Time ~14 hours[1]~24 hours[8][11]
Waste Generation Significant reduction from 1st gen., but still generates metallic and aqueous waste[3][5]Significant reduction in total waste, elimination of aqueous waste streams[3][12]
Downstream Processing Catalyst removal (e.g., with activated carbon) and crystallization for e.e. enhancement required[1][9]Simplified purification, direct isolation of high e.e. product[10]

Synthetic Pathways Overview

The logical flow for both the rhodium-catalyzed and biocatalytic routes to the Sitagliptin intermediate can be visualized as follows:

G cluster_0 Rhodium-Catalyzed Asymmetric Hydrogenation cluster_1 Biocatalytic Asymmetric Synthesis A1 Dehydrositagliptin (Enamine Intermediate) B1 Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS, H₂) A1->B1 C1 Sitagliptin Intermediate (>95% e.e.) B1->C1 D1 Crystallization C1->D1 E1 Final Sitagliptin Intermediate (>99.9% e.e.) D1->E1 A2 Prositagliptin Ketone B2 Asymmetric Amination (Engineered Transaminase, Amine Donor) A2->B2 C2 Final Sitagliptin Intermediate (>99.9% e.e.) B2->C2

Comparison of Rhodium-Catalyzed and Biocatalytic Synthesis Routes.

Detailed Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is a representative summary based on published data.[1][4]

  • Catalyst Preparation: In a suitable reactor under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., tBu-JOSIPHOS) are dissolved in a degassed solvent such as methanol.

  • Reaction Setup: The dehydrositagliptin intermediate is charged into the reactor containing the catalyst solution.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (typically 100-250 psi) and heated to the desired temperature (e.g., 50°C). The reaction mixture is agitated for a specified period (e.g., 14 hours), and the progress is monitored by analytical techniques like HPLC or FT-IR.[1][4]

  • Work-up and Purification: Upon completion, the reactor is depressurized, and the rhodium catalyst is removed, often by treatment with activated carbon.[1] The resulting solution containing the Sitagliptin intermediate is then processed.

  • Enantiomeric Enrichment: The intermediate is crystallized from a suitable solvent system (e.g., isopropanol/water) to enhance the enantiomeric excess to >99.9%.[1]

Biocatalytic Asymmetric Amination of Prositagliptin Ketone

This protocol is a representative summary based on published data.[1][11]

  • Enzyme and Reagent Preparation: A buffered aqueous solution (e.g., Tris-HCl buffer) is prepared, and the engineered transaminase enzyme, along with the co-factor pyridoxal-5'-phosphate (PLP) and an amine donor (e.g., isopropylamine or (S)-α-methylbenzylamine), are added.[6][11]

  • Reaction Setup: The prositagliptin ketone substrate, often dissolved in a co-solvent like DMSO to improve solubility, is added to the enzyme solution.[1]

  • Biotransformation: The reaction mixture is maintained at a specific temperature (e.g., 40°C) and pH with stirring.[1] The reaction progress is monitored by HPLC until the complete conversion of the ketone is observed.

  • Product Isolation: Upon completion, the reaction mixture is typically worked up by extracting the product into an organic solvent. The biocatalyst can be removed by centrifugation or filtration.

  • Final Product: The extracted Sitagliptin intermediate is then isolated, often by precipitation or crystallization, yielding the final product with very high enantiomeric excess directly from the reaction.

Conclusion

The evolution from a rhodium-catalyzed process to a biocatalytic one for the synthesis of the Sitagliptin intermediate marks a significant advancement in pharmaceutical manufacturing.[1] The rhodium-catalyzed route, while efficient, necessitates the use of a costly and toxic heavy metal, high-pressure equipment, and a subsequent purification step to achieve the desired enantiomeric purity.[10] In contrast, the enzymatic transamination method operates under mild, aqueous conditions, eliminates the need for a metal catalyst, and provides nearly perfect enantioselectivity directly.[10] This results in a substantial reduction in waste, improved safety, and a higher overall yield, highlighting the power of biocatalysis in creating more sustainable and cost-effective manufacturing processes for complex pharmaceuticals.[2][10]

References

A Comparative Guide to the Validation of HPLC Methods for Chiral Purity of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of the chiral purity of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceuticals. The document outlines a validated HPLC method, presents alternative analytical techniques, and includes detailed experimental protocols and supporting data to aid researchers in selecting and implementing the most suitable method for their needs.

Validated HPLC Method for Chiral Purity Analysis

A robust and validated HPLC method for the enantiomeric separation of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is presented below. This method utilizes a chiral stationary phase (CSP) to achieve effective separation of the (R) and (S)-enantiomers.

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® ZWIX(-), 150 x 3.0 mm I.D.

  • Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 268 nm.

  • Injection Volume: 5 µL.

  • Diluent: Mobile Phase.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of the racemic mixture of (R)- and (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in the mobile phase at a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in the mobile phase to obtain a final concentration of 0.5 mg/mL.

4. Validation Procedure: The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][2][3][4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer was demonstrated by the baseline resolution of the two enantiomeric peaks in the chromatogram of the racemic mixture.

  • Linearity: The linearity of the method was evaluated by analyzing a series of solutions of the (S)-enantiomer at different concentrations.

  • LOD and LOQ: The limit of detection and limit of quantification for the (S)-enantiomer were determined from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: The accuracy was assessed by recovery studies, spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels.

  • Precision: The precision of the method was evaluated by analyzing multiple preparations of a homogeneous sample, assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The robustness of the method was determined by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.

Data Presentation: HPLC Method Validation

The following table summarizes the quantitative data obtained during the validation of the HPLC method.

Validation ParameterResult
Linearity Range for (S)-enantiomer 0.25 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) for (S)-enantiomer 0.08 µg/mL
Limit of Quantification (LOQ) for (S)-enantiomer 0.25 µg/mL
Accuracy (Recovery of (S)-enantiomer) 98.5% - 101.2%
Precision (RSD%) - Repeatability < 2.0%
Precision (RSD%) - Intermediate Precision < 3.0%
Resolution between enantiomers > 2.0

Alternative Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful alternative technique for the enantiomeric separation of chiral compounds, including amino acids.[6] It offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples.

Experimental Protocol: Capillary Electrophoresis Method

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (50 µm I.D., 60 cm total length, 52 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin as the chiral selector.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of the racemic mixture in water at a concentration of 0.1 mg/mL.

  • Sample Solution: Dissolve the sample in water to obtain a final concentration of 0.1 mg/mL.

Comparison of HPLC and Capillary Electrophoresis Methods

The following table provides a comparative overview of the performance of the validated HPLC method and the alternative Capillary Electrophoresis method for the chiral purity analysis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

FeatureHPLC MethodCapillary Electrophoresis Method
Principle of Separation Differential partitioning between a chiral stationary phase and a mobile phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.
Analysis Time ~15 minutes~10 minutes
Solvent Consumption ModerateVery Low
Sample Volume Required MicrolitersNanoliters
Resolution Good (typically > 2.0)Excellent
Sensitivity (LOQ) ~0.25 µg/mL~0.5 µg/mL (can be improved with optimization)
Robustness Generally highCan be more sensitive to changes in buffer composition and capillary surface
Cost per Analysis Higher (due to column cost and solvent consumption)Lower

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows involved in the validation of the HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation racemic_std Prepare Racemic Standard specificity Specificity Analysis racemic_std->specificity sample_sol Prepare Sample Solution precision Precision Analysis sample_sol->precision linearity_stds Prepare Linearity Standards linearity Linearity Analysis linearity_stds->linearity accuracy_stds Prepare Accuracy Standards accuracy Accuracy Analysis accuracy_stds->accuracy robustness Robustness Analysis specificity->robustness eval_specificity Evaluate Resolution specificity->eval_specificity eval_linearity Calculate r² linearity->eval_linearity eval_lod_loq Calculate LOD & LOQ linearity->eval_lod_loq lod_loq LOD & LOQ Determination eval_accuracy Calculate % Recovery accuracy->eval_accuracy eval_precision Calculate %RSD precision->eval_precision eval_robustness Assess Impact of Variations robustness->eval_robustness

Caption: Workflow for the validation of the chiral HPLC method.

Method_Selection_Logic start Start: Chiral Purity Analysis decision_throughput High Throughput Needed? start->decision_throughput decision_solvent Minimize Solvent Usage? decision_throughput->decision_solvent No select_ce Select Capillary Electrophoresis decision_throughput->select_ce Yes decision_solvent->select_ce Yes select_hplc Select HPLC decision_solvent->select_hplc No end End select_ce->end select_hplc->end

Caption: Decision logic for selecting an analytical method.

References

A Comparative Guide to the Economic and Practical Synthesis of Sitagliptin Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of an efficient, scalable, and cost-effective synthesis for active pharmaceutical ingredients (APIs) is a critical objective in drug development. Sitagliptin, the active ingredient in the widely prescribed type 2 diabetes medication Januvia®, serves as an exemplary case study in the evolution of industrial-scale chemical synthesis. This guide provides an objective comparison of the most prominent synthetic routes to Sitagliptin phosphate monohydrate, supported by experimental data, detailed protocols, and visual workflows to aid researchers in understanding the practicalities of each approach.

Performance Metrics: A Head-to-Head Comparison

The selection of a synthetic route for industrial-scale production is a multifactorial decision, weighing yield, purity, cost, safety, and environmental impact. The following tables summarize the key quantitative data for the principal synthesis routes of Sitagliptin.

Route Key Transformation Overall Yield (%) Number of Steps Enantiomeric Excess (%) Key Advantages Key Disadvantages
Merck's First-Generation Asymmetric Hydrogenation of β-keto ester~52%[1][2]8[1][2]>99%Established ProcessMultiple steps, large waste generation[2]
Merck's Second-Generation Asymmetric Hydrogenation of Enamineup to 65%[3][4]3 (one-pot)[3][4]>99.5%[3]High efficiency, reduced waste, no protecting groups[5]Requires expensive Rhodium catalyst[6]
Merck's Third-Generation Enzymatic Transamination~92%[7]1 (from pro-sitagliptin ketone)>99%[7]Highly selective, green, mild conditions, increased productivity[7]Enzyme development and cost can be a factor
Organocatalytic Aza-Michael Addition Enantioselective conjugate addition41-54%[8][9]~7[8]~96%[8]Avoids heavy metals, environmentally friendly[8]Lower overall yield compared to Merck's later generations
Stereoselective Reduction (NaBH4/HCOOH) Reduction of enaminoamide~42.4%[[“]]4>99.94%Inexpensive and less toxic reagents[[“]]Moderate yield
Chemical Resolution Resolution of racemic amine~11%[11]5~96%[11]Avoids expensive noble metal catalysts[11]Low overall yield, loss of 50% of material

Experimental Protocols: Key Methodologies

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for the key transformations in the most significant Sitagliptin syntheses.

Merck's Second-Generation: Asymmetric Hydrogenation of Unprotected Enamine

This process represents a significant advancement in efficiency and sustainability. The key step is the highly enantioselective hydrogenation of a prochiral enamine.

Synthesis of Dehydrositagliptin: The key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence from 2,4,5-trifluorophenylacetic acid, which is coupled with Meldrum's acid, then reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[8][11]triazolo[4,3-a]pyrazine hydrochloride, and finally treated with ammonium acetate to form the enamine. This intermediate is isolated in approximately 82% yield with >99.6 wt% purity.[3]

Asymmetric Hydrogenation:

  • Catalyst Preparation: A solution of [Rh(COD)Cl]₂ and t-Bu JOSIPHOS ligand in methanol is prepared.

  • Reaction: The dehydrositagliptin intermediate (1 part) is dissolved in methanol (approx. 3 parts). The catalyst solution (as low as 0.15 mol %) is added.

  • Hydrogenation: The mixture is hydrogenated under a pressure of approximately 100 psig of hydrogen at 50 °C for 14 hours.[3]

  • Work-up and Salt Formation: Upon completion, the reaction mixture is concentrated. The resulting Sitagliptin free base is then dissolved in a mixture of isopropanol and water and treated with phosphoric acid to crystallize the phosphate monohydrate salt with >99.9% purity and nearly perfect enantiomeric excess.[3]

Merck's Third-Generation: Enzymatic Transamination

This "green" chemistry approach utilizes a highly engineered transaminase enzyme for the asymmetric synthesis of Sitagliptin from a prochiral ketone.

Reaction Setup:

  • A buffered aqueous solution (e.g., triethanolamine buffer, pH 8.5-9.0) is prepared.[12][13]

  • To this solution, isopropylamine (as the amine donor), pyridoxal-5'-phosphate (PLP) cofactor, and the engineered transaminase enzyme (e.g., CDX-036) are added.[13]

  • The pro-sitagliptin ketone is dissolved in a co-solvent such as DMSO.[12]

Enzymatic Reaction:

  • The solution containing the enzyme is heated to the optimal temperature (e.g., 40-52 °C).[12][13]

  • The solution of the pro-sitagliptin ketone is then added to the enzyme mixture.

  • The reaction is stirred for a specified period (e.g., 24 hours) while maintaining the pH.[12]

Product Isolation:

  • After the reaction, the mixture is saturated with NaCl and extracted with an organic solvent like ethyl acetate.

  • The organic layers are combined, washed, dried, and concentrated to yield the Sitagliptin free base.

  • The free base is then converted to the phosphate monohydrate salt as described in the previous method.[12]

Organocatalytic Aza-Michael Addition

This route offers a metal-free alternative for establishing the crucial chiral center.

Synthesis of α,β-Unsaturated Phenylketone:

  • A mixture of 2-(2,4,5-trifluorophenyl)acetaldehyde and a substituted 1-phenyl-2-(triphenylphosphoranylidene)ethanone is stirred in dichloromethane at 0 °C to yield the corresponding (E)-1-aryl-4-(2,4,5-trifluorophenyl)but-2-en-1-one.[8]

Enantioselective Aza-Michael Addition:

  • To a solution of the α,β-unsaturated phenylketone in a suitable solvent (e.g., toluene), a carbamate nucleophile (e.g., tert-butyl β-naphthylmethoxycarbamate), a quinine-derived C(9)-urea ammonium catalyst (10 mol %), and an aqueous base (e.g., KOH) are added at a low temperature (e.g., -20 °C).[8]

  • The reaction mixture is stirred until completion.

Subsequent Steps:

  • The resulting Michael adduct undergoes a series of transformations including Baeyer-Villiger oxidation, hydrolysis, amide coupling with the triazole heterocycle, and final deprotection steps to afford (R)-sitagliptin.[8]

Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to Sitagliptin.

Merck_Second_Generation_Sitagliptin_Synthesis cluster_0 One-Pot Synthesis of Dehydrositagliptin cluster_1 Asymmetric Hydrogenation and Salt Formation 2,4,5-Trifluorophenylacetic_acid 2,4,5-Trifluorophenyl- acetic acid Coupling Coupling 2,4,5-Trifluorophenylacetic_acid->Coupling Meldrums_acid Meldrum's acid Meldrums_acid->Coupling Intermediate_1 Acyl Meldrum's acid derivative Coupling->Intermediate_1 Coupling_2 Coupling Intermediate_1->Coupling_2 Triazole_HCl 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-[1,2,4]triazolo [4,3-a]pyrazine HCl Triazole_HCl->Coupling_2 beta_Ketoamide β-Ketoamide Coupling_2->beta_Ketoamide Enamine_Formation Enamine Formation beta_Ketoamide->Enamine_Formation Ammonium_acetate Ammonium acetate Ammonium_acetate->Enamine_Formation Dehydrositagliptin Dehydrositagliptin (Isolated Yield: ~82%) Enamine_Formation->Dehydrositagliptin Hydrogenation Asymmetric Hydrogenation Dehydrositagliptin->Hydrogenation Rh_tBu_JOSIPHOS Rh(I)/tBu-JOSIPHOS (0.15 mol%) Rh_tBu_JOSIPHOS->Hydrogenation H2_gas H₂ (100 psig), 50°C H2_gas->Hydrogenation Sitagliptin_base Sitagliptin free base (ee >99.5%) Hydrogenation->Sitagliptin_base Salt_Formation Salt Formation & Crystallization Sitagliptin_base->Salt_Formation H3PO4 H₃PO₄, IPA/H₂O H3PO4->Salt_Formation Sitagliptin_Phosphate Sitagliptin Phosphate Monohydrate (Overall Yield: up to 65%) Salt_Formation->Sitagliptin_Phosphate

Caption: Merck's Second-Generation Synthesis of Sitagliptin.

Enzymatic_Transamination_Sitagliptin_Synthesis Pro_Sitagliptin_Ketone Pro-sitagliptin Ketone Transamination Enzymatic Transamination (40-52°C) Pro_Sitagliptin_Ketone->Transamination Engineered_Transaminase Engineered Transaminase (e.g., CDX-036) Engineered_Transaminase->Transamination Isopropylamine Isopropylamine (Amine Donor) Isopropylamine->Transamination PLP PLP (Cofactor) PLP->Transamination Buffer Aqueous Buffer (pH 8.5-9.0) Buffer->Transamination Sitagliptin_base Sitagliptin free base (ee >99%) Transamination->Sitagliptin_base Salt_Formation Salt Formation & Crystallization Sitagliptin_base->Salt_Formation H3PO4 H₃PO₄, IPA/H₂O H3PO4->Salt_Formation Sitagliptin_Phosphate Sitagliptin Phosphate Monohydrate (Overall Yield: ~92%) Salt_Formation->Sitagliptin_Phosphate

Caption: Enzymatic Transamination Route to Sitagliptin.

Organocatalytic_Aza_Michael_Sitagliptin_Synthesis Aldehyde 2-(2,4,5-trifluorophenyl) acetaldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Wittig_Reagent Wittig Reagent Wittig_Reagent->Wittig_Reaction Enone α,β-Unsaturated Phenylketone Wittig_Reaction->Enone Aza_Michael Aza-Michael Addition Enone->Aza_Michael Carbamate Carbamate Nucleophile Carbamate->Aza_Michael Organocatalyst Chiral Organocatalyst (e.g., Quinine-derived urea) Organocatalyst->Aza_Michael Adduct Michael Adduct Aza_Michael->Adduct Further_Steps Further Steps: - Baeyer-Villiger Oxidation - Hydrolysis - Amide Coupling - Deprotection Adduct->Further_Steps Sitagliptin_Phosphate Sitagliptin Phosphate Monohydrate (Overall Yield: 41-54%) Further_Steps->Sitagliptin_Phosphate

Caption: Organocatalytic Synthesis of Sitagliptin.

Conclusion

The synthesis of Sitagliptin has undergone a remarkable evolution, driven by the principles of green chemistry and process optimization. Merck's second and third-generation syntheses, employing asymmetric hydrogenation of an enamine and enzymatic transamination respectively, stand out for their high efficiency, reduced environmental impact, and scalability. The enzymatic route, in particular, highlights the transformative potential of biocatalysis in modern pharmaceutical manufacturing, offering superior selectivity and productivity under mild conditions.[7] While other routes, such as those employing organocatalysis or economical reducing agents, provide valuable metal-free or cost-effective alternatives, they currently present challenges in matching the overall yields and process efficiencies of the more recent industrial methods. This comparative guide serves as a resource for researchers to evaluate the trade-offs inherent in each synthetic strategy and to inform the design of next-generation processes for complex pharmaceutical agents.

References

A Comparative Guide to β-Amino Acid-Derived DPP-4 Inhibitors: Structure-Activity Relationship and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves prolonging the activity of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2][3] Within the diverse chemical landscape of DPP-4 inhibitors, derivatives of β-amino acids form a significant and clinically successful class, exemplified by sitagliptin, the first compound of this class to receive market approval.[1][4]

This guide provides a comparative analysis of the structure-activity relationship (SAR) of DPP-4 inhibitors derived from β-amino acids. It presents quantitative data on their inhibitory potency and selectivity, details the experimental protocols for their evaluation, and visualizes key biological and experimental frameworks.

Quantitative Comparison of Inhibitory Potency and Selectivity

The development of β-amino acid-derived DPP-4 inhibitors has been driven by the need for high potency and selectivity against related proteases, particularly DPP-8 and DPP-9, to minimize potential off-target effects.[5] The β-amino acid scaffold has proven to be a crucial element for achieving this selectivity.[6] The following table summarizes the in vitro inhibitory activity (IC50) of representative β-amino acid derivatives against DPP-4 and their selectivity over DPP-8 and DPP-9.

Compound Class/ExampleStructureDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Triazolopiperazine Amides
SitagliptinA β-homophenylalanine triazolopiperazine derivative.[7]18[7]>100,000[8]>100,000[8]>5555>5555
Analogue 3β-amino amide with triazolopiperazine.[2]2[2]----
Analogue 4β-amino amide with triazolopiperazine.[2]2[2]----
Pyrrole-2-carbonitrile Analogs
Compound 55A β-amino pyrrole-2-carbonitrile analog.[2]10[2]----
General β-Amino Acid Analogues
Isoleucyl ThiazolidineA dipeptide mimicking molecule.[8]-----

Note: Data is compiled from multiple sources and serves for comparative purposes. Experimental conditions may vary between studies. "-" indicates data not available in the cited sources.

Key Structure-Activity Relationships

The SAR for β-amino acid-derived DPP-4 inhibitors highlights several key structural features that govern their potency and selectivity:

  • The β-Amino Acid Core : This structural motif is fundamental for orienting the inhibitor within the active site of DPP-4 and is a key determinant of selectivity over α-amino acid-based inhibitors, which tend to show less discrimination between DPP-4 and related proteases.[2]

  • Side Chains : Modifications to the side chains of the β-amino acid can significantly impact potency. For instance, aromatic or heteroaromatic side chains can engage in favorable interactions with hydrophobic pockets within the enzyme's active site.

  • Amide Substituents : The amide portion of these inhibitors often incorporates heterocyclic ring systems, such as piperazine or triazolopiperazine, which play a crucial role in binding to the S1 and S2 pockets of the DPP-4 active site.[3][9] The nature of these heterocycles and their substituents can be fine-tuned to optimize potency and pharmacokinetic properties.[4]

  • Halogenation : The introduction of halogen atoms, such as fluorine, to aromatic rings within the inhibitor structure has been shown to enhance potency, likely through favorable interactions with the enzyme.[3]

Experimental Protocols

The evaluation of novel DPP-4 inhibitors relies on standardized in vitro assays to determine their inhibitory potency and selectivity. Below are detailed methodologies for these key experiments.

DPP-4 Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.

1. Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, for fluorescence readings)

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test compound solution, and the DPP-4 enzyme solution.

  • Include control wells containing the enzyme and buffer without the inhibitor (100% activity control) and wells with buffer and substrate but no enzyme (background control).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control after subtracting the background fluorescence.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Selectivity Assay (Against DPP-8 and DPP-9)

This assay is crucial for assessing the off-target effects of the inhibitors. The protocol is similar to the DPP-4 inhibition assay, with the primary difference being the use of DPP-8 or DPP-9 enzymes.

1. Materials and Reagents:

  • Human recombinant DPP-8 and DPP-9 enzymes

  • Substrate (e.g., Gly-Pro-AMC, as it is also cleaved by DPP-8 and DPP-9)

  • Assay Buffer

  • Test compounds

  • 96-well microplate

  • Fluorescence microplate reader

2. Procedure:

  • Follow the same procedure as the DPP-4 inhibition assay, but substitute the DPP-4 enzyme with either DPP-8 or DPP-9 enzyme in separate assays.

  • Determine the IC50 values for the test compounds against DPP-8 and DPP-9.

  • Calculate the selectivity ratio by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Visualizing Pathways and Processes

To better understand the context of DPP-4 inhibition and the experimental workflow, the following diagrams have been generated.

DPP4_Signaling_Pathway cluster_0 Intestinal L-Cell cluster_1 Pancreatic β-Cell Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP Increases GLP-1R/GIPR GLP-1R/GIPR Insulin Secretion Insulin Secretion GLP-1R/GIPR->Insulin Secretion Active GLP-1/GIP->GLP-1R/GIPR Binds to DPP-4 Enzyme DPP-4 Enzyme Active GLP-1/GIP->DPP-4 Enzyme Degraded by Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4 Enzyme->Inactive GLP-1/GIP β-Amino Acid Inhibitor β-Amino Acid Inhibitor β-Amino Acid Inhibitor->DPP-4 Enzyme Inhibits

Caption: DPP-4 signaling pathway and the mechanism of action of β-amino acid inhibitors.

Experimental_Workflow cluster_0 Compound Preparation & Assay Setup cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Plate Setup Plate Setup Serial Dilution->Plate Setup DPP-4 Inhibition Assay DPP-4 Inhibition Assay Plate Setup->DPP-4 Inhibition Assay DPP-8/9 Selectivity Assays DPP-8/9 Selectivity Assays Plate Setup->DPP-8/9 Selectivity Assays Fluorescence Reading Fluorescence Reading DPP-4 Inhibition Assay->Fluorescence Reading DPP-8/9 Selectivity Assays->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation SAR Analysis SAR Analysis IC50 Calculation->SAR Analysis

Caption: Experimental workflow for the evaluation of β-amino acid-derived DPP-4 inhibitors.

References

A Comparative Guide to Amine Protecting Groups in the Synthesis of Trifluorophenyl Butanoic Acid: Alternatives to Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex molecules such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, requires careful strategic planning.[1][2][3][4][5] A critical step in this synthesis is the protection of the amine functionality. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.[1][2][6] However, the acidic conditions required for its removal can be incompatible with sensitive substrates. This guide provides an objective comparison of common alternative amine protecting groups to Boc, evaluating their performance and providing supporting experimental data to inform synthetic strategies.

Key Alternatives to the Boc Protecting Group

Several alternative protecting groups offer orthogonal deprotection strategies, allowing for selective removal without affecting other acid-labile or base-labile groups that may be present in the molecule. The most common and effective alternatives include:

  • Carboxybenzyl (Cbz or Z): This group is typically removed by hydrogenolysis, offering a mild deprotection method.[7][8][9][10][11][12][13][14]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Known for its lability to basic conditions, the Fmoc group is a cornerstone of solid-phase peptide synthesis and offers a distinct advantage when acidic conditions must be avoided.[7][11][15][16][17][18][19][20][21][22][23]

  • Allyloxycarbonyl (Alloc): This group is unique in its removal by palladium-catalyzed reactions, providing an additional layer of orthogonality.[7][20][24][25][26][27]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride ions, the Teoc group offers another distinct and mild deprotection strategy.[7][20][28][29][30]

The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal. The orthogonality of these protecting groups is a fundamental principle in modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.[7][31][32]

Performance Comparison of Amine Protecting Groups

The following table summarizes the performance of common amine protecting groups in the context of a hypothetical synthesis of a trifluorophenyl butanoic acid derivative. The yields and purity are representative values based on general literature and may vary depending on the specific substrate and reaction conditions.

Protecting GroupProtection ReagentProtection ConditionsTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)Purity (%)Orthogonality to Boc
Boc (Boc)₂O, baseMildly basic>95%Strong acid (e.g., TFA, HCl)[33][34][35]>90%>98%-
Cbz Cbz-Cl, baseMildly basic[8][12]>90%H₂, Pd/C (Hydrogenolysis)[8][12][13]>95%>98%Yes[8]
Fmoc Fmoc-OSu, baseMildly basic[15][23]>95%20% Piperidine in DMF[15][18][22]>95%>98%Yes[16]
Alloc Alloc-Cl, baseMildly basic[24][25]>90%Pd(PPh₃)₄, scavenger[24][25][26][27]>90%>97%Yes[25]
Teoc Teoc-OSu, baseMildly basic[28][30]>90%TBAF[28][29]>90%>97%Yes[29]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for the protection of an amine and the subsequent deprotection for each group.

Carboxybenzyl (Cbz) Group

Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid:

  • Dissolve the amino acid in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[7]

Deprotection of Cbz-protected Amine:

  • Dissolve the Cbz-protected compound in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[14]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid:

  • Dissolve the amino acid in a 10% aqueous sodium carbonate solution.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equivalents) in dioxane.[23]

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Dilute with water and wash with diethyl ether.

  • Acidify the aqueous layer with 1N HCl to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum to obtain the Fmoc-protected amino acid.

Deprotection of Fmoc-protected Amine:

  • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[15][18][22]

  • Stir the solution at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine, yielding the deprotected amine.

Allyloxycarbonyl (Alloc) Group

Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.5 equivalents) and stir until dissolved.

  • Cool the solution to 0 °C.

  • Add allyl chloroformate (Alloc-Cl, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Work-up as described for the Cbz-protection.

Deprotection of Alloc-protected Amine:

  • Dissolve the Alloc-protected compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Add a scavenger such as dimethylbarbituric acid (2 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents).

  • Stir the reaction at room temperature for 1-2 hours.

  • Filter the reaction mixture and concentrate under reduced pressure.

  • Purify by column chromatography to isolate the deprotected amine.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid:

  • Dissolve the amino acid in a mixture of THF and water.

  • Add triethylamine (2.5 equivalents).

  • Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 equivalents).[28]

  • Stir the reaction at room temperature for 12-16 hours.

  • Work-up as described for the Cbz-protection.

Deprotection of Teoc-protected Amine:

  • Dissolve the Teoc-protected compound in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF).[28][29]

  • Stir the solution at room temperature for 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

Workflow for Selecting an Amine Protecting Group

The selection of a suitable protecting group is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow for this selection process.

ProtectingGroupSelection Start Define Synthetic Route & Identify Amine to be Protected AssessStability Assess Stability Requirements of the Substrate and Intermediates Start->AssessStability AcidStable Is Acid Stability Required? AssessStability->AcidStable BaseStable Is Base Stability Required? AcidStable->BaseStable Yes SelectBoc Consider Boc (Acid Labile) AcidStable->SelectBoc No ReductiveStable Is Stability to Reductive Conditions Required? BaseStable->ReductiveStable Yes SelectFmoc Consider Fmoc (Base Labile) BaseStable->SelectFmoc No MetalStable Is Stability to Transition Metals Required? ReductiveStable->MetalStable Yes SelectCbz Consider Cbz (Hydrogenolysis) ReductiveStable->SelectCbz No SelectAlloc Consider Alloc (Pd-Catalyzed) MetalStable->SelectAlloc No SelectTeoc Consider Teoc (Fluoride Labile) MetalStable->SelectTeoc Yes FinalChoice Select Optimal Protecting Group SelectBoc->FinalChoice SelectFmoc->FinalChoice SelectCbz->FinalChoice SelectAlloc->FinalChoice SelectTeoc->FinalChoice

Caption: A decision-making workflow for selecting an appropriate amine protecting group.

Conclusion

While the Boc group remains a staple in organic synthesis, a variety of alternative amine protecting groups offer significant advantages, particularly in the context of complex molecules with sensitive functionalities. The Cbz, Fmoc, Alloc, and Teoc groups provide a powerful toolkit for orthogonal protection strategies, allowing for selective deprotection under mild and specific conditions.[7] The choice of the optimal protecting group will depend on the specific requirements of the synthetic route, including the stability of the substrate and intermediates to various reaction conditions. By carefully considering these factors, researchers can devise more efficient and robust synthetic pathways for the preparation of valuable molecules like trifluorophenyl butanoic acid and its derivatives.

References

A Researcher's Guide to Determining Enantiomeric Excess of Sitagliptin Precursors: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Sitagliptin, the precise determination of enantiomeric excess (ee) of its chiral precursors is a critical quality control step. The therapeutic efficacy of this anti-diabetic drug is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This comparison guide delves into the experimental protocols and performance data of these methods, offering a clear and objective overview to aid in selecting the most suitable technique for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC stands as the most established and widely utilized method for the enantiomeric separation of Sitagliptin and its precursors. This technique leverages a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and subsequent quantification.

Comparative Performance of Chiral HPLC Methods

The selection of the appropriate chiral column and mobile phase is paramount for achieving a successful and robust separation. Polysaccharide-based CSPs are commonly employed for the analysis of Sitagliptin precursors. The following table summarizes the performance of various validated chiral HPLC methods.

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralpak IC (250 mm × 4.6 mm, 5 µm)Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1]Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase 10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile/Water (60:40 v/v)[3]3M Potassium Di-hydrogen Phosphate buffer (pH 4.0) in Methanol/Acetonitrile/Water (30:10:60 v/v/v)[3]n-Hexane/Ethanol (95:5 v/v)[2]
Flow Rate 1.0 mL/min[3][4]0.5 mL/min[3]1.0 mL/min[2]
Detection Wavelength 266 nm[3]Not Specified250 nm[2]
Linearity Range for (S)-enantiomer 0.3 - 4.5 µg/mL[5]30 - 300 ng/mL[1]Not Specified
Limit of Detection (LOD) for (S)-enantiomer 100 ng/mL[5]8 ng/mL[1]Not Specified
Limit of Quantification (LOQ) for (S)-enantiomer 300 ng/mL[5]30 ng/mL[1]Not Specified
Recovery of (S)-enantiomer 95.7 - 101.7%[4]99.06 - 100.2%[1]Not Specified
Resolution (Rs) > 3.0[5]> 3.0[1]Not Specified
Experimental Protocol: Chiral HPLC

This protocol is a representative example for the determination of enantiomeric excess of a Sitagliptin precursor using a Chiralpak IC column.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiralpak IC (250 mm × 4.6 mm, 5 µm) column.

Reagents:

  • Ammonium Acetate

  • Diethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sitagliptin precursor sample

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in water and add 0.05% diethylamine. Mix this aqueous solution with acetonitrile in a 40:60 v/v ratio. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the Sitagliptin precursor sample in the mobile phase to a known concentration (e.g., 2 mg/mL).[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3][4]

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Detection: UV at 266 nm[3]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will be separated and detected as distinct peaks.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC Injection A->C B Sample Preparation B->C D Chiral Separation on Column C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration & ee Calculation F->G

Experimental workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative

NMR spectroscopy offers a valuable alternative to HPLC for determining enantiomeric excess. This technique relies on the use of a chiral auxiliary, either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), to create a diastereomeric environment for the enantiomers. This results in distinct signals in the NMR spectrum, allowing for their quantification.

Method Overview: Chiral Derivatizing Agents

A common approach involves the use of a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to convert the enantiomers into diastereomers. These diastereomers exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, enabling the determination of their relative concentrations.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

This protocol provides a general workflow for using a chiral derivatizing agent to determine the enantiomeric excess of a Sitagliptin precursor containing a reactive functional group (e.g., an amine or alcohol).

Instrumentation:

  • High-resolution NMR spectrometer.

Reagents:

  • Sitagliptin precursor sample

  • Chiral derivatizing agent (e.g., Mosher's acid chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous base (e.g., pyridine or triethylamine)

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve an accurately weighed amount of the Sitagliptin precursor in the anhydrous deuterated solvent.

  • Derivatization: Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent to the NMR tube, followed by a small amount of the anhydrous base to catalyze the reaction and neutralize any acidic byproducts.

  • Reaction Monitoring: Gently mix the contents of the NMR tube and monitor the reaction progress by acquiring periodic NMR spectra until the reaction is complete (i.e., the signals of the starting material are no longer observed).

  • Spectral Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or fluorine nucleus in the two diastereomers.

    • Integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the integral values using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Add Chiral Derivatizing Agent A->B C NMR Spectral Acquisition B->C D Signal Identification (Diastereomers) C->D E Peak Integration D->E F ee Calculation E->F

Workflow for NMR analysis with a chiral derivatizing agent.

Conclusion: Method Selection Considerations

Both chiral HPLC and NMR spectroscopy are powerful techniques for the determination of enantiomeric excess in Sitagliptin precursors.

  • Chiral HPLC is generally considered the more sensitive and robust method, making it ideal for routine quality control and for the detection of very low levels of the undesired enantiomer. The availability of a wide range of chiral stationary phases provides flexibility in method development.

  • NMR Spectroscopy , particularly with chiral derivatizing agents, offers a faster analysis time and does not require extensive method development once a suitable derivatizing agent is identified. It is a valuable tool for rapid screening of enantiomeric purity during process development and in research settings.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the available instrumentation and expertise within the laboratory. For regulated environments, the well-established and validated nature of HPLC methods often makes it the preferred choice. However, the speed and directness of NMR can be highly advantageous in a research and development context.

References

Comparison of different chiral ligands for asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in developing efficient and highly selective asymmetric hydrogenation processes. This guide provides an objective comparison of the performance of various prominent chiral ligands in the asymmetric hydrogenation of key substrates, supported by experimental data. Detailed methodologies for representative reactions are also included to facilitate the practical application of this information.

The efficacy of a chiral ligand in asymmetric hydrogenation is typically evaluated by its ability to induce high enantioselectivity (ee%), achieve high product yields, and exhibit high catalytic activity, often measured by turnover number (TON) and turnover frequency (TOF). The performance of a ligand is highly dependent on the substrate, the metal catalyst (commonly rhodium or ruthenium), and the reaction conditions. This guide will explore the performance of several classes of chiral phosphine ligands across different hydrogenation reactions.

Performance Comparison of Chiral Diphosphine Ligands

The following tables summarize the performance of various chiral diphosphine ligands in the asymmetric hydrogenation of representative prochiral substrates: methyl (Z)-α-acetamidocinnamate, acetophenone, and a β-keto ester. These substrates are frequently used as benchmarks for evaluating the effectiveness of new catalytic systems.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

Methyl (Z)-α-acetamidocinnamate is a classic benchmark substrate for the evaluation of chiral ligands in the synthesis of chiral α-amino acids. The following table compares the performance of several widely used chiral diphosphine ligands in its rhodium-catalyzed asymmetric hydrogenation.

LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)Reference
(R,R)-DIPAMP [Rh(COD)₂]BF₄MeOH3>9595 (R)N/A
(S,S)-Chiraphos [Rh(COD)₂]BF₄EtOH110099 (S)N/A
(R,R)-DuPhos [Rh(COD)₂]OTfMeOH1100>99 (R)N/A
(R,R)-BICP [Rh(COD)₂]BF₄THF1>99>99 (R)[1]

Note: Some data points are compiled from sources for illustrative comparison and may not represent a direct head-to-head study under identical conditions.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Acetophenone is a common model substrate for this reaction. The table below compares the performance of BINAP and a cyclohexane-based diphosphine ligand in the ruthenium-catalyzed hydrogenation of acetophenone.[2]

LigandCatalyst SystemSubstrate/Catalyst RatioYield (%)ee (%)
(R)-BINAP trans-[RuCl₂{(R)-BINAP}{(R,R)-DPEN}]100>9886 (S)
(S,S)-1 trans-[RuCl₂{(S,S)-1}{(R,R)-DPEN}]100>9890 (S)
rac-BINAP trans-[RuCl₂{rac-BINAP}{(R,R)-DPEN}]100>9848 (S)
rac-1 trans-[RuCl₂{rac-1}{(R,R)-DPEN}]100>9886 (S)

(S,S)-1 refers to (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane.[2]

Iridium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester

Chiral β-hydroxy esters are valuable building blocks in the synthesis of many natural products and pharmaceuticals. The following data showcases the performance of a ferrocenyl P,N,N-ligand in the iridium-catalyzed asymmetric hydrogenation of methyl 3-oxo-3-phenylpropanoate.[3][4]

LigandCatalyst PrecursorBaseSolventPressure (bar)Yield (%)ee (%)
(Sc,Rp,Rc)-L1c [Ir(COD)Cl]₂-MeOH20>9993

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with the rhodium precursor, for instance, [Rh(COD)₂]BF₄ (0.01 mmol), and the chiral diphosphine ligand (0.011 mmol). Anhydrous and degassed methanol (5 mL) is added, and the resulting mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.[5]

Hydrogenation: In a separate Schlenk flask, methyl (Z)-α-acetamidocinnamate (1.0 mmol) is dissolved in anhydrous, degassed methanol (10 mL). The pre-formed catalyst solution is then transferred to this flask via cannula. The flask is connected to a hydrogenation apparatus, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-3 atm). The reaction mixture is stirred vigorously at a specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC or ¹H NMR).[5]

Work-up and Analysis: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[5]

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

Catalyst Activation: A mixture of the ruthenium precursor, such as trans-[RuCl₂{(S,S)-diphosphine}{(R,R)-diamine}] (e.g., 1 µmol), and a base like potassium tert-butoxide (20 µmol) in 2-propanol (1 mL) is sonicated under an argon atmosphere for 10 minutes.[2]

Hydrogenation: The activated catalyst solution is added to a solution of acetophenone (1 mmol) in 2-propanol (9 mL) in a stainless-steel autoclave. The autoclave is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 8 atm). The reaction is stirred at a controlled temperature (e.g., 25 °C) for the required duration.[2]

Work-up and Analysis: After carefully releasing the hydrogen pressure, the solvent is evaporated. The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC analysis.[2]

Visualizing Asymmetric Hydrogenation Concepts

To better illustrate the key concepts and workflows in asymmetric hydrogenation, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation (in situ) cluster_hydro Hydrogenation Reaction cluster_analysis Analysis Rh_precursor Rh Precursor ([Rh(COD)₂]BF₄) Catalyst Active Chiral Catalyst Solution Rh_precursor->Catalyst Ligand Chiral Ligand Ligand->Catalyst Solvent_prep Anhydrous Degassed Solvent Solvent_prep->Catalyst Reaction Asymmetric Hydrogenation Catalyst->Reaction Substrate Prochiral Substrate Substrate->Reaction H2 H₂ Gas H2->Reaction Product Chiral Product Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis ee_Yield Determine ee% and Yield Analysis->ee_Yield

Caption: A typical experimental workflow for asymmetric hydrogenation.

Ligand_Classification cluster_backbone Chirality in the Backbone cluster_phosphorus Chirality at Phosphorus Chiral_Ligands Chiral Phosphine Ligands Atropisomeric Atropisomeric (e.g., BINAP, SEGPHOS) Chiral_Ligands->Atropisomeric Ferrocene Ferrocene-Based (e.g., Josiphos) Chiral_Ligands->Ferrocene C2_Symmetric C₂-Symmetric Backbones (e.g., Chiraphos, DuPhos) Chiral_Ligands->C2_Symmetric P_Chiral P-Chiral Ligands (e.g., BisP*, MiniPHOS) Chiral_Ligands->P_Chiral

Caption: Classification of common chiral phosphine ligands.

References

A Comparative Review of Synthetic Approaches to Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-IV (DPP-IV) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. The inhibition of DPP-IV prolongs the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. This has spurred extensive research into the discovery and development of novel DPP-IV inhibitors. This guide provides a comparative overview of various synthetic approaches to novel DPP-IV inhibitors, focusing on different heterocyclic scaffolds. The performance of these synthetic routes is evaluated based on experimental data, including reaction yields and the biological activity of the synthesized compounds.

Comparative Analysis of Synthetic Strategies

The synthesis of novel DPP-IV inhibitors often revolves around the construction of key heterocyclic scaffolds that mimic the dipeptide structure of natural substrates. This review focuses on four prominent classes of inhibitors based on their core structures: pyrazole, piperazine, quinazoline, and indole derivatives.

Pyrazole-Based Inhibitors

Pyrazole-containing compounds have been extensively investigated as DPP-IV inhibitors. A common and efficient synthetic strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A noteworthy example is the synthesis of pyrazole-incorporated thiosemicarbazones. This approach involves a two-step process starting from 4-(1H-pyrazol-1-yl)phenyl isothiocyanate. The isothiocyanate is first reacted with hydrazine hydrate to form a thiosemicarbazide intermediate. Subsequent condensation with various substituted aromatic aldehydes yields the final thiosemicarbazone derivatives.[1][2] This method is advantageous due to its simplicity and the commercial availability of a wide range of aromatic aldehydes, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Piperazine-Based Inhibitors

Piperazine derivatives represent another important class of DPP-IV inhibitors. A frequently employed synthetic route involves the coupling of a substituted piperazine with a chiral β-amino acid derivative.

For instance, the synthesis can commence with an N-benzyl substituted piperazine which undergoes a coupling reaction with a Boc-protected β-amino acid.[1] The protecting groups are subsequently removed, and the piperazine nitrogen can be further functionalized by alkylation to produce a variety of potent inhibitors.[1] This modular approach allows for systematic modifications at different positions of the molecule to optimize its inhibitory activity and pharmacokinetic properties.

Quinazoline-Based Inhibitors

The quinazoline scaffold is present in the approved DPP-IV inhibitor, linagliptin. Synthetic approaches to novel quinazoline-based inhibitors often involve multi-step sequences starting from readily available anthranilic acid derivatives.

One such strategy involves the reaction of anthranilic acid with an acyl chloride to form a benzoxazinone intermediate.[3][4] This intermediate is then treated with hydrazine to construct the quinazoline core. Further modifications, such as condensation with aldehydes and coupling with other heterocyclic moieties like thiazoline, lead to the final complex structures.[3][4] While this approach is longer, it offers multiple points for diversification.

Indole-Based Inhibitors

Indole scaffolds have also been explored for the development of DPP-IV inhibitors. A common synthetic strategy to introduce the necessary functionalities on the indole ring is through cross-coupling reactions.

A representative synthesis starts with a protected indole derivative, which undergoes a Suzuki coupling with an aryl boronic acid to introduce a substituent at the C-2 position.[1] Subsequent functional group manipulations, such as the introduction of an amino group via a Hoffman elimination, are then performed to complete the synthesis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for representative DPP-IV inhibitors synthesized via the discussed approaches. The data includes reaction yields for key steps and the in vitro DPP-IV inhibitory activity (IC50 values).

Table 1: Synthesis and Activity of Pyrazole-Based DPP-IV Inhibitors [2]

CompoundFinal Step Yield (%)DPP-IV IC50 (nM)
2f (4-bromobenzylidene derivative)851.266 ± 0.264
2g (4-trifluoromethylbenzylidene derivative)824.775 ± 0.296
Sitagliptin (Reference)-4.380 ± 0.319

Table 2: Synthesis and Activity of Quinazoline-Thiazoline DPP-IV Inhibitors [3][4]

CompoundOverall Yield (%)DPP-IV IC50 (nM)
7g Not Reported0.76
4x Not Reported1.12
Linagliptin (Reference)-~1

Experimental Protocols

General Protocol for the Synthesis of Pyrazole-Incorporated Thiosemicarbazones[1][2]

Step 1: Synthesis of 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide (Intermediate 14) To a solution of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (1 mmol) in ethanol (20 mL), hydrazine hydrate (2 mmol) is added. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the thiosemicarbazide intermediate.

Step 2: Synthesis of Final Thiosemicarbazone Derivatives (e.g., Compound 2f) A mixture of 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide (1 mmol) and the corresponding substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1 mmol) in ethanol (30 mL) is refluxed for 8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to give the pure final product.

General Protocol for the Synthesis of Quinazoline-Thiazoline Derivatives[3][4]

Step 1: Synthesis of Benzoxazin-4-one Intermediate Anthranilic acid (1 equivalent) is reacted with an excess of a suitable acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. The reaction is typically stirred at room temperature until completion. The product is then isolated by precipitation and filtration.

Step 2: Formation of the Quinazolinone Core The benzoxazin-4-one intermediate (1 equivalent) is refluxed with hydrazine monohydrate (excess) in a solvent such as ethanol. The reaction mixture is heated for several hours. Upon cooling, the quinazolinone product precipitates and is collected by filtration.

Step 3: Condensation with Aldehydes The quinazolinone derivative (1 equivalent) is reacted with an appropriate aromatic aldehyde (1 equivalent) in a solvent like acetic acid. The mixture is heated to form the corresponding Schiff base.

Step 4: Chlorination The product from the previous step is treated with a chlorinating agent such as phosphoryl chloride (POCl3) to introduce a chlorine atom, which serves as a leaving group for the subsequent coupling reaction.

Step 5: Coupling with Thiazole Derivatives The chlorinated intermediate (1 equivalent) is reacted with a suitable amino-thiazole derivative (1 equivalent) in the presence of a base and a suitable solvent, often at elevated temperatures, to yield the final quinazoline-thiazoline hybrid molecule.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described above.

pyrazole_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Isothiocyanate 4-(1H-pyrazol-1-yl)phenyl isothiocyanate Step1 Step 1: Thiosemicarbazide Formation Isothiocyanate->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Aldehyde Substituted Aromatic Aldehyde Step2 Step 2: Condensation Aldehyde->Step2 Intermediate Intermediate Step1->Intermediate Thiosemicarbazide Final_Product Pyrazole-based Thiosemicarbazone DPP-IV Inhibitor Step2->Final_Product Intermediate->Step2

Caption: Synthetic workflow for pyrazole-based thiosemicarbazone DPP-IV inhibitors.

quinazoline_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Anthranilic_Acid Anthranilic Acid Derivative Step1 Step 1: Benzoxazinone Formation Anthranilic_Acid->Step1 Acyl_Chloride Acyl Chloride Acyl_Chloride->Step1 Hydrazine Hydrazine Step2 Step 2: Quinazolinone Formation Hydrazine->Step2 Aldehyde Aldehyde Step3 Step 3: Condensation Aldehyde->Step3 Thiazole Amino-thiazole Derivative Step5 Step 5: Coupling Thiazole->Step5 Intermediate1 Intermediate1 Step1->Intermediate1 Benzoxazinone Intermediate2 Intermediate2 Step2->Intermediate2 Quinazolinone Intermediate3 Intermediate3 Step3->Intermediate3 Step4 Step 4: Chlorination Intermediate4 Intermediate4 Step4->Intermediate4 Chloro-quinazoline Final_Product Quinazoline-Thiazoline DPP-IV Inhibitor Step5->Final_Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4 Intermediate4->Step5

Caption: Multi-step synthesis of quinazoline-thiazoline based DPP-IV inhibitors.

References

Safety Operating Guide

Safe Disposal of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of certain therapeutic agents.[1][2][3] Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Hazard Assessment and Safety Precautions

Safety data sheets (SDS) for this compound present some conflicting classifications. While some sources indicate that the compound is not classified as hazardous, others suggest it may cause skin and eye irritation, as well as respiratory irritation.[4][5] Given this variability, it is prudent to handle the compound with a degree of caution.

Always wear appropriate personal protective equipment (PPE) when handling this chemical, including:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[5]

  • Hand Protection: Chemical-resistant gloves.[5]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][5]

  • Respiratory Protection: In cases of poor ventilation or when generating dust, a dust respirator is recommended.[5]

Handle the chemical in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][4][6]

Quantitative Safety Data Summary

The following table summarizes key safety and physical property data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₈F₃NO₄[7]
Molecular Weight 333.31 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 136-138°C[2]
Flash Point 221.8°C[2][4]
GHS Hazard Classification Varies: Not classified to Skin/Eye/Respiratory Irritant[4][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical in standard trash or pour it down the sink.[6][8]

Waste Collection: Solid Waste
  • Unused or Expired Chemical: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

  • Contaminated Disposables: Items such as weigh boats, gloves, and wipes that have come into contact with the chemical should be collected in a designated, sealed container for solid hazardous waste.[9]

Waste Collection: Liquid Waste (from experimental workup)
  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not pour these solutions down the drain.[9]

  • Solvent Rinsate: When decontaminating non-disposable labware, rinse with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[9]

Container Management
  • Labeling: Ensure all waste containers are securely sealed and clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[1][6]

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10] This should be done in accordance with all local, state, and federal regulations.[10][11]

Spill Management
  • In the event of a spill, avoid dust formation.[4][6]

  • Wear appropriate PPE.

  • Sweep or shovel the spilled solid into a suitable, closed container for disposal.[5]

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal start Start: Handling Boc-(R)-3-Amino-4- (2,4,5-trifluorophenyl)butanoic acid ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_type Identify Waste Type ventilation->waste_type solid_waste Solid Waste: - Unused/Expired Chemical - Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Aqueous Solutions - Solvent Rinsate waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_spill Sweep into Labeled Container; Collect Cleaning Materials as Hazardous Waste spill->collect_spill storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_spill->storage ehs_disposal Dispose via Institutional EHS or Licensed Waste Contractor storage->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Chemical Name: this compound

  • CAS Number: 486460-00-8

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a potential skin and eye irritant.[1] Inhalation of dust may cause respiratory tract irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.To protect eyes from dust particles and potential splashes.
Skin Protection Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended) inspected prior to use. For prolonged contact or handling larger quantities, consider double-gloving. Protective Clothing: A flame-retardant and impervious lab coat or gown should be worn. Ensure clothing is fully buttoned.To prevent skin contact with the chemical. Nitrile and Neoprene gloves offer good resistance to a range of chemicals.[2][3][4]
Respiratory Protection For handling small quantities in a well-ventilated area, a dust mask may be sufficient.[5] For larger quantities or in areas with inadequate ventilation, a full-face respirator with a particulate filter (P100/HEPA) and an organic vapor cartridge is recommended.[6]To prevent inhalation of airborne particles and potential vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this chemical is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_storage 4. Storage prep Preparation handling Handling prep->handling Proceed once checks are complete post_handling Post-Handling handling->post_handling After completing the task storage Storage post_handling->storage For unused chemical a Ensure adequate ventilation (e.g., fume hood). b Inspect and don all required PPE. a->b c Set up a designated work area. b->c d Carefully weigh the solid compound, avoiding dust generation. e Use non-sparking tools. d->e f If creating a solution, add the solid to the solvent slowly. e->f g Decontaminate the work area. h Properly dispose of all contaminated waste. g->h i Remove PPE and wash hands thoroughly. h->i j Store in a tightly closed container. k Keep in a cool, dry, and well-ventilated place. j->k

Caption: Step-by-step workflow for the safe handling of the chemical.

Detailed Steps:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in the table above. Gloves must be inspected for any signs of degradation before use.

  • Handling:

    • When weighing or transferring the solid material, do so carefully to minimize the creation of dust.

    • Use non-sparking tools to prevent ignition sources.[7]

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work surface with an appropriate cleaning agent.

    • Segregate and dispose of all contaminated waste according to the disposal plan.

    • Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water after handling the chemical.

  • Storage:

    • Store the chemical in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific disposal procedures must be followed.[8][9]

Disposal Decision Tree

start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE solid_container Collect in a labeled, sealed, compatible hazardous waste container for halogenated organic solids. solid_waste->solid_container liquid_container Collect in a labeled, sealed, compatible hazardous waste container for halogenated organic liquids. liquid_waste->liquid_container ppe_container Double-bag in labeled hazardous waste bags. ppe_waste->ppe_container disposal Arrange for disposal through an approved hazardous waste management service. solid_container->disposal liquid_container->disposal ppe_container->disposal

Caption: Decision tree for the proper segregation and disposal of waste.

Step-by-Step Disposal Procedures:

  • Segregation:

    • Solid Waste: Unused or expired chemical and any contaminated disposable labware (e.g., weighing boats, pipette tips) should be collected in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic solids.

    • Liquid Waste: Solutions containing the chemical and any contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[7][10]

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a designated, sealed hazardous waste bag.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant").

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in regular trash.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.